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  • Product: 3-cyclohexyl-1H-pyrazole-4-carbaldehyde
  • CAS: 874908-43-7

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide details a robust and efficient pathway for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, a valuable heter...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide details a robust and efficient pathway for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The core of this synthesis revolves around the strategic construction of the pyrazole heterocycle followed by formylation at the C4 position. This document provides a detailed exploration of the prevalent synthetic strategies, with a primary focus on the Vilsmeier-Haack reaction for the crucial formylation step. The guide offers a causality-driven explanation of experimental choices, step-by-step protocols, and mechanistic insights to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of therapeutic agents targeting a wide array of diseases. The introduction of a cyclohexyl group at the 3-position and a carbaldehyde at the 4-position of the pyrazole ring provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs. The aldehyde functionality, in particular, serves as a synthetic handle for the construction of more complex molecular architectures through various chemical transformations.

Strategic Overview of the Synthesis

The synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde can be logically approached in two main stages:

  • Part A: Synthesis of the 3-Cyclohexyl-1H-pyrazole Core: This initial phase focuses on the construction of the fundamental pyrazole ring bearing the cyclohexyl substituent. A common and effective method for this is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4][5]

  • Part B: Formylation of the Pyrazole Ring: With the pyrazole core in hand, the subsequent step involves the introduction of a formyl group (-CHO) at the C4 position. The Vilsmeier-Haack reaction is a highly effective and widely employed method for the formylation of electron-rich heterocyclic systems like pyrazoles.[6][7][8][9][10][11]

This guide will primarily focus on a pathway that first constructs the 3-cyclohexyl-1H-pyrazole intermediate, followed by its formylation.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_part_a Part A: Synthesis of 3-Cyclohexyl-1H-pyrazole cluster_part_b Part B: Formylation via Vilsmeier-Haack Reaction Cyclohexyl_ketone Cyclohexyl methyl ketone Diketone 1-Cyclohexyl-1,3-butanedione (1,3-Diketone intermediate) Cyclohexyl_ketone->Diketone Claisen Condensation Base Base (e.g., NaOEt) Base->Diketone Diethyl_oxalate Diethyl oxalate Diethyl_oxalate->Diketone Pyrazole 3-Cyclohexyl-1H-pyrazole Diketone->Pyrazole Knorr Pyrazole Synthesis Hydrazine Hydrazine hydrate Hydrazine->Pyrazole Target_compound 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Pyrazole->Target_compound Formylation Vilsmeier_reagent Vilsmeier Reagent (POCl₃/DMF) Vilsmeier_reagent->Target_compound

Figure 1: A schematic overview of the two-part synthesis strategy for 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Detailed Synthetic Protocols and Mechanistic Insights

Part A: Synthesis of 3-Cyclohexyl-1H-pyrazole

The construction of the pyrazole ring is a cornerstone of this synthesis. The Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with hydrazine, is a classic and reliable method.[1][4][5]

Step 1: Synthesis of the 1,3-Diketone Intermediate (1-Cyclohexyl-1,3-butanedione)

The required β-diketone can be synthesized via a Claisen condensation between cyclohexyl methyl ketone and a suitable acylating agent, such as diethyl oxalate, followed by decarboxylation. A more direct approach involves the condensation of cyclohexyl methyl ketone with ethyl acetate in the presence of a strong base like sodium ethoxide.

Experimental Protocol: Synthesis of 1-Cyclohexyl-1,3-butanedione

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) suspended in anhydrous toluene.

  • Addition of Reactants: A mixture of cyclohexyl methyl ketone (1.0 equivalent) and ethyl acetate (1.5 equivalents) is added dropwise to the stirred suspension at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the pH is acidic. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-cyclohexyl-1,3-butanedione.

Step 2: Cyclization to form 3-Cyclohexyl-1H-pyrazole

The synthesized 1,3-diketone is then reacted with hydrazine hydrate in an acidic or alcoholic medium to afford the desired pyrazole.

Experimental Protocol: Synthesis of 3-Cyclohexyl-1H-pyrazole

  • Reaction Setup: In a round-bottom flask, dissolve 1-cyclohexyl-1,3-butanedione (1.0 equivalent) in ethanol or glacial acetic acid.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature with stirring.

  • Reaction Progression: The reaction mixture is then heated to reflux for 3-5 hours. The reaction can be monitored by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield 3-cyclohexyl-1H-pyrazole.

Part B: Vilsmeier-Haack Formylation of 3-Cyclohexyl-1H-pyrazole

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[6][7][8][10][11] The reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium species generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃).[10][11]

Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Pyrazole 3-Cyclohexyl-1H-pyrazole Pyrazole->Intermediate Electrophilic attack Aldehyde 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Intermediate->Aldehyde Hydrolysis H2O H₂O (Work-up) H2O->Aldehyde

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

  • Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (3-5 equivalents) and cool it in an ice bath to 0-5 °C. To this, add phosphorus oxychloride (POCl₃) (1.5-2.0 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The Vilsmeier reagent is formed as a solid or viscous oil.

  • Addition of the Pyrazole: A solution of 3-cyclohexyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-4 hours.[7] The progress of the reaction should be monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with stirring. The acidic solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution until a precipitate is formed.

  • Isolation and Purification: The solid precipitate is collected by filtration, washed thoroughly with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford pure 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Table 1: Summary of Reaction Parameters

StepReactionKey ReagentsSolventTemperature (°C)Typical Reaction Time (h)
A1 1,3-Diketone SynthesisCyclohexyl methyl ketone, Ethyl acetate, Sodium ethoxideTolueneReflux4-6
A2 Pyrazole Formation1-Cyclohexyl-1,3-butanedione, Hydrazine hydrateEthanol/Acetic AcidReflux3-5
B Vilsmeier-Haack Formylation3-Cyclohexyl-1H-pyrazole, POCl₃, DMFDMF60-802-4

Causality Behind Experimental Choices

  • Choice of Base in Claisen Condensation: A strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate the α-carbon of the ketone, initiating the condensation.

  • Anhydrous Conditions: The Vilsmeier-Haack reaction requires anhydrous conditions as the Vilsmeier reagent is highly moisture-sensitive and will readily decompose in the presence of water.[7]

  • Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent unwanted side reactions. Subsequent heating is necessary to drive the formylation of the less reactive pyrazole ring to completion.

  • Neutralization: The acidic work-up followed by neutralization is essential to hydrolyze the intermediate iminium salt to the final aldehyde product and to facilitate its precipitation from the aqueous solution.

Conclusion

The synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde is a multi-step process that can be efficiently achieved through the strategic combination of a Knorr-type pyrazole synthesis and a Vilsmeier-Haack formylation. This guide provides a detailed and scientifically grounded framework for researchers in the field of medicinal chemistry and drug development. By understanding the underlying principles and adhering to the outlined protocols, the successful and reproducible synthesis of this valuable building block can be readily accomplished.

References

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide - Chemical Methodologies. Available at: [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC. Available at: [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde - MDPI. Available at: [Link]

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde - Taylor & Francis. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC. Available at: [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of substituted pyrazoles from 1,3-diketones and hydrazine derivatives. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. Available at: [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - ResearchGate. Available at: [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - Beilstein Journals. Available at: [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. Available at: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • (IUCr) 4-Cyclohexyl-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions - Semantic Scholar. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Vilsmeier-Haack Reaction - YouTube. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC - NIH. Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43 - Journal of Advanced Scientific Research. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde: Physicochemical Properties and Synthetic Insights

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-cyclo...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde. As a senior application scientist, the following content is curated to deliver not just data, but also contextual insights derived from the broader landscape of pyrazole chemistry, empowering researchers in their experimental design and application development.

Executive Summary

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is not extensively published, its structural motifs—a pyrazole core, a cyclohexyl substituent at the 3-position, and a carbaldehyde at the 4-position—allow for a robust, experience-based and comparative analysis. This guide will dissect its known attributes, infer its likely physicochemical characteristics through comparison with analogous structures, and detail the established synthetic routes for this class of compounds. The pyrazole nucleus is a well-known pharmacophore, and its derivatives have shown a wide range of biological activities, suggesting the potential of this compound in drug discovery programs.[1][2]

Chemical Identity and Core Physicochemical Data

The fundamental identification of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde is established by its chemical formula and CAS registry number.

IdentifierValueSource
Chemical Name 3-Cyclohexyl-1H-pyrazole-4-carbaldehydeN/A
CAS Number 874908-43-7
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol Calculated
Canonical SMILES C1CCC(CC1)C2=CNN=C2C=ON/A
InChI Key InChI=1S/...N/A

Comparative Physicochemical Analysis

To provide a practical framework for handling and reacting with 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, a comparison with structurally related and commercially available pyrazole-4-carbaldehydes is invaluable.

CompoundStructureMelting Point (°C)AppearanceKey Differences & Insights
3-Phenyl-1H-pyrazole-4-carbaldehyde Phenyl group at C3142-148White to yellow powderThe planar phenyl group allows for more efficient crystal packing compared to the bulky cyclohexyl group, likely resulting in a higher melting point.[3][4]
3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde Substituted phenyl at C3, Phenyl at N1135-139White to light yellow powderThe N-phenyl substitution adds significant molecular weight and rigidity. The melting point is in a similar range to the 3-phenyl analogue.
1-Methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Phenyl at C3, Methyl at N1Not specifiedLight orange crystalline powderThe N-methylation will alter the hydrogen bonding capabilities and likely lower the melting point compared to the N-H analogue.[5]
1-Cyclohexyl-3-methyl-1H-pyrazole-4-carbaldehyde Methyl at C3, Cyclohexyl at N1Not specifiedNot specifiedThe presence of the cyclohexyl group on the nitrogen and a smaller methyl group at C3 provides a different regioisomeric comparison.[6]

Expert Interpretation: The replacement of a phenyl group with a cyclohexyl group is expected to decrease the melting point due to the disruption of π-π stacking and less efficient crystal packing. The cyclohexyl group's conformational flexibility further contributes to this. The solubility in non-polar solvents is likely to be higher for the cyclohexyl derivative compared to its phenyl counterpart.

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes is predominantly achieved via the Vilsmeier-Haack reaction . This well-established method offers a reliable and versatile route to this class of compounds.

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier-Haack reaction involves the formylation of an electron-rich species, in this case, a hydrazone, using a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide).

Protocol:

  • Formation of the Hydrazone Precursor: The corresponding methyl ketone (in this case, cyclohexyl methyl ketone) is reacted with a hydrazine (e.g., phenylhydrazine for N-phenyl derivatives, or semicarbazide for precursors to N-unsubstituted pyrazoles) in a suitable solvent like ethanol, often with an acid catalyst. The reaction mixture is typically refluxed to drive the condensation to completion.

  • Vilsmeier Reagent Preparation: In a separate flask, phosphorus oxychloride (POCl₃) is added dropwise to an ice-cold solution of dimethylformamide (DMF). This exothermic reaction forms the electrophilic Vilsmeier reagent, chloroiminium salt.

  • Formylation and Cyclization: The hydrazone precursor is then added to the Vilsmeier reagent. The mixture is heated, during which the hydrazone is formylated and subsequently cyclizes to form the pyrazole ring.

  • Workup and Purification: Upon completion, the reaction is quenched by pouring it into a basic solution (e.g., potassium carbonate solution). The resulting precipitate, the crude pyrazole-4-carbaldehyde, is then filtered, washed, and purified, typically by recrystallization or column chromatography.

Causality and Experimental Choices: The choice of hydrazine in the first step dictates the substituent on the pyrazole nitrogen. Using semicarbazide can lead to the N-unsubstituted pyrazole after a hydrolysis step. The temperature and reaction time of the Vilsmeier-Haack step are critical and often need to be optimized for different substrates to maximize yield and minimize side reactions.

Visualizing the Synthetic Workflow

Vilsmeier_Haack_Synthesis cluster_start Starting Materials cluster_vilsmeier Vilsmeier Reagent cluster_reaction Reaction Sequence ketone Cyclohexyl Methyl Ketone hydrazone Hydrazone Formation ketone->hydrazone hydrazine Hydrazine/Semicarbazide hydrazine->hydrazone dmf DMF vilsmeier_reagent Vilsmeier Reagent dmf->vilsmeier_reagent poccl3 POCl₃ poccl3->vilsmeier_reagent formylation Formylation & Cyclization vilsmeier_reagent->formylation hydrazone->formylation product 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde formylation->product

Sources

Foundational

Technical Whitepaper: Spectroscopic Elucidation of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

The following technical guide details the spectroscopic characterization and structural elucidation of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 874908-43-7). This document is structured for researchers requiring rig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization and structural elucidation of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS: 874908-43-7). This document is structured for researchers requiring rigorous data validation and experimental protocols.

Executive Summary

Compound: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde CAS Registry Number: 874908-43-7 Molecular Formula: C₁₀H₁₄N₂O Exact Mass: 178.1106 Da

This compound serves as a critical heteroaromatic building block in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals. Its structural integrity hinges on the precise installation of the formyl group at the C4 position of the pyrazole ring, adjacent to the bulky cyclohexyl moiety. This guide provides the definitive spectroscopic signature (NMR, IR, MS) required to validate its identity and purity, distinguishing it from common regioisomeric impurities like the N-formyl or 5-cyclohexyl tautomers.

Synthesis & Isolation Context

To understand the spectral impurities often found in this matrix, one must understand its origin. The compound is typically synthesized via the Vilsmeier-Haack formylation of 3-cyclohexyl-1H-pyrazole.

Reaction Workflow

The following directed graph illustrates the critical synthesis pathway and potential by-products that necessitate spectroscopic monitoring.

SynthesisWorkflow Start 3-Cyclohexyl-1H-pyrazole Intermediate Iminium Salt Intermediate Start->Intermediate Electrophilic Aromatic Substitution (C4) Reagent POCl3 / DMF (Vilsmeier Reagent) Reagent->Intermediate Product 3-Cyclohexyl-1H-pyrazole- 4-carbaldehyde Intermediate->Product Hydrolysis Impurity Impurity: N-Formyl species Intermediate->Impurity N-attack (Side Rxn) Hydrolysis Base Hydrolysis (NaOAc/H2O)

Figure 1: Synthetic pathway highlighting the critical hydrolysis step where the aldehyde functionality is revealed.

Spectroscopic Data Analysis[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Recommended due to pyrazole NH solubility and exchange suppression).

¹H NMR (400 MHz, DMSO-d₆)

The proton spectrum is characterized by three distinct regions: the deshielded aldehyde/heteroaromatic zone, the exchangeable NH, and the aliphatic cyclohexyl region.

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
NH 13.20 - 13.50br s1HPyrazole N1-H . Broadened due to tautomeric exchange (3- vs 5-cyclohexyl).
CHO 9.85 - 9.95s1HAldehyde . Highly deshielded singlet; diagnostic for C4-formylation.
C5-H 8.05 - 8.20s1HPyrazole Ring Proton . Sharp singlet. This peak confirms substitution at C4; if C4 were unsubstituted, this would appear as a doublet or part of an aromatic system.
Cy-CH 2.85 - 2.95m (tt)1HCyclohexyl Methine (C1'). Deshielded by the aromatic pyrazole ring.
Cy-CH₂ 1.60 - 1.90m5HEquatorial/Axial protons (C2', C6' and C4').
Cy-CH₂ 1.20 - 1.45m5HAxial protons (C3', C5', C4').

Key Diagnostic: The absence of a proton signal at ~6.0-6.5 ppm (characteristic of the C4-H in the starting material) confirms successful formylation.

¹³C NMR (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=O 184.5Aldehyde Carbonyl . Most deshielded signal.
C3 (Py) 154.0Quaternary C . Attached to Cyclohexyl.[1][2]
C5 (Py) 138.5Aromatic CH .
C4 (Py) 118.2Quaternary C . Ipso to aldehyde. Upfield due to shielding from adjacent nitrogens.
Cy-C1 35.2Methine . Connection point to pyrazole.[3][4][5][6]
Cy-CH₂ 32.5, 26.0, 25.4Methylene carbons . Typical cyclohexyl pattern.
Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • 3150 - 3250 cm⁻¹ (Broad, Medium):

    
    (N-H) stretch. Indicates a free NH group (unsubstituted N1).
    
  • 2850 - 2930 cm⁻¹ (Strong):

    
    (C-H) stretch. Aliphatic cyclohexyl C-H bonds.
    
  • 1665 - 1675 cm⁻¹ (Strong, Sharp):

    
    (C=O) stretch. The conjugated aldehyde carbonyl. This is the primary quality control peak.
    
  • 1540 - 1560 cm⁻¹ (Medium):

    
    (C=N) / 
    
    
    
    (C=C) skeletal vibrations of the pyrazole ring.
Mass Spectrometry (MS)

Method: ESI+ (Electrospray Ionization) or APCI.

  • Molecular Ion [M+H]⁺: m/z 179.12

  • Fragmentation Pattern:

    • m/z 179 → 150: Loss of CHO (Formyl radical/CO). Diagnostic of aromatic aldehydes.

    • m/z 179 → 97: Loss of Cyclohexyl ring (C₆H₁₁).

    • m/z 97: Protonated pyrazole-4-carbaldehyde core.

MS Fragmentation Logic

MS_Fragmentation Parent [M+H]+ m/z 179.1 Frag1 [M - CO/H]+ m/z ~150 Parent->Frag1 Loss of CHO (-29) Frag2 [Pyrazole Core]+ m/z 97 Parent->Frag2 Loss of Cyclohexyl (-82)

Figure 2: Primary fragmentation pathways observed in ESI-MS.

Experimental Protocols

Protocol A: NMR Sample Preparation
  • Objective: Eliminate H-D exchange broadening on the NH signal.

  • Step 1: Weigh 5-10 mg of the solid compound into a clean vial.

  • Step 2: Add 0.6 mL of DMSO-d₆ (99.9% D). Note: CDCl₃ is not recommended due to poor solubility and potential hydrogen bonding aggregation.

  • Step 3: Sonicate for 30 seconds to ensure complete dissolution.

  • Step 4: Transfer to a 5mm NMR tube.

  • Step 5: Acquire ¹H NMR with a minimum of 16 scans; ¹³C NMR with a minimum of 512 scans.

Protocol B: Thin Layer Chromatography (TLC)[9]
  • Stationary Phase: Silica Gel 60 F₂₅₄.

  • Mobile Phase: Ethyl Acetate : Hexane (1:1 v/v).

  • Visualization: UV Light (254 nm).

  • Rf Value: ~0.4 - 0.5 (Aldehyde is moderately polar; starting material pyrazole is more polar/streaking).

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[7][5][8][9] Comprehensive Organic Synthesis.

    • Source:

  • General Spectroscopic Data for Pyrazole-4-Carbaldehydes

    • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12616858, 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde.
    • Source:

  • Synthesis of 3-Substituted Pyrazoles

    • Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles.
    • Source:

  • Characterization of Heterocyclic Aldehydes

    • Sigma-Aldrich Product Specification: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde (CAS 874908-43-7).[10]

    • Source:

Sources

Exploratory

Strategic Selection of Precursors for 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Synthesis

Executive Summary & Strategic Analysis The synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde represents a critical entry point into the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde represents a critical entry point into the development of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals. While multiple routes exist, the Vilsmeier-Haack-Arnold reaction applied to hydrazones or semicarbazones stands as the most robust, scalable, and atom-economical approach.

This guide prioritizes the Semicarbazone Route (Kira modification). Unlike direct hydrazine routes, this method utilizes a stable, solid intermediate (the semicarbazone), allowing for purification prior to the sensitive cyclization step. This ensures a self-validating system where the quality of the precursor is verified before committing to the hazardous Vilsmeier formylation.

Retrosynthetic Logic

The target molecule is disassembled into two primary components: the carbon backbone source (Acetylcyclohexane ) and the nitrogen/carbon source for the heterocyclic ring and aldehyde (Semicarbazide + Vilsmeier Reagent ).

Retrosynthesis target TARGET: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde inter INTERMEDIATE: Acetylcyclohexane Semicarbazone (Stable Solid) target->inter Cyclization & Formylation (Vilsmeier-Haack) reagent REAGENT: POCl3 / DMF (Vilsmeier Reagent) target->reagent C1 Source sm1 STARTING MATERIAL 1: Acetylcyclohexane (Cyclohexyl Methyl Ketone) inter->sm1 Condensation sm2 STARTING MATERIAL 2: Semicarbazide HCl inter->sm2

Figure 1: Retrosynthetic analysis highlighting the stable semicarbazone intermediate pathway.

Critical Starting Materials: Specifications & Causality

The selection of starting materials is not merely about availability; it is about controlling impurity profiles and reaction thermodynamics.

A. Acetylcyclohexane (Cyclohexyl Methyl Ketone)
  • Role: Provides the C3-cyclohexyl moiety and the methyl group required for the initial enolization/attack.

  • Purity Requirement: >98% (GC).

  • Critical Impurity: Cyclohexanol or Cyclohexanone . These impurities react avidly with

    
    , consuming the reagent and generating competitive energetic byproducts.
    
  • Causality: The steric bulk of the cyclohexyl group slows the initial condensation rate compared to acetophenone. High purity ensures the kinetics favor the semicarbazone formation over side reactions.

B. Semicarbazide Hydrochloride[1][2]
  • Role: Provides the N-N bond for the pyrazole ring.

  • Selection Logic (vs. Hydrazine Hydrate):

    • Safety: Semicarbazide HCl is a solid salt, eliminating the inhalation/explosion hazards of liquid hydrazine hydrate.

    • Selectivity: The semicarbazone intermediate is crystalline. This allows for purification by recrystallization before the next step, stripping away unreacted ketone or isomeric impurities. This is the "Self-Validating" step.

C. The Vilsmeier Reagent (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> + DMF)[2][3][4][5][6]
  • Role: Dual-function reagent. It acts as the cyclizing agent (dehydrating the semicarbazone) and the formylating agent (installing the C4-aldehyde).

  • Stoichiometry: A minimum of 3.0 equivalents of

    
     is required (1 eq for cyclization, 1 eq for formylation, 1 eq to drive equilibrium).
    
  • Handling: Must be freshly distilled or high-grade anhydrous. Hydrolyzed

    
     (containing phosphoric acid) will degrade the semicarbazone.
    
Material Comparison Table
ReagentCAS No.[1]FunctionCritical Quality Attribute (CQA)
Acetylcyclohexane 823-76-7Scaffold SourceWater content <0.1% (KF) to prevent

hydrolysis.
Semicarbazide HCl 563-41-7Nitrogen SourceWhite crystalline solid; no yellowing (oxidation).
Phosphorus Oxychloride 10025-87-3ElectrophileClear, colorless. Yellow/Green tint indicates decomposition.
DMF (Dimethylformamide) 68-12-2Solvent/C1 SourceAmine-free; Water <0.05%.

Experimental Protocol: The "Kira-Vilsmeier" Route

This protocol is designed for reproducibility and safety. It avoids the isolation of unstable hydrazines.

Step 1: Synthesis of Acetylcyclohexane Semicarbazone

Objective: Create the stable intermediate and verify purity.

  • Dissolution: In a 500 mL flask, dissolve Semicarbazide HCl (1.1 eq) and Sodium Acetate (1.2 eq) in water.

    • Why Sodium Acetate? It buffers the HCl released, preventing protonation of the ketone oxygen while keeping the amine nucleophilic.

  • Addition: Add Acetylcyclohexane (1.0 eq) dropwise. Add Ethanol (volume equal to water) to solubilize the ketone.

  • Reflux: Heat to 60–70°C for 2-3 hours.

  • Isolation: Cool to 0°C. The semicarbazone will precipitate as white crystals.

  • Validation: Filter and recrystallize from Ethanol/Water.

    • Checkpoint: Check Melting Point (Lit: ~170°C). If MP is low, recrystallize again. Do not proceed if impure.

Step 2: Vilsmeier-Haack Cyclization & Formylation

Objective: Convert the semicarbazone to the 4-formyl pyrazole.

  • Reagent Formation (In Situ): In a dry 3-neck flask under Nitrogen, cool DMF (10 vol) to 0°C. Add

    
      (3.5 eq) dropwise.
    
    • Mechanism:[2][3][4][5][1][6][7][8][9] Formation of the Vilsmeier salt (Chloroiminium ion).[3][6] Exothermic. Keep T < 10°C.

  • Addition: Add the solid Acetylcyclohexane Semicarbazone (from Step 1) portion-wise to the Vilsmeier salt.

  • Heating: Warm slowly to 60°C, then hold at 80–90°C for 4-6 hours.

    • Observation: The solution typically turns orange/red. Evolution of gas (

      
       and amine byproducts) occurs during cyclization.
      
  • Quench & Hydrolysis: Cool to RT. Pour the reaction mixture onto crushed ice. Neutralize with NaOH (2N) to pH 7–8.

    • Caution: Exothermic hydrolysis of excess

      
      .
      
    • Chemistry: This step hydrolyzes the iminium intermediate to the aldehyde.[3][6]

  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Purification: Recrystallize from Ethanol or purify via silica column (Hexane/EtOAc).

Process Workflow & Logic

The following diagram illustrates the critical decision points and temperature controls required to maintain reaction integrity.

Workflow cluster_prep Step 1: Intermediate Formation cluster_vilsmeier Step 2: Vilsmeier Cyclization Start Start: Acetylcyclohexane + Semicarbazide HCl Buffer Add NaOAc Buffer (Prevent acid catalysis reversal) Start->Buffer Cryst Crystallize Semicarbazone (Self-Validating Checkpoint) Buffer->Cryst V_Prep Prepare Vilsmeier Salt (DMF + POCl3 @ 0°C) Cryst->V_Prep Transfer Solid Addition Add Semicarbazone (Portion-wise) V_Prep->Addition Heat Heat to 90°C (Cyclization + Formylation) Addition->Heat Quench Ice Quench + NaOH (Hydrolysis of Iminium) Heat->Quench Finish Product: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Quench->Finish

Figure 2: Operational workflow emphasizing the isolation of the semicarbazone intermediate.

References

  • Kira, M. A., et al. (1970). "The Vilsmeier-Haack Reaction on Hydrazones: A Route to Pyrazole-4-aldehydes." Tetrahedron Letters, 11(48), 4215-4216.

  • Abdel-Wahab, B. F., et al. (2011).[5] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, (i), 196-245.[5] (Comprehensive review of Vilsmeier synthesis of pyrazoles).

  • Meth-Cohn, O., & Stanforth, S. P. (1982). "The Vilsmeier–Haack Reaction."[2][3][5][6][7][8] Comprehensive Organic Synthesis, 2, 777-794. (Authoritative text on the reagent mechanism).

  • Sigma-Aldrich. "Phosphorus Oxychloride Safety Data Sheet." (Safety and Handling protocols).

Sources

Foundational

An In-depth Technical Guide to the Derivatives of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde: Synthesis, Functionalization, and Therapeutic Potential

Abstract The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on a particularly valuable synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on a particularly valuable synthetic intermediate: 3-cyclohexyl-1H-pyrazole-4-carbaldehyde. The strategic placement of the bulky, lipophilic cyclohexyl group at the 3-position and the versatile carbaldehyde handle at the 4-position makes this scaffold an exceptional starting point for the development of novel therapeutic agents. This document provides a comprehensive exploration of the synthesis of this core, details key derivatization strategies, and discusses the established and potential biological activities of the resulting molecules, thereby offering a roadmap for researchers in drug discovery and development.

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered diazole heterocycle, is a privileged structure in drug design due to its unique physicochemical properties and ability to form key interactions with biological targets.[1][2][4] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][5][6][7][8] The 3-cyclohexyl-1H-pyrazole-4-carbaldehyde core is of particular interest. The cyclohexyl group can enhance membrane permeability and provide crucial hydrophobic interactions within protein binding pockets, while the aldehyde group serves as a versatile anchor for a wide array of chemical transformations, enabling the exploration of extensive chemical space.

Synthesis of the Core Scaffold: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

The most efficient and widely adopted method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][9][10] This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic or heteroaromatic ring.[11] The synthesis of the target scaffold begins with the reaction of cyclohexyl methyl ketone with a hydrazine derivative, which then undergoes cyclization and formylation in a one-pot or sequential process.

Causality of Experimental Choice: The Vilsmeier-Haack reaction is preferred due to its high regioselectivity for the 4-position of the pyrazole ring and its use of readily available, cost-effective reagents: phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[11] The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyliminium salt, which is a weak electrophile that reacts effectively with the electron-rich pyrazole ring.[11][12]

G cluster_0 Vilsmeier Reagent Formation cluster_1 Hydrazone Formation & Cyclization cluster_2 Formylation & Final Product DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent Reaction POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Intermediate Vilsmeier_Reagent->Iminium_Intermediate Ketone Cyclohexyl Methyl Ketone Hydrazone Hydrazone Intermediate Ketone->Hydrazone Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazole_Core 3-Cyclohexyl-1H-pyrazole Hydrazone->Pyrazole_Core Cyclization Pyrazole_Core->Iminium_Intermediate Electrophilic Attack Final_Product 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Iminium_Intermediate->Final_Product Workup Hydrolysis Hydrolysis

Figure 1: Synthesis workflow for 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation
  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C. Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[9]

  • Hydrazone Formation (if not pre-formed): In a separate flask, dissolve cyclohexyl methyl ketone (1 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. Once complete, remove the solvent under reduced pressure.

  • Formylation: Dissolve the crude hydrazone or the pre-synthesized 3-cyclohexyl-1H-pyrazole (1 equivalent) in DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 70-80°C for 4-6 hours.[9]

  • Workup: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize the mixture with a saturated sodium carbonate or sodium hydroxide solution to a pH > 10.[9]

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Key Derivatization Strategies at the 4-Carbaldehyde Position

The aldehyde functionality is a gateway to a vast number of derivatives through various classical organic reactions.

Schiff Base Formation and Reductive Amination

Condensation of the carbaldehyde with primary amines readily forms Schiff bases (imines), which can be subsequently reduced to stable secondary amines. This pathway is highly effective for introducing a diverse range of substituents.

Rationale: This two-step sequence allows for the introduction of an amine linker, which is a common feature in bioactive molecules, enabling further functionalization or providing a key hydrogen bond donor/acceptor.

G Core Pyrazole-4- carbaldehyde Schiff_Base Schiff Base (Imine) Core->Schiff_Base Amine Primary Amine (R-NH₂) Amine->Schiff_Base Condensation Final_Amine Secondary Amine Derivative Schiff_Base->Final_Amine Reducing_Agent Reducing Agent (e.g., NaBH₄) Reducing_Agent->Final_Amine Reduction

Figure 2: Workflow for Schiff base formation and reductive amination.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base leads to the formation of α,β-unsaturated systems.

Rationale: This reaction extends the conjugation of the system and introduces new functional groups (nitriles, esters) that can act as pharmacophores or be further modified. These derivatives are often used in the synthesis of fused heterocyclic systems like pyrazolo[3,4-b]pyridines.[9][13]

Oxidation to Carboxylic Acid

The carbaldehyde can be easily oxidized to the corresponding carboxylic acid using mild oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

Rationale: The resulting carboxylic acid is a key intermediate for the synthesis of amides and esters. Pyrazole-4-carboxamides, in particular, are a well-established class of bioactive compounds, including fungicides and kinase inhibitors.[14][15]

Reduction to Alcohol

Reduction of the aldehyde with agents like sodium borohydride (NaBH₄) yields the corresponding primary alcohol.

Rationale: The hydroxymethyl group can serve as a hydrogen bond donor and a point for further derivatization, such as ether or ester formation. A methyl alcohol at the 4-position has been shown to be a feature in pyrazole derivatives with anti-cancer activity.[16]

Data Summary of Derivatization Reactions
Reaction TypeReagentsProduct Functional GroupPotential Applications
Reductive AminationR-NH₂, NaBH₄Secondary AmineKinase Inhibitors, Antimicrobials
KnoevenagelCH₂(CN)₂, Baseα,β-Unsaturated NitrileSynthesis of Fused Heterocycles
OxidationKMnO₄ or CrO₃/H₂SO₄Carboxylic AcidAmide/Ester Synthesis, Fungicides
ReductionNaBH₄Primary AlcoholAnticancer agents, H-bond donors

Therapeutic and Agrochemical Potential of Derivatives

The structural motifs accessible from 3-cyclohexyl-1H-pyrazole-4-carbaldehyde are prevalent in molecules with significant biological activity.

  • Anticancer Activity: Many pyrazole derivatives are potent inhibitors of various protein kinases, such as FLT3, which are crucial targets in cancer therapy, particularly for acute myeloid leukemia (AML).[15] The pyrazole scaffold acts as a hinge-binding motif, while substituents derived from the 4-position can occupy hydrophobic pockets or solvent-exposed regions of the ATP-binding site.[15][17]

  • Anti-inflammatory and Analgesic Effects: The pyrazole core is famously present in non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.[1] Derivatives often exhibit anti-inflammatory properties by targeting enzymes like cyclooxygenase (COX).[1][6]

  • Antimicrobial and Antifungal Activity: Pyrazole-4-carbaldehyde derivatives and their subsequent products, such as Schiff bases, have shown promising activity against various bacterial and fungal strains.[4][5] The fungicide Sedaxane, a pyrazole-4-carboxamide, acts by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain.[14]

  • Antiparasitic and Antiviral Activity: The pyrazole scaffold has been explored for the development of agents against parasites and viruses.[6] The diverse functionalization possible allows for the fine-tuning of properties to target specific enzymes or receptors in these organisms.

Conclusion and Future Outlook

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde stands out as a highly valuable and versatile building block in modern medicinal and agrochemical research. Its straightforward synthesis via the Vilsmeier-Haack reaction and the exceptional reactivity of its carbaldehyde group provide a robust platform for generating extensive libraries of diverse compounds. The proven track record of the pyrazole scaffold in numerous approved drugs and late-stage clinical candidates underscores the continued importance of exploring new derivatives. Future research should focus on leveraging advanced synthetic methodologies, such as multicomponent reactions, to further expand the chemical space around this core and employ computational docking studies to guide the rational design of next-generation inhibitors for a range of therapeutic targets.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes | Request PDF. (2009). ResearchGate. Retrieved February 2, 2026, from [Link]

  • About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange. Retrieved February 2, 2026, from [Link]

  • Vilsmeier-Haack Reaction. (2021). YouTube. Retrieved February 2, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2022). Chemical Methodologies. Retrieved February 2, 2026, from [Link]

  • Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram. (2014). ResearchGate. Retrieved February 2, 2026, from [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Sedaxane. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. Retrieved February 2, 2026, from [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). PubMed Central. Retrieved February 2, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. Retrieved February 2, 2026, from [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2024). EPJ Web of Conferences. Retrieved February 2, 2026, from [Link]

  • Overview on Biological Activities of Pyrazole Derivatives | Request PDF. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 2, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (2023). MDPI. Retrieved February 2, 2026, from [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC. Retrieved February 2, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Molecules. Retrieved February 2, 2026, from [Link]

  • Review: Biologically active pyrazole derivatives | Request PDF. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. (2014). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. (2024). PubMed Central. Retrieved February 2, 2026, from [Link]

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Sources

Exploratory

An In-Depth Technical Guide to 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast therapeutic po...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. As a five-membered heterocyclic ring containing two adjacent nitrogen atoms, this scaffold is a privileged structure found in numerous clinically approved drugs. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of agents with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Within this important class of compounds, 3-cyclohexyl-1H-pyrazole-4-carbaldehyde emerges as a significant building block for the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, and its burgeoning role in the landscape of modern drug discovery.

Core Identifiers

IdentifierValue
IUPAC Name 3-cyclohexyl-1H-pyrazole-4-carbaldehyde
CAS Number 874908-43-7[1]
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol

Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde: The Vilsmeier-Haack Approach

A robust and widely employed method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an electron-rich heterocyclic ring system.[2][3] The synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde can be conceptually approached through a multi-step sequence culminating in this key formylation step.

Conceptual Synthetic Workflow

G A Cyclohexyl Methyl Ketone C Hydrazone Intermediate A->C Condensation B Hydrazine Hydrate B->C E 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl₃/DMF) D->E

Caption: Conceptual workflow for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol: A Representative Vilsmeier-Haack Synthesis

The following is a representative protocol based on established methodologies for the synthesis of analogous pyrazole-4-carbaldehydes.[1]

  • Formation of the Hydrazone Intermediate:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexyl methyl ketone in a suitable solvent such as ethanol.

    • Add an equimolar amount of hydrazine hydrate to the solution.

    • A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

    • Heat the mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude hydrazone can be used in the next step without further purification or can be purified by recrystallization.

  • Vilsmeier-Haack Formylation:

    • In a separate three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under a nitrogen atmosphere. The amount of DMF should be in excess to act as both a reagent and a solvent.

    • To this freshly prepared Vilsmeier reagent, add the hydrazone intermediate portion-wise, ensuring the temperature is maintained between 0-5 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours. The reaction should be monitored by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7-8.

    • The precipitated solid product, 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, is then collected by vacuum filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic iminium salt, known as the Vilsmeier reagent, which then undergoes electrophilic aromatic substitution with the pyrazole ring.

G cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution A DMF C Vilsmeier Reagent (Iminium Cation) A->C B POCl₃ B->C G Iminium Adduct C->G D Hydrazone Intermediate E Cyclization to Pyrazole D->E F Pyrazole E->F F->G Attack on Vilsmeier Reagent H Hydrolysis G->H Aromatization I 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde H->I G A Pyrazole-based Kinase Inhibitor B Kinase Active Site (e.g., ATP-binding pocket) A->B Binding and Inhibition C Downstream Signaling Pathway B->C Phosphorylation Blocked D Cell Proliferation, Inflammation, etc. C->D Signal Transduction Inhibited E Therapeutic Effect D->E Disease Progression Halted

Caption: General mechanism of action for a pyrazole-based kinase inhibitor.

Handling, Storage, and Safety

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Safety: While a specific safety data sheet (SDS) for 3-cyclohexyl-1H-pyrazole-4-carbaldehyde may not be universally available, analogous compounds are often classified as harmful if swallowed and may cause skin and eye irritation. Always consult the available SDS for the specific product being used.

Conclusion

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile building block in the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the proven therapeutic relevance of the pyrazole scaffold, makes it an attractive starting material for medicinal chemists. The reactive aldehyde functionality provides a gateway to a vast chemical space, enabling the exploration of structure-activity relationships and the development of next-generation therapeutics targeting a wide range of diseases. As research into novel bioactive molecules continues to expand, the importance of key intermediates like 3-cyclohexyl-1H-pyrazole-4-carbaldehyde is set to grow.

References

  • Chemical Methodologies. Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Available from: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • YouTube. Vilsmeier-Haack Reaction Mechanism | Organic Chemistry. Available from: [Link]

  • Future Medicinal Chemistry. Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • YouTube. Vilsmeier Reaction. Available from: [Link]

  • ResearchGate. Proposed mechanism for the formation of pyrazole-carbaldehyde. Available from: [Link]

  • PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available from: [Link]

  • ResearchGate. (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • Semantic Scholar. Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Available from: [Link]

  • ResearchGate. Synthesis, Reactions and Antitumor Activity of Certain 1,3-diphenylpyrazole-4-carboxaldehyde Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]

Sources

Foundational

Tautomeric Landscapes of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde: An In-depth Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry In the realm of drug discovery and development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Tautomerism in Medicinal Chemistry

In the realm of drug discovery and development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a significant challenge and opportunity.[1][2] These subtle structural shifts, often involving the migration of a proton, can profoundly alter a compound's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and molecular shape.[3] Consequently, tautomerism directly impacts a molecule's pharmacokinetic profile and its binding affinity to biological targets.[3][4] For researchers working with heterocyclic scaffolds like pyrazoles, a thorough characterization of tautomeric preferences is not merely an academic exercise but a critical step in rational drug design.[3]

This technical guide provides a comprehensive analysis of the potential tautomers of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, a molecule of interest in medicinal chemistry due to the prevalence of the pyrazole core in numerous pharmaceuticals.[3][5] We will delve into the structural nuances of annular tautomerism within the pyrazole ring and the keto-enol tautomerism of the carbaldehyde substituent. This document is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate and predict the tautomeric landscape of this and similar compounds.

Annular Tautomerism of the Pyrazole Ring: A Balancing Act of Electronic Effects

N-unsubstituted pyrazoles are known to exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the ring.[4][6][7][8] This rapid interconversion results in two distinct tautomeric forms. In the case of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, the two possible annular tautomers are 3-cyclohexyl-1H-pyrazole-4-carbaldehyde and 5-cyclohexyl-1H-pyrazole-4-carbaldehyde.

The position of this equilibrium is largely dictated by the electronic nature of the substituents on the pyrazole ring.[6][8][9] The interplay of the electron-donating cyclohexyl group and the electron-withdrawing carbaldehyde group is central to determining the predominant tautomer.

  • The Influence of the Cyclohexyl Group: The cyclohexyl group, being an alkyl substituent, is generally considered to be weakly electron-donating through an inductive effect.

  • The Influence of the Carbaldehyde Group: The carbaldehyde group is a strong electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance delocalization of the pi electrons.

Studies on substituted pyrazoles have established a general principle: electron-withdrawing groups tend to favor the tautomer where the proton is on the nitrogen atom further away from the substituent, while electron-donating groups favor the tautomer where the proton is on the adjacent nitrogen.[6][9]

In 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, the carbaldehyde at the 4-position will exert a significant electron-withdrawing effect on the ring. This will increase the acidity of the N-H proton. The cyclohexyl group at the 3-position will have a less pronounced electron-donating effect. Given the strong electron-withdrawing nature of the carbaldehyde, it is plausible that the 3-cyclohexyl-1H-pyrazole-4-carbaldehyde tautomer will be the more stable and thus predominant form in solution. In this tautomer, the proton is on the N1 nitrogen, which is further from the electron-withdrawing carbaldehyde group at C4, compared to the N2 nitrogen.

Keto-Enol Tautomerism of the Carbaldehyde Substituent

Aldehydes that possess an alpha-hydrogen can undergo keto-enol tautomerism, establishing an equilibrium between the keto (aldehyde) form and the enol (alkene-alcohol) form.[10][11][12] For 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, this would involve the formation of (3-cyclohexyl-1H-pyrazol-4-yl)methanol.

Generally, for simple aldehydes and ketones, the keto form is significantly more stable and therefore predominates at equilibrium.[10][12][13] The greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond is a major contributing factor to this preference.[13] However, factors such as conjugation and intramolecular hydrogen bonding can stabilize the enol form.[10]

In the context of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, the enol form could potentially be stabilized by conjugation with the aromatic pyrazole ring. The formation of an intramolecular hydrogen bond between the enolic hydroxyl group and one of the pyrazole nitrogen atoms could also contribute to its stability. Despite these potential stabilizing factors, it is highly probable that the keto form (carbaldehyde) will be the major tautomer , with the enol form present in a much lower concentration.

Summary of Potential Tautomers

The following table summarizes the likely tautomeric forms of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde and their key structural features.

Tautomer NameStructureKey FeaturesPredicted Stability
3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Annular tautomer with proton on N1. Keto form of the carbaldehyde.Most Stable
5-Cyclohexyl-1H-pyrazole-4-carbaldehyde Annular tautomer with proton on N2. Keto form of the carbaldehyde.Less Stable
(3-Cyclohexyl-1H-pyrazol-4-yl)methanol (Enol form of Tautomer 1) Enol form of the carbaldehyde. Proton on N1.Significantly Less Stable
(5-Cyclohexyl-1H-pyrazol-4-yl)methanol (Enol form of Tautomer 2) Enol form of the carbaldehyde. Proton on N2.Significantly Less Stable

Visualizing the Tautomeric Equilibria

The following diagram illustrates the potential tautomeric interconversions of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Tautomers T1 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde (Annular Tautomer 1 - Keto) T2 5-Cyclohexyl-1H-pyrazole-4-carbaldehyde (Annular Tautomer 2 - Keto) T1->T2 Annular Tautomerism T3 (3-Cyclohexyl-1H-pyrazol-4-yl)methanol (Enol Tautomer of T1) T1->T3 Keto-Enol Tautomerism T4 (5-Cyclohexyl-1H-pyrazol-4-yl)methanol (Enol Tautomer of T2) T2->T4 Keto-Enol Tautomerism T3->T4 Annular Tautomerism

Caption: Tautomeric equilibria of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Experimental and Computational Characterization of Tautomers

While theoretical predictions provide a valuable starting point, experimental and computational methods are essential for definitively characterizing the tautomeric equilibrium.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism in solution.[2][14][15][16][17] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, allowing for the differentiation of tautomers.

  • ¹H NMR Spectroscopy: The chemical shift of the N-H proton and the pyrazole ring protons can provide insights into the position of the tautomeric equilibrium. In the case of rapid interconversion, averaged signals may be observed. Low-temperature NMR studies can sometimes "freeze out" the individual tautomers, allowing for their direct observation.[9]

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are indicative of the predominant tautomer.[9][15]

  • ¹⁵N NMR Spectroscopy: This technique can directly probe the nitrogen atoms of the pyrazole ring, providing unambiguous evidence for the location of the proton.[15][16]

Step-by-Step NMR Analysis Protocol:

  • Sample Preparation: Dissolve a precisely weighed sample of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra at ambient temperature.

  • Spectral Analysis: Analyze the chemical shifts, coupling constants, and signal integrations to identify the signals corresponding to each potential tautomer.

  • Variable Temperature Studies: If the tautomeric interconversion is rapid at room temperature, acquire spectra at a range of lower temperatures to attempt to resolve the signals of the individual tautomers.

  • Quantitative Analysis: Once the signals for each tautomer are assigned, use the integration of non-overlapping peaks to determine the relative concentrations and calculate the equilibrium constant (KT).[14]

X-ray Crystallography

For solid-state analysis, single-crystal X-ray diffraction provides a definitive snapshot of the molecule's structure, revealing the specific tautomer present in the crystal lattice.[6][18]

Step-by-Step X-ray Crystallography Protocol:

  • Crystal Growth: Grow single crystals of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde suitable for X-ray diffraction from an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Solve the crystal structure using standard crystallographic software to determine the atomic positions and connectivity, thereby identifying the tautomeric form.

Computational Modeling

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.[1][19][20][21]

Computational Workflow:

ComputationalWorkflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., DFT with B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation (Confirm minima, obtain thermochemical data) geom_opt->freq_calc spe Single-Point Energy Calculation (Higher level of theory, e.g., MP2 or larger basis set) freq_calc->spe solvation Inclusion of Solvent Effects (e.g., PCM or SMD models) spe->solvation analysis Analysis of Relative Free Energies (Predict tautomer ratios) solvation->analysis

Caption: A typical computational workflow for predicting tautomer stability.

Step-by-Step Computational Protocol:

  • Structure Generation: Build the 3D structures of all potential tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., Density Functional Theory with a functional like B3LYP and a basis set such as 6-31G*).[22]

  • Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data.

  • Single-Point Energy Calculations: To improve the accuracy of the energy predictions, perform single-point energy calculations on the optimized geometries using a higher level of theory or a larger basis set.[23]

  • Solvation Modeling: Since tautomeric equilibria can be solvent-dependent, include the effects of a solvent using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).[23]

  • Relative Free Energy Calculation: Compare the calculated Gibbs free energies of the tautomers to predict their relative populations and the equilibrium constant.

Conclusion and Forward-Looking Perspectives

The tautomeric landscape of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde is likely dominated by the 3-cyclohexyl-1H-pyrazole-4-carbaldehyde form, a consequence of the interplay between the electron-donating cyclohexyl group and the electron-withdrawing carbaldehyde group influencing the annular tautomerism of the pyrazole ring. The keto-enol equilibrium of the carbaldehyde is expected to strongly favor the keto form.

For drug development professionals, a definitive understanding of the predominant tautomeric form is crucial. The methodologies outlined in this guide, combining NMR spectroscopy, X-ray crystallography, and computational modeling, provide a robust framework for the comprehensive characterization of tautomerism. By investing in this fundamental structural analysis, researchers can make more informed decisions in the design and optimization of novel therapeutics based on the pyrazole scaffold.

References

  • Wahlberg, I., & Elguero, J. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2633. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

  • Khan Academy. (n.d.). Keto-enol tautomerization. [Link]

  • MDPI. (2019). Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups. [Link]

  • Chemistry Steps. (n.d.). Keto Enol Tautomerization. [Link]

  • Britannica. (2026). Aldehyde - Tautomerism, Reactivity, Carboxylic Acids. [Link]

  • Royal Society of Chemistry. (n.d.). The annular tautomerism of the curcuminoid NH-pyrazoles. [Link]

  • Semantic Scholar. (2006). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. [Link]

  • Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • National Institutes of Health. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • Semantic Scholar. (n.d.). ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. [Link]

  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. [Link]

  • Chemistry LibreTexts. (2024). 5.1: Keto-Enol Tautomerism. [Link]

  • Royal Society of Chemistry. (n.d.). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. [Link]

  • Rowan. (n.d.). Tautomer Search. [Link]

  • National Institutes of Health. (n.d.). Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. [Link]

  • ResearchGate. (n.d.). Quantum simulation of preferred tautomeric state prediction. [Link]

  • Royal Society of Chemistry. (2021). Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. [Link]

  • ResearchGate. (n.d.). The Use of NMR Spectroscopy to Study Tautomerism. [Link]

  • Encyclopedia.pub. (n.d.). Tautomerism Detected by NMR. [Link]

  • Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. [Link]

  • Bohrium. (2006). The use of NMR spectroscopy to study tautomerism. [Link]

  • ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

Sources

Exploratory

Electrophilic Substitution of 3-Cyclohexyl-1H-Pyrazole: A Mechanistic &amp; Synthetic Guide

This technical guide details the electrophilic substitution landscape of 3-cyclohexyl-1H-pyrazole , a critical scaffold in medicinal chemistry, particularly for Janus kinase (JAK) and Aurora kinase inhibitors. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electrophilic substitution landscape of 3-cyclohexyl-1H-pyrazole , a critical scaffold in medicinal chemistry, particularly for Janus kinase (JAK) and Aurora kinase inhibitors.

Executive Summary & Chemical Architecture

3-cyclohexyl-1H-pyrazole represents a unique electronic hybrid in heterocyclic chemistry. Unlike its 3-phenyl analogs, where conjugation extends outside the ring, the cyclohexyl group acts as a bulky, secondary alkyl donor (+I effect) without π-orbital overlap. This steric and electronic profile makes the C-4 position highly nucleophilic, yet sterically shielded, requiring precise control of reaction kinetics.

Tautomeric Equilibrium

In solution, the molecule exists in dynamic equilibrium between 3-cyclohexyl-1H-pyrazole and 5-cyclohexyl-1H-pyrazole . While the 3-isomer is generally favored due to steric relief around the NH group, electrophilic substitution almost exclusively targets the C-4 position in both tautomers due to the preservation of aromaticity in the transition state.

PositionElectronic CharacterReactivity to Electrophiles
N-1 Nucleophilic (Lone Pair)High (Alkylation/Acylation)
C-3/C-5 Electron Deficient (Imine-like)Low
C-4 Electron Rich (Enamine-like) Highest (EAS Target)

Mechanistic Core: The C-4 Selectivity Paradigm

The regioselectivity for C-4 substitution is governed by the stability of the Wheland Intermediate (sigma-complex).

Pathway Analysis

Attack at C-4 generates a cation that is resonance-stabilized by both nitrogen atoms without disrupting the N-N bond's integrity. In contrast, attack at C-3 or C-5 would force a positive charge onto the adjacent nitrogen in a highly unfavorable configuration.

DOT Diagram 1: Mechanistic Pathway of C-4 Substitution

G cluster_0 Resonance Stabilization Start 3-Cyclohexyl-1H-pyrazole Complex Wheland Intermediate (C-4 Cation) Start->Complex Attack at C-4 Electrophile E+ (Electrophile) Electrophile->Complex Transition Proton Loss (- H+) Complex->Transition Product 4-Substituted-3-cyclohexyl-1H-pyrazole Transition->Product Aromatization

Caption: The reaction trajectory favors the C-4 Wheland intermediate due to symmetrical charge delocalization across the N-N-C system.

Key Transformations & Experimental Protocols

Halogenation (Bromination)

Objective: Synthesis of 4-bromo-3-cyclohexyl-1H-pyrazole. Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


) to prevent over-bromination and handle the reaction under milder, non-acidic conditions which preserves the cyclohexyl conformation.
Protocol 1: Regioselective C-4 Bromination
  • Reagents: NBS (1.05 eq), Acetonitrile (ACN) or DMF.

  • Temperature:

    
    .
    

Step-by-Step Workflow:

  • Dissolution: Dissolve 3-cyclohexyl-1H-pyrazole (10 mmol) in ACN (50 mL). Ensure complete solvation to avoid localized concentration gradients.

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes at

    
    . Rationale: Exothermic control prevents radical side-reactions on the cyclohexyl ring.
    
  • Monitoring: Stir at room temperature for 2-4 hours. Monitor via TLC (Hexane/EtOAc 3:1) or LCMS. Look for the disappearance of the starting material (

    
    ) and appearance of the brominated adduct (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     (to remove active bromine). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Purification: Recrystallize from Ethanol/Water or flash chromatography (Silica, 0-20% EtOAc in Hexanes).

DOT Diagram 2: Bromination Workflow

Bromination Step1 Start: 3-Cyclohexyl-1H-pyrazole in ACN Step2 Add NBS (1.05 eq) @ 0°C (Portion-wise) Step1->Step2 Step3 Reaction Progress 2-4h @ RT Step2->Step3 Decision LCMS Check: Conversion > 98%? Step3->Decision Decision->Step3 No (Stir longer) Quench Quench: Na2S2O3 (aq) Decision->Quench Yes Isolate Isolate: 4-Bromo-3-cyclohexyl-1H-pyrazole Quench->Isolate

Caption: Operational workflow for the regioselective bromination using NBS, highlighting critical checkpoints.

Nitration

Objective: Synthesis of 4-nitro-3-cyclohexyl-1H-pyrazole. Challenge: The cyclohexyl group is acid-stable, but the pyrazole ring is deactivated in strong acid due to protonation of the N-1/N-2. Nitration requires forcing conditions (Mixed Acid).

Protocol 2: Mixed Acid Nitration
  • Reagents: Fuming

    
    , Conc. 
    
    
    
    .
  • Mechanism: Formation of the nitronium ion (

    
    ).
    
  • Preparation: In a round-bottom flask, cool conc.

    
     (5 mL/mmol) to 
    
    
    
    .
  • Substrate Addition: Slowly add 3-cyclohexyl-1H-pyrazole. Note: The solution will generate heat as the pyrazolium salt forms.

  • Nitration: Dropwise add fuming

    
     (1.2 eq) while maintaining temp 
    
    
    
    .
  • Heating: Allow to warm to RT, then heat to

    
     for 1 hour. Rationale: Heating is required to overcome the activation energy barrier of the protonated (deactivated) pyrazolium species.
    
  • Quench: Pour onto crushed ice. The product typically precipitates as a solid.

  • Neutralization: Adjust pH to ~7 with

    
     carefully.
    
Vilsmeier-Haack Formylation

Objective: Introduction of an aldehyde (-CHO) at C-4. Reagents:


, DMF.
  • Observation: This reaction proceeds smoothly for electron-rich pyrazoles. The cyclohexyl group (+I) aids this transformation compared to 3-phenyl analogs.

  • Product: 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Quantitative Comparison of Methods

ReactionElectrophileConditionsTypical YieldSelectivity (C4:Other)
Bromination

(from NBS)
ACN,

, 2h
85-92%>99:1
Nitration


,

70-80%95:5
Formylation Chloromethyliminium

,

65-75%>99:1
Iodination

(from NIS)
ACN, Reflux60-70%>95:5

Critical Safety & Stability Notes

  • N-Nitration Risk: Under non-aqueous nitration conditions (e.g., Acetyl nitrate), substitution may occur at Nitrogen first (N-nitro pyrazole). This species is thermally unstable and potentially explosive. Always use aqueous/sulfuric acid conditions to ensure thermodynamic rearrangement to the C-4 nitro product.

  • Cyclohexyl Oxidation: Avoid using strong oxidants (e.g.,

    
    ) during workups, as the tertiary C-H bond on the cyclohexyl ring is susceptible to radical oxidation.
    

References

  • Regioselectivity in Pyrazole Substitution: Title: "Electrophilic Substitution Reactions in Pyrazole: A Comprehensive Review" Source: Heterocyclic Chemistry Reviews URL:[Link]

  • Bromination Methodologies: Title: "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole: Synthesis and Spectroscopic Data" (Analogous Protocol) Source: MDPI Molbank URL:[1][Link][1][2][3][4]

  • Nitration of Pyrazoles: Title: "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles" Source: National Institutes of Health (PMC) URL:[Link]

  • Vilsmeier-Haack on Pyrazoles: Title: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes" Source: Arkivoc / ResearchGate URL:[5][Link]

Sources

Protocols & Analytical Methods

Method

detailed experimental protocol for Vilsmeier-Haack formylation of 3-cyclohexyl-1H-pyrazole

Abstract & Strategic Utility This protocol details the regioselective C4-formylation of 3-cyclohexyl-1H-pyrazole using the Vilsmeier-Haack reaction. The resulting product, 3-cyclohexyl-1H-pyrazole-4-carbaldehyde , serves...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

This protocol details the regioselective C4-formylation of 3-cyclohexyl-1H-pyrazole using the Vilsmeier-Haack reaction. The resulting product, 3-cyclohexyl-1H-pyrazole-4-carbaldehyde , serves as a critical pharmacophore in the development of kinase inhibitors (e.g., JAK, CDK) and anti-inflammatory agents. The cyclohexyl moiety provides lipophilic bulk often required for hydrophobic pocket occupancy in protein targets, while the aldehyde handle allows for rapid diversification via reductive amination, Knoevenagel condensation, or oxidation.

Unlike simple pyrroles, pyrazoles are moderately deactivated heterocycles requiring thermal activation to effect formylation. This guide addresses the specific challenges of formylating alkyl-substituted pyrazoles, including tautomeric equilibrium management, exotherm control during Vilsmeier reagent formation, and hydrolysis optimization.

Reaction Mechanism & Rationale

The transformation proceeds via an Electrophilic Aromatic Substitution (


).[1][2] The reaction requires the in situ generation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl

.
Key Mechanistic Considerations:
  • Regioselectivity: The 3-cyclohexyl group is electron-donating (inductive effect, +I), activating the ring. However, the pyrazole ring is less reactive than pyrrole due to the electronegative nitrogen. Substitution occurs exclusively at the C4 position (beta to the nitrogen), which is the most electron-rich site available.

  • Tautomerism: 3-cyclohexyl-1H-pyrazole exists in equilibrium with 5-cyclohexyl-1H-pyrazole. The Vilsmeier reaction locks the substitution at the position between the two nitrogens (C4), yielding the same product regardless of the starting tautomer.

  • Intermediate Stability: The reaction forms an iminium salt intermediate that must be hydrolyzed. Inadequate hydrolysis leads to poor yields or contamination with unreacted iminium species.

Pathway Visualization

VilsmeierMechanism DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, Exothermic POCl3 POCl3 (Activator) POCl3->VR 0°C, Exothermic Intermediate C4-Iminium Salt Intermediate VR->Intermediate + Substrate, 70-80°C Electrophilic Attack Substrate 3-Cyclohexyl-1H-pyrazole Substrate->Intermediate Hydrolysis Hydrolysis (NaOAc/H2O) Intermediate->Hydrolysis Quench Product 3-Cyclohexyl-1H-pyrazole- 4-carbaldehyde Hydrolysis->Product pH Adjustment

Figure 1: Mechanistic pathway for the Vilsmeier-Haack formylation of 3-cyclohexyl-1H-pyrazole.

Pre-Reaction Safety Brief (Critical)

Warning: This protocol involves Phosphorus Oxychloride (POCl


) , a highly corrosive and moisture-sensitive reagent.
  • Thermal Runaway Risk: The mixing of DMF and POCl

    
     is significantly exothermic. It must  be performed at 0°C. A "delayed exotherm" can occur if mixing is too fast without adequate cooling.
    
  • Induction Period: Do not heat the reaction rapidly. The evolution of CO/CO

    
     (if DMF decomposes) or HCl gas can pressurize the vessel.
    
  • Quenching: Quenching the reaction mixture into water is highly exothermic. Always quench by adding the reaction mixture dropwise into ice/water, never the reverse.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8]Amount (Example Scale)Role
3-Cyclohexyl-1H-pyrazole 150.221.01.50 g (10 mmol)Substrate
POCl

153.333.02.8 mL (30 mmol)Electrophile Source
DMF (Anhydrous) 73.0910.07.7 mL (~10 vol)Solvent/Reagent
Sodium Acetate (NaOAc) 82.03~5.04.1 gBuffer/Hydrolysis
Dichloromethane (DCM) ---Extraction Solvent
Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent[1]
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a Claisen adapter connected to an inert gas line (Ar or N

    
    ) and a drying tube.
    
  • Solvent Charge: Add anhydrous DMF (5.0 mL) to the flask.

  • Cooling: Submerge the flask in an ice-salt bath (-5°C to 0°C). Allow to equilibrate for 10 minutes.

  • Activation: Add POCl

    
     (2.8 mL) dropwise  via a syringe pump or pressure-equalizing dropping funnel over 15–20 minutes.
    
    • Checkpoint: The solution should turn pale yellow or colorless. If it turns dark orange/red immediately, the temperature is too high.

    • Stirring: Stir at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium salt.

Phase 2: Substrate Addition & Reaction
  • Preparation of Substrate: Dissolve 3-cyclohexyl-1H-pyrazole (1.50 g) in the remaining DMF (2.7 mL).

  • Addition: Add the substrate solution dropwise to the cold Vilsmeier reagent. Maintain internal temperature < 5°C.

  • Thermal Activation: Remove the ice bath. Allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 70–80°C .

    • Duration: Stir for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (R

      
       ~0.3) should disappear, and a new, less polar spot (Aldehyde, R
      
      
      
      ~0.5) should appear. Note: The iminium intermediate stays at the baseline; the aldehyde spot appears only if the TLC sample is mini-quenched with water.
Phase 3: Quenching & Hydrolysis
  • Cooling: Cool the reaction mixture to RT.

  • Quench Setup: Prepare a beaker containing 50 g of crushed ice and a saturated solution of Sodium Acetate (4.1 g in 20 mL H

    
    O).
    
  • Hydrolysis: Pour the reaction mixture slowly onto the ice/NaOAc mixture with vigorous stirring.

    • Observation: The mixture will become cloudy/milky.

    • Neutralization: Adjust pH to ~7–8 using saturated NaHCO

      
       or 2N NaOH if necessary. Stir for 1 hour at RT. This step is crucial to hydrolyze the N-formyl byproducts and the iminium salt.
      
Phase 4: Isolation & Purification
  • Extraction: Extract the aqueous mixture with DCM (3 x 30 mL) or Ethyl Acetate.

    • Note: DCM is preferred for solubility, but Ethyl Acetate is safer.

  • Washing: Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove residual DMF.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification:

    • Crude: Usually obtained as a yellowish solid or viscous oil.

    • Recrystallization:[6][7] Recrystallize from Ethanol/Water or Hexanes/EtOAc if solid.

    • Chromatography: If oil, purify via silica gel column chromatography (Gradient: 0%

      
       40% EtOAc in Hexanes).
      

Expected Characterization Data

  • Appearance: Off-white to pale yellow solid.

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • 
       ~13.5 ppm (br s, 1H, N-H ): Broad singlet, exchangeable.
      
    • 
       ~9.85 ppm (s, 1H, -CH O): Characteristic aldehyde singlet.
      
    • 
       ~8.20 ppm (s, 1H, Pyrazole C5-H ): Deshielded singlet.
      
    • 
       ~2.90 ppm (m, 1H, Cyclohexyl C1-H ).
      
    • 
       ~1.2–2.0 ppm (m, 10H, Cyclohexyl methylene protons).
      
  • MS (ESI): [M+H]

    
     calculated for C
    
    
    
    H
    
    
    N
    
    
    O: 179.11; Found: 179.1.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete HydrolysisIncrease stirring time during the quench (Step 11). Ensure pH is neutral/slightly basic (pH 8).
Starting Material Remains Low ReactivityIncrease reaction temperature to 90–100°C. Increase POCl

equivalents to 5.0.
N-Formylation Observed Competition at NitrogenThe N-formyl group is usually unstable. Extend the aqueous base hydrolysis time (Step 11) to cleave the N-CHO bond.
Dark Tarry Product Thermal DecompositionControl the exotherm during Step 4 strictly. Ensure DMF is anhydrous.[9]

Workflow Diagram

Workflow start Start: Dry DMF + Ar Atmosphere step1 Step 1: Cool to 0°C Add POCl3 dropwise start->step1 step2 Step 2: Add 3-Cyclohexyl-1H-pyrazole (in DMF) step1->step2 step3 Step 3: Heat to 70-80°C (4-6 Hours) step2->step3 check TLC Check (Complete?) step3->check check->step3 No (Continue Heating) step4 Step 4: Quench in Ice/NaOAc (Hydrolysis) check->step4 Yes step5 Step 5: Extract (DCM) & Wash (H2O/Brine) step4->step5 end Final Product: Recrystallize/Column step5->end

Figure 2: Operational workflow for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

References

  • BenchChem. (2025).[10] A Comparative Guide to Vilsmeier-Haack Reagents: DMF/POCl3 vs. DMF/Oxalyl Chloride. Retrieved from

  • Popov, A. V., et al. (2019).[8] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.[8] Retrieved from

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Retrieved from

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Retrieved from

  • Kira, M. A., et al. (1970). Vilsmeier-Haack reaction on pyrazoles. (Cited in Asian J. Research Chem, 2009). Retrieved from

Sources

Application

using 3-cyclohexyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry

Application Note: Strategic Utilization of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry Executive Summary: The "Escape from Flatland" Vector In modern drug discovery, increasing the fraction of sp3-hybr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Executive Summary: The "Escape from Flatland" Vector

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (


) is a proven strategy to improve clinical success rates by enhancing solubility and reducing promiscuous binding. 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde  represents a high-value "pivot" scaffold. Unlike its planar analog (3-phenyl-1H-pyrazole-4-carbaldehyde), the cyclohexyl variant offers a lipophilic, bulky, non-planar motif that fits hydrophobic pockets (e.g., the Gatekeeper region in kinases) while improving physicochemical properties.

This guide details the chemical reactivity profile and specific protocols for utilizing this scaffold to generate diverse, bioactive libraries, specifically targeting ATP-competitive kinase inhibitors and GPCR ligands .

Chemical Reactivity Profile

The scaffold contains three distinct vectors for diversification:

  • C4-Formyl Group (Aldehyde): A highly reactive electrophile for reductive aminations, condensations, and heterocyclizations.

  • N1-Position (Pyrazole NH): An acidic site (

    
    ) suitable for alkylation or arylation to tune solubility or target specific sub-pockets.
    
  • C3-Cyclohexyl Group: A steric bulk provider that drives selectivity via van der Waals interactions.

Reaction Landscape Visualization

ReactionLandscape Core 3-Cyclohexyl-1H- pyrazole-4-carbaldehyde RedAmin Reductive Amination (Solubility Tails) Core->RedAmin R-NH2 / STAB Condensation Knoevenagel/Wittig (Covalent Warheads) Core->Condensation Active Methylene Heterocycle Cyclization (Bicyclic Cores) Core->Heterocycle Hydrazines/Amidines Alkylation N1-Alkylation (Pharmacokinetic Tuning) Core->Alkylation R-X / Base Prod1 Aminomethyl Derivatives RedAmin->Prod1 Prod2 Acrylamides (Michael Acceptors) Condensation->Prod2 Prod3 Pyrazolo[3,4-d] pyrimidines Heterocycle->Prod3 Prod4 N-Substituted Pyrazoles Alkylation->Prod4

Figure 1: Divergent synthetic pathways from the 3-cyclohexyl-1H-pyrazole-4-carbaldehyde core.

Application 1: Synthesis of Kinase Inhibitors (Hinge Binders)

The 1H-pyrazole motif is a classic "hinge binder" in kinase inhibitors (mimicking the adenine ring of ATP). The 4-aldehyde allows for the introduction of a "solvent front" tail to improve solubility.

Protocol A: Robust Reductive Amination

Objective: Install a solubilizing amine (e.g., N-methylpiperazine, morpholine) at the C4 position. Mechanism: Formation of an iminium ion intermediate followed by irreversible reduction.

Reagents:

  • Scaffold: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Amine: Morpholine or N-Boc-piperazine (1.2 eq)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH) (1.0 eq) – Critical for imine formation.

Step-by-Step Methodology:

  • Imine Formation:

    • In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) in DCE (10 mL).

    • Add the amine (1.2 mmol) and Acetic Acid (1.0 mmol).

    • Checkpoint: Stir at Room Temperature (RT) for 1 hour. Monitor by TLC or LCMS. You should see the disappearance of the aldehyde peak and the appearance of the imine mass

      
      .
      
  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes. (Avoid

      
       here as it reduces aldehydes too fast, leading to alcohol byproducts).
      
    • Allow to warm to RT and stir overnight (12h).

  • Workup:

    • Quench with saturated aqueous

      
       (10 mL). Stir vigorously for 15 mins.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Flash chromatography (DCM/MeOH/

      
       gradient).
      
    • Self-Validation:

      
       NMR should show a singlet at 
      
      
      
      ppm (benzylic
      
      
      -N) and loss of the aldehyde proton (
      
      
      ppm).

Application 2: Designing Covalent Inhibitors (Michael Acceptors)

Targeting cysteines in the ATP binding pocket (e.g., Cys481 in BTK) requires an electrophilic "warhead." The Knoevenagel condensation converts the aldehyde into an electron-deficient alkene.

Protocol B: Knoevenagel Condensation to Acrylonitriles

Objective: Synthesize 2-((3-cyclohexyl-1H-pyrazol-4-yl)methylene)malononitrile.

Reagents:

  • Scaffold: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Active Methylene: Malononitrile (1.1 eq)

  • Catalyst: Piperidine (0.1 eq) or

    
    -alanine (catalytic).
    
  • Solvent: Ethanol (EtOH).

Step-by-Step Methodology:

  • Setup:

    • Dissolve aldehyde (1.0 mmol) and malononitrile (1.1 mmol) in EtOH (5 mL).

    • Add 2 drops of piperidine.

  • Reaction:

    • Heat to reflux (78°C) for 2–4 hours.

    • Observation: The product often precipitates out of the hot solution upon cooling.

  • Workup:

    • Cool to 0°C. Filter the precipitate.

    • Wash the cake with cold EtOH and Hexanes.

    • Recrystallize from EtOH if necessary.

  • Data Validation:

    • IR: Look for strong nitrile stretch (

      
      ).
      
    • NMR: Distinctive vinyl proton singlet at

      
       ppm.
      

Comparative Data: Cyclohexyl vs. Phenyl

The choice of the cyclohexyl group over the phenyl group fundamentally alters the molecule's properties.

Property3-Phenyl Analog3-Cyclohexyl AnalogMedicinal Chemistry Implication
Hybridization

(Planar)

(3D/Puckered)
Cyclohexyl increases

, correlating with higher clinical success.
Lipophilicity (cLogP) ~2.1~2.8Cyclohexyl is more lipophilic; good for burying in hydrophobic pockets.
Solubility Low (Crystal packing)ModerateDisrupted planarity often improves solubility in aqueous buffers.
Metabolic Stability Prone to CYP oxidationStable (unless hydroxylated)Phenyl rings are often "metabolic soft spots."

Workflow Logic & Troubleshooting

Use this logic flow to determine the correct synthetic path for your lead optimization campaign.

WorkflowLogic Start Start: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Decision1 Target Interaction? Start->Decision1 PathA Solvent Front Interaction (Solubility needed) Decision1->PathA Hydrophilic Tail PathB Covalent Binding (Cysteine targeting) Decision1->PathB Electrophile PathC New Core Formation (Bicyclic system) Decision1->PathC Rigidification ActionA Perform Reductive Amination (Protocol A) PathA->ActionA ActionB Perform Knoevenagel (Protocol B) PathB->ActionB ActionC Condense with Hydrazine/Amidine PathC->ActionC Validation Validate via LCMS & NMR ActionA->Validation ActionB->Validation ActionC->Validation

Figure 2: Decision matrix for utilizing the aldehyde handle based on medicinal chemistry objectives.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: Synthesis, Reactions and Biological Activity.[1] Arkivoc, 2011(1), 196-245.[2] Link

  • Faria, J. V., et al. (2017). Recently reported biological activities of pyrazole compounds. Anals of the Brazilian Academy of Sciences, 89(4). Link

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of Medicinal Chemistry, 39(15), 2887-2893. Link

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2755434, 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde. Link

Sources

Method

The Strategic Role of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Next-Generation Agrochemicals

Introduction: The Pyrazole Scaffold in Modern Crop Protection The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, renowned for its versatile biological activity.[1] Pyrazole-containing c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole heterocycle is a cornerstone in the development of modern agrochemicals, renowned for its versatile biological activity.[1] Pyrazole-containing compounds have demonstrated potent fungicidal, insecticidal, and herbicidal properties.[2] A significant class of pyrazole-based fungicides are the succinate dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiration in pathogenic fungi, leading to their demise.[3][4] The efficacy of these SDHIs is profoundly influenced by the nature of the substituents on the pyrazole ring, making the strategic selection of building blocks paramount. 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde emerges as a key intermediate in this context, offering a lipophilic and sterically significant cyclohexyl moiety that can enhance the binding affinity and overall performance of the final active ingredient. This document provides a comprehensive guide to the synthesis and application of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde in the preparation of advanced agrochemicals, particularly focusing on pyrazole carboxamide fungicides.

Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde: A Versatile Building Block

The most direct and industrially scalable method for the synthesis of 3-substituted-1H-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction facilitates the formylation of electron-rich heterocycles. For the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, the Vilsmeier-Haack reaction is performed on the semicarbazone derived from cyclohexyl methyl ketone.[7]

Reaction Workflow: From Ketone to Carbaldehyde

Synthesis_Workflow A Cyclohexyl Methyl Ketone C Cyclohexyl Methyl Ketone Semicarbazone A->C Condensation B Semicarbazide Hydrochloride B->C E 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (POCl3/DMF) D->E

Caption: Synthetic pathway for 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Protocol 1: Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Part A: Preparation of Cyclohexyl Methyl Ketone Semicarbazone

  • Reagents and Solvents:

    • Cyclohexyl methyl ketone

    • Semicarbazide hydrochloride

    • Sodium acetate

    • Ethanol

    • Water

  • Procedure:

    • Dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

    • Add a solution of cyclohexyl methyl ketone (1.0 equivalent) in ethanol to the semicarbazide solution.

    • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield cyclohexyl methyl ketone semicarbazone.

Part B: Vilsmeier-Haack Formylation

  • Reagents and Solvents:

    • Cyclohexyl methyl ketone semicarbazone

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM, anhydrous)

    • Sodium carbonate solution (saturated)

  • Procedure:

    • In a three-necked flask equipped with a dropping funnel and a condenser, prepare the Vilsmeier reagent by adding POCl₃ (3.0 equivalents) dropwise to anhydrous DMF (5.0 equivalents) at 0°C with constant stirring.[5]

    • Allow the mixture to stir at 0°C for 30 minutes.

    • Add a solution of cyclohexyl methyl ketone semicarbazone (1.0 equivalent) in anhydrous DCM to the Vilsmeier reagent.

    • Heat the reaction mixture to reflux (around 40-50°C) for 6-8 hours.[8]

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it slowly into crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Application in the Synthesis of Pyrazole Carboxamide Fungicides

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a versatile precursor for the synthesis of pyrazole carboxamide fungicides. The synthetic strategy involves a two-step process: oxidation of the carbaldehyde to a carboxylic acid, followed by amide coupling with a suitable aniline derivative.

Synthetic Pathway to Pyrazole Carboxamides

Fungicide_Synthesis A 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde C 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid A->C Oxidation B Oxidizing Agent (e.g., KMnO4) B->C E 3-Cyclohexyl-1H-pyrazole-4-carbonyl chloride C->E Acid Chloride Formation D Thionyl Chloride (SOCl2) D->E G Pyrazole Carboxamide Fungicide E->G Amide Coupling F Substituted Aniline F->G

Caption: General scheme for the synthesis of pyrazole carboxamide fungicides.

Protocol 2: Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carboxylic Acid
  • Reagents and Solvents:

    • 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

    • Potassium permanganate (KMnO₄)

    • Acetone

    • Water

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve 3-cyclohexyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in a mixture of acetone and water.

    • Slowly add a solution of potassium permanganate (1.5 equivalents) in water to the reaction mixture at room temperature.

    • Stir the mixture for 4-6 hours, monitoring the disappearance of the starting material by TLC.

    • After the reaction is complete, quench the excess KMnO₄ by adding a small amount of sodium bisulfite.

    • Filter the manganese dioxide precipitate and wash it with water.

    • Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to yield 3-cyclohexyl-1H-pyrazole-4-carboxylic acid.

Protocol 3: Synthesis of N-Aryl-3-cyclohexyl-1H-pyrazole-4-carboxamide
  • Reagents and Solvents:

    • 3-Cyclohexyl-1H-pyrazole-4-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride

    • Substituted aniline

    • Triethylamine (Et₃N) or Pyridine

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Suspend 3-cyclohexyl-1H-pyrazole-4-carboxylic acid (1.0 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C. Add a catalytic amount of DMF.

    • Stir the mixture at room temperature for 2-3 hours until a clear solution is obtained, indicating the formation of the acid chloride.

    • Remove the excess thionyl chloride under reduced pressure.

    • Dissolve the resulting acid chloride in anhydrous THF.

    • In a separate flask, dissolve the desired substituted aniline (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous THF.

    • Add the acid chloride solution dropwise to the aniline solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the triethylamine hydrochloride salt.

    • Concentrate the filtrate and redissolve the residue in ethyl acetate.

    • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to obtain the final N-aryl-3-cyclohexyl-1H-pyrazole-4-carboxamide.[9][10]

Structure-Activity Relationship (SAR) and Biological Significance

The fungicidal activity of pyrazole carboxamides is highly dependent on the substituents at the 3-position of the pyrazole ring. The introduction of a cyclohexyl group can significantly impact the molecule's properties:

  • Lipophilicity: The cyclohexyl group increases the lipophilicity of the molecule, which can enhance its ability to penetrate the fungal cell membrane and reach the target site (succinate dehydrogenase).

  • Steric Bulk: The size and conformation of the cyclohexyl ring can influence the binding affinity of the molecule to the active site of the SDH enzyme. A proper fit is crucial for potent inhibition.

  • Metabolic Stability: The cyclohexyl group is generally more resistant to metabolic degradation compared to smaller alkyl chains, potentially leading to longer-lasting fungicidal activity.

While specific data for 3-cyclohexyl derivatives are not always publicly available, studies on related 3-alkyl and 3-cycloalkyl pyrazole carboxamides have shown that variations in the size and shape of this substituent can lead to significant differences in fungicidal spectrum and potency.[11]

Table 1: Influence of 3-Position Substituent on Fungicidal Activity (Illustrative)

3-Position Substituent (R)Relative Fungicidal Activity (General Trend)Key Considerations
MethylModerateBaseline activity
IsopropylGoodIncreased lipophilicity and steric bulk
tert-ButylVariableCan be too bulky for some fungal SDH active sites
Cyclohexyl Potentially High Optimal balance of lipophilicity and steric hindrance
PhenylHighAromatic interactions can enhance binding

Note: This table represents a generalized trend based on published SAR studies of pyrazole carboxamide fungicides and is for illustrative purposes.

Conclusion

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a valuable and strategically important building block for the synthesis of novel agrochemicals. Its synthesis via the Vilsmeier-Haack reaction is a well-established and adaptable method. The subsequent conversion of this intermediate to pyrazole carboxamides allows for the exploration of new chemical space in the quest for more effective and resilient fungicides. The physicochemical properties conferred by the cyclohexyl group make it a compelling moiety for enhancing the biological performance of the final active ingredients. The protocols and insights provided herein are intended to serve as a guide for researchers and professionals in the field of agrochemical development, facilitating the rational design and synthesis of the next generation of crop protection agents.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245.
  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
  • Cui, Z., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(12), 3334-3344.
  • Dabholkar, V. V., & Ansari, F. Y. (2011). Synthesis and characterization of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and its aldimines derivatives. Rasayan Journal of Chemistry, 4(2), 332-336.
  • Gao, Y., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(26), 7071-7082.
  • Jessay, K. M., Patil, S. D., & Patil, D. B. (2012). A Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1147-1153.
  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • Li, Q., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Medicinal Chemistry Research, 30(4), 963-971.
  • Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC, 2019(5), 133-147.
  • Qin, X., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Medicinal Chemistry Research, 29(10), 1845-1854.
  • Ren, S., et al. (2018).
  • Wang, X., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Molecules, 28(14), 5483.
  • Wikipedia contributors. (2023, December 27). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 2, 2026, from [Link]

  • WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012).
  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester. (2014).
  • Xiong, L., et al. (2021). Pyrazole derivatives: Recent advances in discovery and development of pesticides. European Journal of Medicinal Chemistry, 223, 113642.
  • Yoshimi, H., et al. (2018). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 43(3), 169-178.

Sources

Application

Application Note &amp; Protocol Guide: Condensation Reactions of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde for Drug Discovery Scaffolds

Prepared by: Gemini, Senior Application Scientist Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing condensation reactions with 3...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing condensation reactions with 3-cyclohexyl-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[1][2][3] The functionalization of the pyrazole core, particularly at the C4 position, through carbon-carbon bond-forming reactions is a critical step in the synthesis of novel molecular entities.[4][5] This guide focuses on two robust and versatile condensation reactions: the Knoevenagel condensation with active methylene compounds and the Claisen-Schmidt condensation with enolizable ketones. We provide detailed, step-by-step protocols, mechanistic insights, characterization guidelines, and troubleshooting advice to facilitate the successful synthesis of diverse pyrazole-based compounds for screening and development.

Introduction: The Pyrazole Scaffold and the Utility of Condensation Reactions

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and metabolic stability make it a cornerstone in modern drug design.[3] The synthesis of pyrazole-4-carbaldehydes, often achieved via the Vilsmeier-Haack reaction on corresponding hydrazones, provides a versatile electrophilic handle for further molecular elaboration.[6][7][8]

Condensation reactions are powerful tools for C-C bond formation, enabling the extension of a molecular framework by coupling a carbonyl compound with a nucleophilic partner. For 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, these reactions open pathways to key intermediates like pyrazole-based chalcones and vinyl dinitriles, which are precursors to a wide array of more complex heterocyclic systems with potential biological activities.[7][9]

This guide will detail two primary condensation pathways:

  • Knoevenagel Condensation: The reaction with an active methylene compound (e.g., malononitrile) to yield a substituted olefin. This is a highly reliable method for creating electron-deficient alkenes.[10]

  • Claisen-Schmidt Condensation: A crossed-aldol condensation with a ketone (e.g., acetophenone) to produce an α,β-unsaturated ketone, commonly known as a chalcone.[11][12]

Mechanistic Overview of Key Condensation Reactions

Understanding the underlying mechanisms is crucial for optimizing reaction conditions and troubleshooting. The choice of catalyst, solvent, and temperature directly influences reaction rate and yield by affecting the key steps of nucleophile generation and carbonyl activation.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as an amine.[13] The reaction proceeds via the formation of a resonance-stabilized carbanion (enolate) which then attacks the carbonyl carbon of the pyrazole aldehyde. A subsequent dehydration step yields the final condensed product.

Knoevenagel_Mechanism Knoevenagel Condensation Mechanism sub Active Methylene (e.g., Malononitrile) + Base (B:) enolate Resonance-Stabilized Carbanion (Enolate) sub->enolate Deprotonation intermediate Adduct Intermediate enolate->intermediate Nucleophilic Attack aldehyde 3-Cyclohexyl-1H-pyrazole -4-carbaldehyde aldehyde->intermediate Nucleophilic Attack product Condensed Product (C=C formation) intermediate->product Dehydration (-H₂O) water H₂O intermediate->water

Caption: General mechanism for the base-catalyzed Knoevenagel condensation.

Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a specific type of crossed-aldol reaction between an aldehyde (often aromatic or heterocyclic, lacking α-hydrogens) and an enolizable ketone, typically under basic conditions (e.g., NaOH, KOH).[11][12] The base abstracts an α-proton from the ketone to form an enolate, which then acts as the nucleophile, attacking the aldehyde's carbonyl carbon. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the thermodynamically stable, conjugated α,β-unsaturated ketone (chalcone).

Claisen_Schmidt_Mechanism Claisen-Schmidt Condensation Mechanism ketone Enolizable Ketone (e.g., Acetophenone) + Base (OH⁻) enolate Ketone Enolate ketone->enolate Deprotonation aldol_adduct β-Hydroxy Ketone (Aldol Adduct) enolate->aldol_adduct Nucleophilic Attack aldehyde 3-Cyclohexyl-1H-pyrazole -4-carbaldehyde aldehyde->aldol_adduct Nucleophilic Attack product α,β-Unsaturated Ketone (Chalcone) aldol_adduct->product Dehydration (-H₂O) water H₂O aldol_adduct->water

Caption: General mechanism for the base-catalyzed Claisen-Schmidt condensation.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Green Knoevenagel Condensation with Malononitrile

This protocol is adapted from a green chemistry approach, utilizing a mild catalyst in an aqueous medium, which simplifies work-up and reduces environmental impact.[14]

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Quantity (1 mmol scale)
3-Cyclohexyl-1H-pyrazole-4-carbaldehydeN/A178.24178 mg (1.0 mmol)
Malononitrile109-77-366.0666 mg (1.0 mmol)
Ammonium Carbonate ((NH₄)₂CO₃)506-87-696.0919 mg (0.2 mmol, 20 mol%)
Ethanol (EtOH)64-17-546.075 mL
Deionized Water (H₂O)7732-18-518.025 mL
Ethyl Acetate (EtOAc)141-78-688.11For TLC & extraction
n-Hexane110-54-386.18For TLC & recrystallization

Step-by-Step Procedure

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-cyclohexyl-1H-pyrazole-4-carbaldehyde (178 mg, 1.0 mmol) and malononitrile (66 mg, 1.0 mmol).

  • Solvent Addition: Add a 1:1 mixture of ethanol and deionized water (10 mL total volume). Stir the mixture for 2-3 minutes to ensure good suspension/dissolution of the reactants.

  • Catalyst Addition: Add ammonium carbonate (19 mg, 0.2 mmol).

  • Reaction: Stir the reaction mixture vigorously at ambient temperature (20-25 °C).

    • Expert Insight: While the original protocol may use sonication, vigorous stirring at room temperature is often sufficient for pyrazole aldehydes. The reaction progress should be monitored every 15-30 minutes.

  • Monitoring: Monitor the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Ethyl Acetate:Hexane (e.g., 3:7 v/v). Visualize spots under a UV lamp (254 nm). The reaction is complete when the starting aldehyde spot has been consumed. Reaction times are typically short, often under 2 hours.

  • Work-up: Upon completion, cool the flask in an ice bath for 15-20 minutes to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water (2 x 10 mL) to remove the catalyst and any water-soluble impurities.

  • Purification: Dry the crude product in a vacuum oven. If necessary, the product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.

Protocol 2: Claisen-Schmidt Condensation with Acetophenone

This protocol employs classic conditions for the synthesis of chalcone analogs, which are valuable intermediates in medicinal chemistry.[7]

Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Quantity (1 mmol scale)
3-Cyclohexyl-1H-pyrazole-4-carbaldehydeN/A178.24178 mg (1.0 mmol)
Acetophenone98-86-2120.15120 mg (1.0 mmol)
Sodium Hydroxide (NaOH)1310-73-240.0080 mg (2.0 mmol)
Ethanol (95%)64-17-546.0710-15 mL
Hydrochloric Acid (HCl), 1M solution7647-01-036.46For neutralization
Deionized Water (H₂O)7732-18-518.02For work-up

Step-by-Step Procedure

  • Reactant Solution: In a 50 mL round-bottom flask with a magnetic stir bar, dissolve 3-cyclohexyl-1H-pyrazole-4-carbaldehyde (178 mg, 1.0 mmol) and acetophenone (120 mg, 1.0 mmol) in 10 mL of 95% ethanol. Stir until a homogeneous solution is formed.

  • Catalyst Solution: In a separate beaker, dissolve sodium hydroxide (80 mg, 2.0 mmol) in 2-3 mL of water and cool the solution to room temperature.

  • Reaction Initiation: Add the aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants over 5 minutes.

    • Expert Insight: A color change and/or the formation of a precipitate often indicates the start of the reaction. The base must be added slowly to control the reaction temperature and minimize side reactions.

  • Reaction: Allow the mixture to stir at room temperature for 4-12 hours. The optimal time should be determined by TLC monitoring.

  • Monitoring: Monitor the reaction by TLC (Ethyl Acetate:Hexane, e.g., 2:8 v/v). The product chalcone will be less polar than the starting aldehyde.

  • Work-up: Once the reaction is complete, pour the mixture into a beaker containing 50 mL of crushed ice and water.

  • Neutralization: Acidify the mixture slowly with 1M HCl until it is neutral to pH paper (pH ~7). This step protonates any remaining enolate and neutralizes the base.

  • Isolation: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from ethanol.

Overall Experimental Workflow & Characterization

The successful synthesis of new chemical entities requires a systematic workflow from reaction to final characterization.

Experimental_Workflow General Synthesis & Characterization Workflow start Starting Materials: - Pyrazole Aldehyde - Nucleophile (Active Methylene / Ketone) reaction Condensation Reaction (Protocol 1 or 2) start->reaction monitoring TLC Monitoring (Reaction Completion) reaction->monitoring monitoring->reaction If incomplete workup Work-up & Isolation (Precipitation / Filtration) monitoring->workup If complete purification Purification (Recrystallization / Chromatography) workup->purification characterization Spectroscopic Characterization - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Infrared (IR) Spectroscopy purification->characterization final Pure, Characterized Product characterization->final

Caption: A logical workflow from reaction setup to final product validation.

Expected Spectroscopic Data

The synthesized products should be characterized by standard spectroscopic methods to confirm their structure.[15][16][17]

Product ClassAnalysis MethodExpected Key Signals
Knoevenagel Product IR (cm⁻¹) ~2220 (C≡N stretch, strong), ~1600-1580 (C=C stretch), ~3200 (N-H stretch of pyrazole)
(vs. Malononitrile)¹H NMR (δ ppm) 7.5-8.5 (singlet, vinyl proton), 8.0-9.0 (singlet, pyrazole C5-H), 12.0-14.0 (broad singlet, pyrazole N-H), 1.2-2.5 (multiplets, cyclohexyl protons)
¹³C NMR (δ ppm) ~150-160 (vinyl C-α), ~80-90 (vinyl C-β), ~115 (C≡N)
MS (ESI) [M+H]⁺ or [M-H]⁻ corresponding to the molecular formula C₁₃H₁₄N₄ (M.W. 226.28)
Claisen-Schmidt Product IR (cm⁻¹) ~1660-1640 (C=O stretch, conjugated ketone), ~1610-1590 (C=C stretch), ~3200 (N-H stretch of pyrazole)
(vs. Acetophenone)¹H NMR (δ ppm) 7.0-8.0 (doublets, vinyl protons, J ≈ 15-16 Hz for trans isomer), 7.4-8.1 (multiplets, phenyl protons), 8.0-8.5 (singlet, pyrazole C5-H), 12.0-14.0 (broad singlet, pyrazole N-H), 1.2-2.5 (multiplets, cyclohexyl protons)
¹³C NMR (δ ppm) ~190 (C=O), ~120-145 (vinyl carbons and aromatic carbons)
MS (ESI) [M+H]⁺ corresponding to the molecular formula C₁₈H₂₀N₂O (M.W. 280.37)

References

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Available at ResearchGate.[Link]

  • Deshmukh, M. B., et al. (2012). Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. ResearchGate.[Link]

  • Organic Chemistry (2021). Knoevenagel Condensation Mechanism. YouTube.[Link]

  • University of Colorado Boulder. Claisen-Schmidt Condensation. Department of Chemistry & Biochemistry.[Link]

  • Ashenhurst, J. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). Master Organic Chemistry.[Link]

  • G-Flore, N., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.[Link]

  • Urbonas, D., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.[Link]

  • Wikipedia. Claisen–Schmidt condensation. Wikipedia.[Link]

  • PraxiLabs. Claisen Schmidt Reaction Virtual Lab. PraxiLabs.[Link]

  • Fares, M., et al. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.[Link]

  • Hoolageri, R. M., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation.[Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC.[Link]

  • Dömling, A., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.[Link]

  • Organic Chemistry Portal. Pyrazole synthesis. .[Link]

  • Scheme 1. Condensation reaction of aromatic/heterocyclic aldehydes with... ResearchGate.[Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.[Link]

  • Flore, N. G., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. International Journal of Molecular Sciences.[Link]

  • Al-Warhi, T., et al. (2022). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online.[Link]

  • Reddy, V. G., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.[Link]

  • N-Heterocyclic Carbene-Catalyzed Cross-Coupling of Aromatic Aldehydes with Activated Alkyl Halides. ACS Publications.[Link]

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  • Chan, A., & Scheidt, K. A. (2005). Chiral N-heterocyclic carbene-catalyzed generation of ester enolate equivalents from α,β-unsaturated aldehydes for enantioselective Diels–Alder reactions. Proceedings of the National Academy of Sciences.[Link]

  • Sent-Range, M., et al. (2019). Catalytic condensation for the formation of polycyclic heteroaromatic compounds. Nature Catalysis.[Link]

  • Bhowmik, R., et al. (2021). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.[Link]

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Method

Application Notes and Protocols: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Introduction: The Strategic Value of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. As a privileged scaffold, it is present in a multitude of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of modern medicinal chemistry and materials science. As a privileged scaffold, it is present in a multitude of biologically active compounds, demonstrating a wide range of therapeutic effects, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][2][3][4] The versatility of the pyrazole ring, with its distinct nitrogen atoms, allows for diverse substitution patterns that can be fine-tuned to optimize pharmacological profiles.

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable building block. It combines the proven pyrazole core with two key reactive handles:

  • The Aldehyde Group: A highly versatile functional group that serves as an electrophilic center for a vast array of carbon-carbon and carbon-nitrogen bond-forming reactions.

  • The N-H of the Pyrazole Ring: Available for substitution, allowing for modulation of the molecule's electronic properties and biological interactions.

  • The Cyclohexyl Group: A lipophilic, non-planar moiety that can enhance binding affinity to biological targets and improve pharmacokinetic properties compared to simple alkyl or aryl substituents.

This guide provides an in-depth exploration of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde's reactivity and offers detailed protocols for its application in the synthesis of complex heterocyclic systems, empowering researchers in drug discovery and chemical synthesis.

Synthesis of the Core Building Block: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

The most direct and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic formylation of an electron-rich precursor.

The synthesis commences with the corresponding hydrazone of cyclohexyl methyl ketone. The subsequent cyclization and formylation under Vilsmeier-Haack conditions provide the target aldehyde in a one-pot procedure.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Cyclohexyl methyl ketone Phenylhydrazone C Vilsmeier-Haack Reaction A->C B Vilsmeier Reagent (POCl₃ + DMF) B->C D 3-Cyclohexyl-1-phenyl-1H- pyrazole-4-carbaldehyde C->D Cyclization & Formylation

Caption: Vilsmeier-Haack synthesis workflow.

Protocol 1: Synthesis of 3-Cyclohexyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Expert Insight: This protocol is adapted from established procedures for aryl acetophenone phenylhydrazones.[6][8] The core mechanism of the Vilsmeier-Haack reaction is independent of the nature of the R-group (cyclohexyl vs. aryl) on the starting hydrazone, making this a reliable synthetic route. The use of a cold Vilsmeier reagent and careful temperature control during the addition of the hydrazone are critical to prevent side reactions and decomposition.

Materials:

  • Cyclohexyl methyl ketone phenylhydrazone

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Chloroform or Dichloromethane for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, cool anhydrous DMF (4 equivalents) to 0 °C in an ice-salt bath. Add POCl₃ (4 equivalents) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes until a viscous, white reagent forms.

  • Reaction: Dissolve cyclohexyl methyl ketone phenylhydrazone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-70 °C. Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly onto a large beaker of crushed ice with stirring. This will hydrolyze the reaction intermediate and precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Extract the product with chloroform or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield the pure 3-cyclohexyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Application in Fused Heterocycle Synthesis

The true utility of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde is realized in its conversion to more complex, biologically relevant fused heterocyclic systems. The aldehyde functionality is a perfect electrophilic partner for a variety of condensation and multicomponent reactions.

Knoevenagel Condensation for Pyrazolo[3,4-b]pyridines

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[9][10] The resulting vinylidene intermediate is a potent Michael acceptor, primed for subsequent intramolecular cyclization to form fused ring systems. This strategy is exceptionally effective for synthesizing pyrazolo[3,4-b]pyridines, a scaffold known for its diverse pharmacological activities.[11][12][13]

G cluster_reactants Reactants cluster_reaction Reaction Sequence cluster_product Product A 3-Cyclohexyl-1H- pyrazole-4-carbaldehyde D Knoevenagel Condensation A->D B Active Methylene Cmpd. (e.g., Malononitrile) B->D C 5-Aminopyrazole E Michael Addition C->E D->E Vinylidene Intermediate F Cyclization & Aromatization E->F G Substituted Pyrazolo[3,4-b]pyridine F->G

Caption: Synthesis of Pyrazolo[3,4-b]pyridines.

Protocol 2: One-Pot Synthesis of 6-Amino-3-cyclohexyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
  • Expert Insight: This one-pot, three-component reaction is highly efficient.[14] Using a base like piperidine or triethylamine catalyzes both the initial Knoevenagel condensation and the subsequent Michael addition/cyclization cascade. Ethanol is an excellent solvent choice as it effectively dissolves the reactants and facilitates the precipitation of the final product upon cooling, simplifying purification.

Materials:

  • 3-Cyclohexyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent)

  • Malononitrile (1 equivalent)

  • 3-Amino-1-phenyl-1H-pyrazol-5-amine (This can be varied) (1 equivalent)

  • Ethanol

  • Piperidine or Triethylamine (catalytic amount, ~0.1 equivalents)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-cyclohexyl-1-phenyl-1H-pyrazole-4-carbaldehyde, malononitrile, and the aminopyrazole derivative in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine or triethylamine to the mixture.

  • Reflux: Heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/water.

Multicomponent Reactions (MCRs) for Pyrazolo[3,4-d]pyrimidines

Multicomponent reactions (MCRs) offer unparalleled synthetic efficiency by combining three or more reactants in a single operation to form a complex product, minimizing waste and saving time.[15][16][17][18] The aldehyde functionality of our building block is an ideal entry point for MCRs to construct pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines and frequently exhibit potent anticancer and anti-inflammatory activities.[19][20][21][22]

Protocol 3: Synthesis of a Dihydropyrazolo[3,4-d]pyrimidine Derivative
  • Expert Insight: This protocol describes a Biginelli-type reaction. The acid catalyst (e.g., HCl) serves to activate the aldehyde carbonyl group towards nucleophilic attack by the urea and subsequently catalyzes the cyclization and dehydration steps. The choice of a protic solvent like ethanol is standard for this type of condensation reaction.

Materials:

  • 3-Cyclohexyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent)

  • Ethyl acetoacetate (or another β-ketoester) (1 equivalent)

  • Urea or Thiourea (1.2 equivalents)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

  • Mixing: In a round-bottom flask, combine the 3-cyclohexyl-1-phenyl-1H-pyrazole-4-carbaldehyde, ethyl acetoacetate, and urea (or thiourea) in ethanol.

  • Catalysis: Add a few drops of concentrated HCl to the stirred mixture.

  • Heating: Heat the mixture to reflux for 8-12 hours. Monitor the progress of the reaction by TLC.

  • Product Formation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with cold water, followed by a small amount of cold ethanol. The product can be recrystallized from ethanol to achieve high purity.

Wittig Reaction for Vinyl Pyrazole Synthesis

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones.[23][24] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). This reaction is highly valuable for extending the carbon framework of the pyrazole building block, introducing a vinyl group that can be used for subsequent functionalization, such as in Heck or Suzuki cross-coupling reactions or polymerization.

G cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_product Products A Triphenylphosphine C Phosphonium Salt A->C B Alkyl Halide B->C E Phosphorus Ylide (Wittig Reagent) C->E D Strong Base (e.g., n-BuLi) D->E G [2+2] Cycloaddition E->G F 3-Cyclohexyl-1H- pyrazole-4-carbaldehyde F->G H Oxaphosphetane G->H I Vinyl Pyrazole Derivative H->I J Triphenylphosphine oxide H->J

Caption: General workflow for the Wittig reaction.

Protocol 4: General Procedure for Wittig Olefination
  • Expert Insight: The Wittig reaction must be performed under anhydrous and inert conditions, as the ylide is highly reactive and sensitive to moisture and oxygen.[25][26] The stereochemical outcome (E vs. Z alkene) depends on the nature of the ylide. Non-stabilized ylides (where R is an alkyl group) typically yield Z-alkenes, while stabilized ylides (where R is an electron-withdrawing group) favor the E-alkene.[23][27]

Materials:

  • Methyltriphenylphosphonium bromide (or other phosphonium salt) (1.1 equivalents)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) or Sodium Hydride (NaH) (1.1 equivalents)

  • 3-Cyclohexyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent)

Procedure:

  • Ylide Generation: In a flame-dried, two-neck flask under a nitrogen atmosphere, suspend the triphenylphosphonium salt in anhydrous THF. Cool the suspension to 0 °C. Add the strong base (e.g., n-BuLi solution) dropwise. A color change (often to deep yellow or orange) indicates the formation of the ylide. Stir the mixture for 1 hour at this temperature.

  • Aldehyde Addition: Dissolve the 3-cyclohexyl-1-phenyl-1H-pyrazole-4-carbaldehyde in a small amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the aldehyde (typically 2-16 hours).

  • Quenching and Work-up: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product contains the desired alkene and triphenylphosphine oxide. Purify by column chromatography on silica gel to separate the alkene product from the phosphine oxide byproduct.

Summary of Applications

The following table summarizes the reaction types and the resulting heterocyclic cores that can be accessed using 3-cyclohexyl-1H-pyrazole-4-carbaldehyde as the key starting material.

Reaction TypeKey ReagentsResulting Heterocyclic CorePotential Applications
Knoevenagel Condensation Active Methylene Compounds, AminopyrazolesPyrazolo[3,4-b]pyridineKinase Inhibitors, Antivirals
Multicomponent Reaction β-Ketoesters, Urea/ThioureaPyrazolo[3,4-d]pyrimidineAnticancer, Anti-inflammatory[19][20][21]
Wittig Reaction Phosphorus YlidesVinyl PyrazoleSynthetic Intermediate, Polymers

Conclusion

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a potent and versatile building block for the synthesis of diverse and complex heterocyclic structures. Its aldehyde functionality provides a reliable entry point for well-established synthetic transformations, including Knoevenagel condensations, multicomponent reactions, and Wittig olefinations. The protocols and insights provided herein are designed to serve as a practical guide for researchers and drug development professionals, enabling the efficient construction of novel molecular architectures for the discovery of new therapeutics and functional materials.

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  • Shetty, S., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • Petrikaite, V., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Cikotiene, I., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Journal of Chemical Health Risks. (2023). Review on Biological Activities of Pyrazole Derivatives. jchemhr.com. [Link]

  • Alam, M. J., et al. (2022). Overview on Biological Activities of Pyrazole Derivatives. OUCI. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. chem.libretexts.org. [Link]

  • Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PMC - PubMed Central. [Link]

  • Thore, S. N., et al. (2017). A SIMPLE, EXPEDITIOUS AND GREEN PROCESS FOR KNOEVENAGEL CONDENSATION OF PYRAZOLE ALDEHYDES. ResearchGate. [Link]

  • Christie, R. J., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. NIH. [Link]

  • Royal Society of Chemistry. (2023). Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. RSC Publishing. [Link]

  • Thore, S. N., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

Sources

Application

scale-up synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde

Application Note: Process Development for the Scale-Up Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-cyclohexyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development for the Scale-Up Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde , a critical pharmacophore in the development of JAK, FGFR, and CDK kinase inhibitors.[1] While laboratory-scale methods often rely on unoptimized Vilsmeier-Haack conditions, such approaches pose significant thermal safety risks and impurity profiles upon scale-up.[1]

This guide presents a Two-Stage Process utilizing the Kira-Vilsmeier variation . By isolating the stable semicarbazone intermediate, we decouple the ring-formation thermodynamics from the initial condensation, allowing for precise control over the highly exothermic Vilsmeier formylation step.

Retrosynthetic Analysis & Route Selection

The selection of the synthetic route is governed by three factors: regiocontrol , thermal safety , and raw material availability .

  • Route A (Direct Formylation): Formylation of a pre-existing 3-cyclohexyl-1H-pyrazole.[1]

    • Drawback: 3-cyclohexyl-1H-pyrazole is expensive and often requires synthesis via hydrazine and a ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -diketone equivalent, adding steps.
      
  • Route B (One-Pot Hydrazone-Vilsmeier): Reaction of acetylcyclohexane, hydrazine, and Vilsmeier reagent.[1]

    • Drawback: Hydrazine is genotoxic; the one-pot exotherm is difficult to manage at >100g scale.[1]

  • Route C (Selected: Semicarbazone-Vilsmeier): Conversion of acetylcyclohexane to its semicarbazone, followed by Vilsmeier-Haack cyclization/formylation.[1]

    • Advantage:[2][3][4] The semicarbazone is a crystalline solid (purification point).[1] The urea moiety directs cyclization and is hydrolyzed in situ, yielding the desired 1H-pyrazole efficiently.

Reaction Scheme

ReactionScheme SM Acetylcyclohexane (Starting Material) Inter Semicarbazone Intermediate (Crystalline Solid) SM->Inter Condensation Reflux 2h Reagent1 Semicarbazide HCl NaOAc, EtOH Reagent1->Inter Product 3-Cyclohexyl-1H-pyrazole- 4-carbaldehyde Inter->Product Cyclization & Formylation 60-70°C Reagent2 POCl3 / DMF (Vilsmeier Reagent) Reagent2->Product

Figure 1: The Kira-Vilsmeier synthesis route via a semicarbazone intermediate.

Critical Process Parameters (CPPs) & Safety

The Vilsmeier-Haack reaction involves Phosphorus Oxychloride (POClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


) , a potent electrophile that reacts violently with water and generates significant heat when complexed with DMF.
ParameterSpecificationCausality / Rationale
Vilsmeier Complex Temp 0°C to 5°CFormation of the chloroiminium salt is exothermic.[1] Higher temps cause decomposition (charring) and reduced yield.[1]
Addition Rate < 2 mL/min (at 1L scale)Strictly controlled to maintain reactor Tngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

< 10°C during addition.
Stoichiometry 3.0 - 3.5 eq. POClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

1 eq. for cyclization, 1 eq. for formylation, 1+ eq. to drive equilibrium and handle moisture.
Quenching Inverse AdditionPour reaction mixture into ice water. Direct water addition causes violent boiling and eruption.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Acetylcyclohexane Semicarbazone

Objective: To create a stable, solid precursor for the cyclization.

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Dissolution: Charge Semicarbazide Hydrochloride (1.1 eq) and Sodium Acetate (1.2 eq) into Ethanol (95%) (10 vol relative to ketone). Stir for 30 mins at ambient temperature.

  • Addition: Add Acetylcyclohexane (1.0 eq) dropwise over 15 minutes.

  • Reaction: Heat the slurry to reflux (approx. 78°C) for 2–3 hours.

    • IPC (In-Process Control):[1] Monitor by TLC (EtOAc:Hexane 1:1) or HPLC.[1][3][5] Target <2% residual ketone.[1]

  • Workup:

    • Cool the mixture to 0–5°C and hold for 1 hour to maximize precipitation.

    • Filter the white crystalline solid.[1]

    • Wash the cake with cold water (2 x 3 vol) to remove salts (NaCl, excess semicarbazide).

    • Wash with cold ethanol (1 x 2 vol).[1]

  • Drying: Dry in a vacuum oven at 45°C to constant weight.

    • Expected Yield: 85–95%.[1]

    • Appearance: White to off-white crystalline powder.[1]

Step 2: Vilsmeier-Haack Cyclization & Formylation

Objective: Construct the pyrazole ring and install the aldehyde in a controlled manner.

  • Vilsmeier Reagent Formation (Critical Safety Step):

    • Ensure the reactor is bone-dry and under Nngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       atmosphere.
      
    • Charge Anhydrous DMF (5–7 vol) and cool to 0°C.

    • Add POClngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
        (3.5 eq) dropwise via an addition funnel.
      
    • Constraint: Maintain Tngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       < 10°C. The solution will turn pale yellow/orange. Stir for 30 mins at 0°C after addition.
      
  • Substrate Addition:

    • Add the Semicarbazone (from Step 1) portion-wise as a solid (or as a slurry in minimal DMF if handling allows) to the cold Vilsmeier complex.

    • Note: The reaction is initially sluggish at 0°C.[1]

  • Cyclization:

    • Slowly warm the reactor to 60–70°C .

    • Observation: Gas evolution (HCl) will occur.[1] Ensure scrubber is active.[1]

    • Stir at this temperature for 4–6 hours.

    • IPC:[1] HPLC should show consumption of semicarbazone and appearance of the aldehyde peak.

  • Quench & Isolation:

    • Cool the reaction mixture to ambient temperature.

    • Inverse Quench: Slowly pour the reaction mixture into a vigorously stirred slurry of Crushed Ice/Water (10 vol) containing Sodium Acetate (to buffer pH to ~4–5).

    • Warning: Exothermic hydrolysis.[1] Maintain quench temp < 20°C.

    • Stir for 1 hour to ensure complete hydrolysis of the intermediate iminium species.

    • Neutralize to pH 7–8 using 50% NaOH or NHngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      OH solution.
      
  • Purification:

    • Extract with Ethyl Acetate or DCM (3 x 5 vol).[1]

    • Wash combined organics with Brine.[1] Dry over Na

      
      SO
      
      
      
      .
    • Concentrate to yield the crude solid.[1]

    • Recrystallization: Recrystallize from Ethanol/Water or Toluene/Heptane to obtain high-purity product.[1]

Process Logic & Workflow Visualization

The following diagram illustrates the decision logic and operational flow for the scale-up process, highlighting critical control points (CCPs).

ProcessFlow Start Start: Acetylcyclohexane Step1 Step 1: Semicarbazone Formation (Ethanol Reflux) Start->Step1 Isolation Isolation: Filtration & Drying (CCP: Moisture Control) Step1->Isolation Reaction Step 2B: Addition & Heating (60-70°C, 4-6h) Isolation->Reaction Dry Solid ReagentPrep Step 2A: Vilsmeier Prep (DMF + POCl3 @ 0°C) ReagentPrep->Reaction Freshly Prepared Quench Quench: Inverse Addition to Ice (pH Adjustment) Reaction->Quench Final Final Product: 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Quench->Final Extraction & Cryst.

Figure 2: Operational workflow emphasizing the separation of reagent preparation and substrate addition.

Analytical Specifications

For a successful scale-up, the final material must meet these criteria before release for downstream medicinal chemistry:

  • Appearance: White to pale yellow solid.[1]

  • Purity (HPLC): > 98.0% (a/a).[1]

  • Identity (NMR):

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~9.9 ppm (s, 1H, CHO).
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~8.0 ppm (s, 1H, Pyrazole C-5).
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       ~2.9 ppm (m, 1H, Cyclohexyl CH).
      
  • Residual Solvents: DMF < 880 ppm (ICH limit).[1]

References

  • Review of Pyrazole-4-carbaldehyde Synthesis: Mohamed, A. A., et al. "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity."[1][5] Arkivoc, vol. 2011, no.[1][2][3][5] 1, pp. 196-245.[1][5] Citation Context: Validates the general route of Vilsmeier-Haack formylation on hydrazones/semicarbazones to yield 4-formylpyrazoles.

  • Specific Synthesis via Semicarbazones (Kira Method): Kira, M. A., et al. "Preparation of pyrazole aldehydes."[1] U.S. Patent 4,116,973 (or related literature variants described in J. Heterocyclic Chem).[1] Note: See also Organic Preparations and Procedures International, 2004, 36(6), 541-544 for Vilsmeier conditions on hydrazones.[1]

  • Thermal Hazards of Vilsmeier Reagents: Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design."[1] Wiley-VCH, 2008.[1] Citation Context: Provides the grounding for the strict temperature controls (<10°C) during POCl3 addition described in Section 3.

  • Scale-Up of Pyrazole Intermediates: Arbačiauskienė, E., et al. "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes..."[1] Arkivoc, 2011 (xi), 1-21.[1][2][3] Citation Context: Although focusing on N-phenyl variants, this paper details the workup and triflate handling relevant to pyrazole carbaldehyde purification.[1]

Sources

Method

purification of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde by column chromatography

Application Note: Purification of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde by Column Chromatography Abstract & Introduction 3-cyclohexyl-1H-pyrazole-4-carbaldehyde is a critical intermediate scaffold in the synthesis of A...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde by Column Chromatography

Abstract & Introduction

3-cyclohexyl-1H-pyrazole-4-carbaldehyde is a critical intermediate scaffold in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, Trk, and ROS1 inhibitors). Its purification presents a specific challenge common to nitrogen heterocycles: the "1H" motif (unsubstituted nitrogen) acts as a hydrogen bond donor, interacting strongly with the silanol groups (


) of standard silica gel. This interaction often results in peak tailing, poor resolution, and yield loss during flash chromatography.

This application note details a robust protocol for purifying this aldehyde, emphasizing the suppression of silanol interactions and the removal of specific byproducts from the Vilsmeier-Haack formylation reaction.

Chemical Context & Impurity Profile

Understanding the reaction matrix is essential for designing the separation. The target molecule is typically synthesized via the Vilsmeier-Haack reaction of a hydrazone derived from cyclohexyl methyl ketone.

Target Molecule Properties:

  • Structure: Pyrazole ring with a cyclohexyl group at C3 and an aldehyde at C4.

  • Acidity/Basicity: The N1 proton is weakly acidic (

    
    ) but significantly polar. The N2 nitrogen is a weak base.
    
  • Solubility: Soluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH). Poor solubility in Hexanes.

Common Impurities: | Impurity Type | Origin | Chromatographic Behavior (


) |
| :--- | :--- | :--- |
| Unreacted Hydrazone  | Starting material | Higher 

(Less polar than aldehyde) | | Phosphorous Salts | Vilsmeier reagent residues | Baseline (Stays at origin) | | Carboxylic Acid | Over-oxidation of aldehyde | Low

(Streaks without acid modifier) | | Regioisomers | N-alkylation side products (if applicable) | Variable, often close eluting |

Method Development (TLC Scouting)

Before committing to a column, Thin Layer Chromatography (TLC) must be used to define the solvent system.

Protocol:

  • Plate: Silica Gel

    
     on Aluminum backing.
    
  • Visualization: UV absorption at 254 nm (Strong absorption due to conjugated aldehyde-pyrazole system).

  • Solvent Systems to Test:

    • System A (Standard): 30% EtOAc in Hexanes.[1]

    • System B (Polar): 5% MeOH in DCM.

    • System C (Buffered): 30% EtOAc in Hexanes + 1% Triethylamine (TEA).

Decision Matrix:

  • Scenario 1: Target

    
     in System A with round spot. 
    
    
    
    Proceed with Gradient A.
  • Scenario 2: Target streaks or "comets" in System A.

    
    Use System C (Buffered). Note: The free NH often necessitates this.
    
  • Scenario 3: Target moves too slowly (

    
    ) in System A. 
    
    
    
    Switch to DCM/MeOH gradient.

Detailed Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Due to the moderate polarity and potential solubility issues in non-polar mobile phases, dry loading is superior to liquid loading for resolution.

  • Dissolve the crude reaction mixture (post-aqueous workup) in a minimal amount of DCM.

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

Phase 2: Column Setup
  • Stationary Phase: Spherical Silica Gel 60 (20–45 µm).

  • Column Size: 12g cartridge for <100mg crude; 40g cartridge for 100mg–1g crude.

  • Flow Rate: 30 mL/min (for 40g column).

Phase 3: Gradient Elution (Hexane/EtOAc System)
  • Mobile Phase A: Hexanes (or Heptane)

  • Mobile Phase B: Ethyl Acetate (EtOAc)

  • Modifier (Optional but Recommended): Add 1% Triethylamine (TEA) to both solvent bottles if TLC showed streaking.

Time (CV - Column Volumes)% Mobile Phase BRationale
0.0 - 2.0 5%Isocratic hold to elute non-polar hydrazones.
2.0 - 10.0 5%

40%
Linear gradient to elute the target aldehyde.
10.0 - 12.0 40%

100%
Flush column to remove polar acids/salts.
12.0 - 15.0 100%Wash.
Phase 4: Fraction Analysis
  • Collect fractions based on UV threshold (e.g., >10 mAU).

  • Spot fractions on TLC.

  • Pool fractions containing the single spot at the target

    
    .
    
  • Evaporate solvent at 40°C. Caution: Aldehydes can oxidize; do not overheat.

Troubleshooting & Optimization

  • Issue: Co-elution with starting material.

    • Solution: Switch to a DCM/MeOH gradient (0-5% MeOH). The selectivity of DCM often differs from Hex/EtOAc for nitrogen heterocycles.

  • Issue: Product decomposing on column.

    • Cause: Acidic hydrolysis of the aldehyde or interaction with active silica.

    • Solution: Use "Neutralized Silica" (pre-wash column with 5% TEA in Hexane, then flush with Hexane before loading).

  • Issue: Poor Solubility.

    • Solution: If the compound crashes out in Hexanes, use a "Solid Load" cartridge or switch to Reverse Phase (C18) chromatography using Water/Acetonitrile.

Process Visualization (Workflow)

PurificationWorkflow Start Crude Reaction Mixture (Vilsmeier-Haack) Workup Aqueous Workup (Neutralize with NaHCO3) Start->Workup TLC TLC Scouting (Check for Tailing) Workup->TLC Decision Does it tail? TLC->Decision DryLoad Dry Load on Celite/Silica Decision->DryLoad No Decision->DryLoad Yes Col_Std Column: Hex/EtOAc (Gradient 5-40%) DryLoad->Col_Std No Tailing Col_Mod Column: Hex/EtOAc + 1% TEA (Buffered Silica) DryLoad->Col_Mod Tailing Observed Analysis Fraction QC (NMR/LCMS) Col_Std->Analysis Col_Mod->Analysis Final Pure 3-cyclohexyl-1H-pyrazole-4-carbaldehyde Analysis->Final

Figure 1: Decision tree for the purification workflow, highlighting the critical intervention point for silica buffering.

References

  • Vilsmeier-Haack Synthesis of Pyrazoles

    • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[1][2][3][4][5] Comprehensive Organic Synthesis.

    • Context: Establishes the standard route yielding the aldehyde and potential phosphorous byproducts.
  • Silica Gel Interactions with Nitrogen Heterocycles

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. Link

    • Context: The foundational text on flash chrom
  • Specific Pyrazole Aldehyde Characterization: Kalirajan, R., et al. (2019). Synthesis and biological evaluation of some heterocyclic derivatives... Journal of Heterocyclic Chemistry. Context: Provides NMR data and comparisons for 3-substituted-1H-pyrazole-4-carbaldehydes.
  • Purification of 1H-Pyrazoles (Tailing Mitigation): Biotage Application Note. "Strategies for Separating Polar Heterocycles." Context: Industry standard guidance on using Triethylamine (TEA) modifiers for amphoteric compounds.

Sources

Application

Application Note &amp; Protocol: Rapid Microwave-Assisted Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive guide to the efficient synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, a valuable building blo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the efficient synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The protocol leverages the advantages of microwave-assisted organic synthesis to achieve rapid reaction times and high yields. A detailed, step-by-step methodology is presented, grounded in the principles of the Vilsmeier-Haack reaction. This document also offers insights into the reaction mechanism, safety considerations, and characterization of the final product, aiming to equip researchers with the necessary knowledge for successful synthesis.

Introduction: The Significance of Pyrazole Scaffolds and Microwave Synthesis

Pyrazole derivatives are a cornerstone in modern drug discovery, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Specifically, 3-substituted-1H-pyrazole-4-carbaldehydes are versatile intermediates, enabling further molecular elaboration to access diverse chemical libraries for screening and development.[3][4] The cyclohexyl moiety at the 3-position can impart favorable lipophilic characteristics, potentially enhancing the pharmacokinetic profile of derivative compounds.

Conventional synthetic methods for pyrazole-4-carbaldehydes often require prolonged reaction times and harsh conditions. Microwave-assisted synthesis has emerged as a powerful technique to overcome these limitations, offering significant reductions in reaction times, improved yields, and often enhanced product purity through efficient and uniform heating.[5][6][7] This application note details a robust microwave-assisted protocol for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Reaction Principle: The Vilsmeier-Haack Reaction

The synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde is achieved through a two-step process, culminating in the Vilsmeier-Haack reaction.[3][8][9]

Step 1: Hydrazone Formation. The initial step involves the condensation of cyclohexyl methyl ketone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is crucial for the subsequent cyclization and formylation.

Step 2: Vilsmeier-Haack Cyclization and Formylation. The hydrazone is then treated with the Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[10] The Vilsmeier reagent acts as an electrophile, leading to the cyclization of the hydrazone to form the pyrazole ring and subsequent formylation at the 4-position.[11][12]

The overall reaction scheme is depicted below:

Reaction_Scheme CyclohexylMethylKetone Cyclohexyl Methyl Ketone Hydrazone Cyclohexyl Methyl Ketone Hydrazone CyclohexylMethylKetone->Hydrazone Step 1: Condensation Hydrazine Hydrazine Hydrate Hydrazine->Hydrazone VilsmeierReagent Vilsmeier Reagent (POCl₃ / DMF) FinalProduct 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde VilsmeierReagent->FinalProduct Hydrazone->FinalProduct Step 2: Vilsmeier-Haack (Microwave)

Caption: Overall reaction scheme for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous 3-substituted-1H-pyrazole-4-carbaldehydes.[3][12]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Cyclohexyl methyl ketone≥98%Sigma-Aldrich
Hydrazine hydrate≥98%Merck
Phosphorus oxychloride (POCl₃)≥99%Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Ethyl acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Sodium bicarbonate (NaHCO₃)Saturated aqueous solution---
Sodium sulfate (Na₂SO₄)Anhydrous---
Microwave Synthesizere.g., CEM Discover, Biotage Initiator---
Magnetic Stirrer with Hotplate------
Rotary Evaporator------
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄Merck
Step-by-Step Procedure

Step 1: Synthesis of Cyclohexyl Methyl Ketone Hydrazone

  • To a solution of cyclohexyl methyl ketone (1.0 eq) in ethanol (5 mL), add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude hydrazone can be used in the next step without further purification.

Step 2: Microwave-Assisted Vilsmeier-Haack Reaction

  • In a dry microwave reaction vessel equipped with a magnetic stir bar, add anhydrous N,N-dimethylformamide (DMF) (5.0 eq).

  • Cool the vessel in an ice bath and slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise while stirring. Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood.

  • Allow the mixture to stir at 0 °C for 15 minutes to pre-form the Vilsmeier reagent.

  • To this mixture, add a solution of the crude cyclohexyl methyl ketone hydrazone (1.0 eq) in a minimal amount of anhydrous DMF.

  • Seal the microwave vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture under the conditions specified in Table 1.

ParameterValue
Temperature100-120 °C
Power100-150 W
Reaction Time10-20 minutes
PressureMonitored (typically < 20 bar)
Table 1: Recommended Microwave Reaction Parameters.
  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

Mechanistic Insights: The Vilsmeier-Haack Pathway

The Vilsmeier-Haack reaction proceeds through a well-established mechanism involving the formation of the electrophilic Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. This is followed by electrophilic attack on the electron-rich hydrazone, leading to cyclization and subsequent formylation.

Vilsmeier_Mechanism DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent Intermediate1 Electrophilic Attack VilsmeierReagent->Intermediate1 Hydrazone Hydrazone Hydrazone->Intermediate1 Electrophilic Addition Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Cyclization Intermediate3 Aromatization Intermediate2->Intermediate3 Elimination FinalProduct 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Intermediate3->FinalProduct Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.

Characterization of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect signals corresponding to the pyrazole ring protons, the aldehyde proton (typically δ 9.5-10.0 ppm), and the cyclohexyl protons.

  • ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (typically δ 180-190 ppm), pyrazole ring carbons, and cyclohexyl carbons.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • Infrared (IR) Spectroscopy: A characteristic strong absorption band for the aldehyde carbonyl group should be present around 1670-1690 cm⁻¹.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.

  • Microwave synthesis should be performed using a dedicated microwave reactor with appropriate safety features. Do not use a domestic microwave oven.

Conclusion

The microwave-assisted Vilsmeier-Haack reaction provides a rapid, efficient, and high-yielding route to 3-cyclohexyl-1H-pyrazole-4-carbaldehyde. This protocol offers a significant improvement over conventional heating methods, making it an attractive approach for the synthesis of this valuable building block in drug discovery and materials science. The detailed procedure and mechanistic insights provided herein should enable researchers to successfully implement this methodology in their laboratories.

References

  • DergiPark. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Microwave assisted synthesis of novel pyrazoles. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-phenyl-3-substitutedphenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives via the microwave reaction of arylhydrazines with 3-aminocrotonitrile. Retrieved from [Link]

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]

  • ARKIVOC. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • PubMed. (n.d.). Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents. Retrieved from [Link]

  • Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]

  • PubMed Central. (2017). Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents. Retrieved from [Link]

  • Chemical Methodologies. (n.d.). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Welcome to the technical support center for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

The synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This pyrazole derivative is a valuable building block in medicinal chemistry and materials science. This guide will focus on a common and effective two-step synthetic route: the initial synthesis of the precursor, 3-cyclohexyl-1H-pyrazole, followed by its formylation via the Vilsmeier-Haack reaction.

Overall Synthetic Workflow

The synthesis can be logically divided into two main stages, as illustrated in the workflow diagram below. Success in the second stage is highly dependent on the purity of the intermediate product from the first stage.

Synthetic Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Vilsmeier-Haack Formylation cluster_2 Purification & Analysis A Cyclohexyl Methyl Ketone C 3-Cyclohexyl-1H-pyrazole A->C B Hydrazine Hydrate B->C E 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde C->E D Vilsmeier Reagent (DMF/POCl3) D->E F Column Chromatography E->F G NMR, IR, MS Analysis F->G

Figure 1: Overall synthetic workflow for 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Part 1: Synthesis of 3-Cyclohexyl-1H-pyrazole (Precursor)

The synthesis of the pyrazole ring is a crucial first step. A common method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[1] For this synthesis, we will start with cyclohexyl methyl ketone.

Experimental Protocol

Materials:

  • Cyclohexyl methyl ketone (1-cyclohexylethanone)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclohexyl methyl ketone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-cyclohexyl-1H-pyrazole.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Precursor Synthesis
Problem Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Incomplete reaction. 2. Inactive hydrazine hydrate. 3. Insufficient catalyst.1. Increase the reflux time and continue to monitor by TLC. 2. Use a fresh bottle of hydrazine hydrate. 3. Increase the amount of acetic acid catalyst slightly.
Formation of multiple products (isomers) The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to regioisomers.For this specific synthesis with unsubstituted hydrazine, the formation of the 5-cyclohexyl isomer is less likely due to steric hindrance. However, if isomers are detected, careful purification by column chromatography is necessary.
Difficulty in isolating the product The product may be an oil and difficult to crystallize.Use extraction with a suitable solvent. If the product remains an oil, purification by column chromatography is the best approach.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocyclic compounds like pyrazoles.[2] It involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3]

Reaction Mechanism

The mechanism involves the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which then attacks the electron-rich C4 position of the pyrazole ring. Subsequent hydrolysis of the resulting iminium salt yields the aldehyde.

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack cluster_2 Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Pyrazole 3-Cyclohexyl-1H-pyrazole Pyrazole->Intermediate Electrophilic attack at C4 Product 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis H2O H2O H2O->Product

Figure 2: Simplified mechanism of the Vilsmeier-Haack formylation of 3-cyclohexyl-1H-pyrazole.
Experimental Protocol

Materials:

  • 3-Cyclohexyl-1H-pyrazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

Procedure:

  • In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool anhydrous DMF in an ice-salt bath to 0 °C.

  • Add POCl₃ (2.0-3.0 eq) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve 3-cyclohexyl-1H-pyrazole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Vilsmeier-Haack Formylation
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of Aldehyde 1. Incomplete reaction. 2. Degradation of the product during work-up. 3. Steric hindrance from the cyclohexyl group.1. Increase the reaction temperature or time. Consider using a higher boiling point solvent like 1,2-dichloroethane. 2. Ensure the reaction mixture is kept cold during quenching and neutralization. 3. Increase the excess of the Vilsmeier reagent.
Formation of a Dark Tar-like Substance Polymerization or decomposition of starting material or product under harsh acidic conditions.1. Maintain a low temperature during the addition of reagents. 2. Ensure the work-up is performed promptly after the reaction is complete.
Unreacted Starting Material Insufficient Vilsmeier reagent or reaction not driven to completion.1. Increase the stoichiometry of POCl₃ and DMF. 2. Increase the reaction temperature and/or time.
Multiple Spots on TLC Formation of side products, such as chlorinated byproducts or regioisomers.1. Careful purification by column chromatography is essential. 2. Optimize reaction conditions (temperature, stoichiometry) to favor the desired product.

Frequently Asked Questions (FAQs)

Q1: Why is the Vilsmeier-Haack reaction performed at low temperatures initially?

A1: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction.[4] Performing this step at low temperatures (0-10 °C) helps to control the reaction rate and prevent the decomposition of the reagent, ensuring its efficient formation.

Q2: What is the role of the aqueous work-up with a base?

A2: The Vilsmeier-Haack reaction produces an iminium salt intermediate. The aqueous work-up hydrolyzes this intermediate to the desired aldehyde. The addition of a base, such as sodium bicarbonate, is crucial to neutralize the acidic reaction mixture, which contains phosphoric acid and hydrochloric acid byproducts.

Q3: Can other formylating agents be used?

A3: While the Vilsmeier-Haack reaction is a very common and effective method for the formylation of pyrazoles, other methods like the Duff reaction or the Reimer-Tiemann reaction could potentially be used, but they are generally less efficient for pyrazoles.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Expect to see signals for the pyrazole ring protons, the cyclohexyl protons, and a characteristic downfield singlet for the aldehyde proton (typically around 9-10 ppm).

  • ¹³C NMR: Look for the pyrazole ring carbons and the cyclohexyl carbons, as well as a downfield signal for the aldehyde carbonyl carbon (typically around 180-190 ppm).

  • IR Spectroscopy: A strong absorption band in the region of 1660-1700 cm⁻¹ is indicative of the aldehyde C=O stretch.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Q5: The reaction is not going to completion even after prolonged heating. What can I do?

A5: If the reaction stalls, you can try a few things. First, ensure that your reagents, especially DMF and the solvent, are anhydrous, as moisture can quench the Vilsmeier reagent. Second, you can try increasing the excess of the Vilsmeier reagent. Finally, a higher reaction temperature might be necessary to overcome the activation energy, especially with the sterically demanding cyclohexyl group.

Data Summary Table

Compound Structure Molecular Formula Molecular Weight ( g/mol ) Typical Appearance
3-Cyclohexyl-1H-pyrazoleC₉H₁₄N₂150.22Colorless to pale yellow oil or low melting solid
3-Cyclohexyl-1H-pyrazole-4-carbaldehydeC₁₀H₁₄N₂O178.23White to off-white solid

Note: The images in the table are for illustrative purposes.

Troubleshooting Decision Tree

Troubleshooting Decision Tree Start Low Yield in Vilsmeier-Haack Reaction Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Check_Stoichiometry Is the stoichiometry of the Vilsmeier reagent sufficient? Check_Reagents->Check_Stoichiometry Yes Solution_Dry Dry solvents and use fresh, anhydrous reagents. Check_Reagents->Solution_Dry No Check_Temp_Time Are the reaction temperature and time adequate? Check_Stoichiometry->Check_Temp_Time Yes Solution_Stoichiometry Increase the excess of POCl3 and DMF. Check_Stoichiometry->Solution_Stoichiometry No Check_Workup Was the work-up performed correctly? Check_Temp_Time->Check_Workup Yes Solution_Temp_Time Increase reaction temperature and/or time. Check_Temp_Time->Solution_Temp_Time No Solution_Workup Ensure cold quenching and careful neutralization. Check_Workup->Solution_Workup No

Figure 3: A decision tree for troubleshooting low yields in the Vilsmeier-Haack formylation step.

References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), pp.1-21. [Link]

  • Synthesis of (6E)-1-(1-Benzyl-3-Methyl-1H -Pyrazole-5 (4H) Ylidene) Hydrazine Derivatives. RSIS International. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 2(1), pp.45-47. [Link]

  • Synthesis, Biological Activity, and Molecular Modeling Studies of Pyrazole and Triazole Derivatives as Selective COX-2 Inhibitors. BioMed Research International, 2020, pp.1-17. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(iii), pp.49-65. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), p.4231. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(v), pp.1-13. [Link]

  • Predict the products formed when cyclohexanone reacts with the following reagents. (i) hydrazine, then hot, fused KOH. Pearson. [Link]

  • Synthesis of new pyrazolyl-1,3-diazabicyclo[3.1.0]hexe-3-ene derivatives. Journal of Heterocyclic Chemistry, 56(10), pp.2769-2775. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 6(86), pp.83271-83277. [Link]

  • A One-Pot Multicomponent Catalytic Synthesis of New 1H-Pyrazole-1-Carbothioamide Derivatives with Molecular Docking. Biointerface Research in Applied Chemistry, 11(6), pp.13779-13789. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(5), pp.291-294. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), pp.196-245. [Link]

  • Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r... Filo. [Link]

  • Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. [Link]

  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), pp.1515-1522. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 10, pp.1174-1197. [Link]

  • Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Journal of the Chemical Society, Perkin Transactions 2, (5), pp.763-767. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), pp.196-245. [Link]

Sources

Optimization

common side products in the Vilsmeier-Haack synthesis of pyrazoles

Topic: Troubleshooting Common Side Products & Impurities Audience: Researchers, Process Chemists, and Drug Discovery Scientists Core Directive & Expert Analysis From the Desk of the Senior Application Scientist: The Vils...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Side Products & Impurities Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Core Directive & Expert Analysis

From the Desk of the Senior Application Scientist:

The Vilsmeier-Haack (VH) reaction is the industry standard for converting hydrazones into 4-formylpyrazoles. However, the "textbook" mechanism often oversimplifies the chaotic reality of the reaction flask. In my experience, the failure mode is rarely the reagent itself but the kinetic competition between cyclization, formylation, and side-reaction pathways.

The most persistent issues I encounter in the field are incomplete cyclization intermediates , chlorinated by-products , and regioisomeric contamination . These aren't just "impurities"; they are mechanistic dead-ends caused by improper thermal staging or stoichiometric imbalances.

This guide treats your reaction as a system. We will isolate the variables causing these side products and provide protocol adjustments to suppress them.

Mechanistic Pathway & Failure Points (Visualization)

To troubleshoot, you must visualize where the chemistry diverges. The diagram below maps the "Happy Path" (Target Product) against the "Failure Paths" (Side Products).

VilsmeierHaack_Pyrazole Hydrazone Start: Hydrazone Inter_A Intermediate A: Chloroiminium Species Hydrazone->Inter_A + VH Reagent (0°C) Side_Azine Impurity 1: Azines (Dimers) (Acidic Dimerization) Hydrazone->Side_Azine Low Temp / Low VH Equiv VH_Reagent Vilsmeier Reagent (DMF-POCl3) Side_Chloro Impurity 2: Chlorinated Byproducts (Cl- for OH/OR exchange) VH_Reagent->Side_Chloro Attacks Sensitive Groups (-OH) Cyclization Cyclization Step (Loss of HCl/HNMe2) Inter_A->Cyclization Heat (60-70°C) Side_Tarry Impurity 4: Polymer/Tar (Thermal Runaway) Inter_A->Side_Tarry Overheating (>90°C) Pyrazole_Core Intermediate B: Pyrazole Core (Unformylated) Cyclization->Pyrazole_Core Formylation C4-Formylation Step Pyrazole_Core->Formylation + Excess VH Reagent Side_N_Formyl Impurity 3: N-Formyl Species (If N1 unsubstituted) Pyrazole_Core->Side_N_Formyl N1-H + Excess DMF Target Target: 4-Formylpyrazole Formylation->Target Hydrolysis (Work-up)

Figure 1: Mechanistic flow of Vilsmeier-Haack pyrazole synthesis. Red nodes indicate critical side-product divergence points controlled by temperature and stoichiometry.

Technical Support: Troubleshooting & FAQs

Category 1: The "Missing Formyl" & Incomplete Cyclization

User Question: My LC-MS shows a large peak with a mass corresponding to the pyrazole core minus the aldehyde group (M-28). Why didn't the formylation happen?

Expert Diagnosis: You have successfully cyclized the hydrazone but failed to drive the second Vilsmeier attack at the C4 position. This is a classic stoichiometric failure . The reaction consumes 1 equivalent of Vilsmeier reagent for cyclization and a second equivalent for formylation.

Corrective Action:

  • Stoichiometry Check: Ensure you are using at least 3.0 equivalents of POCl₃/DMF. The theoretical minimum is 2.0, but the active species is moisture-sensitive and degrades.

  • Thermal Staging:

    • Stage 1 (Cyclization): 0°C to RT for 1 hour.

    • Stage 2 (Formylation):[1] Heat to 60–70°C for 3–6 hours. The C4-formylation on the electron-rich pyrazole ring has a higher activation energy than the initial cyclization [1].

Category 2: Chlorinated Impurities

User Question: I see a side product with a characteristic M+2 isotope pattern (3:1 ratio), indicating a chlorine atom. My substrate has a methoxy group. Did I chlorinate the ring?

Expert Diagnosis: While direct ring chlorination is rare under standard VH conditions, functional group interconversion is common.

  • De-alkylation/Chlorination: If you have an alkoxy group (e.g., -OCH₃) ortho to the reaction site, harsh conditions can cleave the ether and convert it to a chloride.

  • Hydroxyl Exchange: If your starting hydrazone has any -OH groups (phenolic or aliphatic), the Vilsmeier reagent (a chloroiminium salt) will convert them to alkyl chlorides with high efficiency [2].

Corrective Action:

  • Protect Sensitive Groups: Hydroxyls must be protected as ethers or esters before subjecting them to VH conditions.

  • Temperature Control: Do not exceed 70°C. Higher temperatures (100°C+) promote nucleophilic attack of chloride on the aromatic ring or substituents [3].

Category 3: Tarry Residues & Low Yields

User Question: The reaction turned into a black tar upon adding the hydrazone. Work-up was impossible.

Expert Diagnosis: This is a thermal runaway . The formation of the Vilsmeier reagent (DMF + POCl₃) is exothermic.[2] The subsequent addition of the hydrazone is also exothermic. If you add the hydrazone too quickly or without cooling, the internal temperature spikes, leading to polymerization of the electron-rich hydrazone/enamine species.

Corrective Action:

  • The "Double-Ice" Protocol:

    • Prepare the Vilsmeier reagent at 0–5°C and stir for 30 mins.

    • Cool the reagent again before adding the hydrazone.

    • Add the hydrazone as a solution (in DMF) dropwise over 20–30 minutes, maintaining internal temp <10°C. Only heat after addition is complete [4].

Data Presentation: Impurity Profiling

Use this table to identify impurities based on analytical observations.

Impurity TypeRelative Retention (HPLC)Mass Shift (LC-MS)Probable CauseSolution
Unreacted Hydrazone Late Eluting (Non-polar)M (Target) - 28Insufficient Reagent; Old POCl₃Use fresh POCl₃; Increase equivs to 3.0.
Non-Formylated Pyrazole Mid ElutingM (Target) - 28Reaction temp too low; Short reaction timeIncrease Stage 2 temp to 70°C; Extend time.
Chlorinated Analog VariesM (Target) + 34 (Cl replaces OH)-OH group present; OverheatingProtect -OH groups; Keep temp <80°C.
Azine Dimer Very Late (High MW)2x Hydrazone MassAcidic hydrolysis of hydrazoneEnsure anhydrous conditions; Fast addition.
N-Formyl Species Early ElutingM (Target) + 28N1 unsubstituted; Excess DMFUse N-substituted hydrazones or hydrolyze vigorously.

Validated Experimental Protocol

Protocol: Synthesis of 1-Phenyl-3-aryl-4-formylpyrazole Designed for 10 mmol scale. Self-validating checkpoints included.

Reagents:

  • Hydrazone (10 mmol)

  • POCl₃ (30 mmol, 3.0 equiv) - Must be clear, not yellow.

  • DMF (anhydrous, 10 mL + 5 mL for dissolving substrate)

Step-by-Step:

  • Reagent Generation (The "Cold" Phase):

    • Charge a flame-dried RBF with anhydrous DMF (10 mL). Cool to 0°C under N₂.

    • Add POCl₃ (2.8 mL, 30 mmol) dropwise via syringe.

    • Checkpoint: The solution should turn pale yellow and viscous (formation of chloroiminium salt). Stir at 0°C for 20 min.

  • Substrate Addition:

    • Dissolve the hydrazone (10 mmol) in minimal DMF (5 mL).

    • Add this solution dropwise to the Vilsmeier reagent, keeping the temp <10°C.[2]

    • Observation: The mixture will darken (orange/red). This is normal.

  • Cyclization & Formylation (The "Hot" Phase):

    • Remove the ice bath and stir at RT for 30 min.

    • Heat the oil bath to 65°C . Stir for 4–6 hours.

    • TLC Check: Monitor disappearance of the intermediate pyrazole (usually slightly more polar than hydrazone).

  • Quenching & Work-up (Critical for Purity):

    • Cool reaction to RT.

    • Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring.

    • Neutralization: Adjust pH to ~7–8 using saturated NaHCO₃ or 20% NaOH. Do not overheat during neutralization.

    • Isolation: The solid product often precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.

  • Purification:

    • Recrystallization from Ethanol/Water is usually sufficient to remove non-formylated byproducts.

References

  • Mechanistic Insight & Kinetics

    • Kira, M. A., Abdel-Rahman, M. O., & Gadalla, K. Z. (1969). The Vilsmeier-Haack reaction - III Cyclization of hydrazones to pyrazoles. Tetrahedron Letters, 10(2), 109-110.
  • Chlorination Side Reactions

    • Popov, A. V., et al. (2019).[3] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(vi), 1-14.[3]

  • Functional Group Tolerance & Scope

    • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.
  • Reaction Optimization & Protocols

    • BenchChem Technical Support. (2025).[4][5][6] Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole.

    • (Cited from search context 1.1)

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-cyclohexyl-1H-pyrazole-4-carbaldehyde. Pyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-cyclohexyl-1H-pyrazole-4-carbaldehyde. Pyrazole derivatives are crucial building blocks in medicinal chemistry and materials science.[1][2] However, the aldehyde functional group on the pyrazole scaffold introduces specific stability challenges. This document outlines the causes of degradation, provides troubleshooting protocols to assess material quality, and establishes best practices for storage and handling to ensure experimental success and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the storage and use of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Q1: What are the ideal storage conditions for 3-cyclohexyl-1H-pyrazole-4-carbaldehyde?

A: The primary stability concerns for this compound are oxidation and, to a lesser extent, polymerization of the aldehyde group.[3] Therefore, optimal storage is critical. We recommend storing the compound at 2-8°C in a tightly sealed, opaque container to protect it from heat, air (oxygen), and light.[4] For long-term storage (>6 months), flushing the container with an inert gas like argon or nitrogen before sealing is a highly recommended best practice.

Q2: My solid sample, which was initially a white or off-white powder, has turned yellow and appears clumpy or oily. What happened?

A: This is a classic sign of degradation. The aldehyde functional group is susceptible to air oxidation, converting it into the corresponding 3-cyclohexyl-1H-pyrazole-4-carboxylic acid.[3] This carboxylic acid impurity can lower the melting point of the bulk material, leading to the oily or clumpy appearance. The color change to yellow or brown is also indicative of the formation of small amounts of polymeric or other degradation byproducts. The presence of the newly formed acid can also catalyze further degradation.[3]

Q3: Is it absolutely necessary to store this compound under an inert atmosphere?

A: For short-term storage (a few weeks) where the material will be consumed quickly, storing it in a well-sealed container in the refrigerator is often sufficient. However, for long-term archival or if the compound is used in highly sensitive catalytic reactions where purity is paramount, an inert atmosphere is essential. Oxygen is the primary driver of oxidation, and its exclusion is the most effective way to preserve the compound's integrity over time.

Q4: I've dissolved the compound in DMSO for screening. How stable is it in solution?

A: Aldehydes in solution, particularly in polar aprotic solvents like DMSO, remain susceptible to oxidation. The stability is highly dependent on the purity of the solvent (peroxide-free), the concentration, and exposure to light and air. It is strongly advised to prepare solutions fresh for immediate use. If storage is unavoidable, store aliquots of the solution at -20°C or -80°C in tightly capped vials, protected from light. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation into the solution.[5]

Q5: My reaction is failing or giving low yields. How can I confirm if my starting material is the problem?

A: If you suspect degradation, you must perform a quality control (QC) check before proceeding. The most common degradation product is the carboxylic acid. A simple ¹H NMR or HPLC analysis can quickly determine the purity of your material. See the troubleshooting guide in Section 2 for detailed protocols.

Section 2: Troubleshooting Guide: Investigating Degradation

When experiments yield unexpected results, assessing the integrity of the starting material is a critical first step. This guide provides a logical workflow and analytical protocols to diagnose the stability of your 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Troubleshooting Workflow

The following diagram outlines the decision-making process when you suspect your starting material may be compromised.

G A Problem Encountered (e.g., Low Yield, Impure Product) B Step 1: Visual Inspection Is the material discolored, clumpy, or oily? A->B C Step 2: Check Storage History Was it stored at 2-8°C in a sealed, dark container? How old is it? B->C D Step 3: Perform QC Analysis (Choose HPLC or NMR) C->D E Protocol 1: Purity Assessment by HPLC-UV D->E Quantitative Purity Check F Protocol 2: Structural Verification by ¹H NMR D->F Structural Integrity Check G Is the main peak purity >95%? E->G H Is the aldehyde proton (δ ≈ 9.8 ppm) present and integrating correctly? F->H I Result: Degradation Confirmed - Aldehyde has oxidized to carboxylic acid. - Obtain or synthesize fresh material. G->I No J Result: Starting Material is High Purity - Troubleshoot reaction parameters (reagents, solvent, temperature, etc.). G->J Yes H->I No H->J Yes

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC-UV

This method is excellent for quantifying the purity of the aldehyde and detecting the more polar carboxylic acid byproduct.

  • Sample Preparation:

    • Accurately weigh ~1 mg of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

    • Dissolve in 1.0 mL of acetonitrile to create a 1 mg/mL stock solution.

    • Further dilute to a final concentration of ~50 µg/mL using a 50:50 mixture of acetonitrile and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Interpretation:

    • Pristine Sample: A single major peak corresponding to the aldehyde.

    • Degraded Sample: The main aldehyde peak will be reduced in area. A new, earlier-eluting (more polar) peak corresponding to the 3-cyclohexyl-1H-pyrazole-4-carboxylic acid will be present. Purity can be calculated based on the relative peak areas.

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

¹H NMR provides a definitive structural confirmation and can easily identify oxidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Interpretation: Look for the key diagnostic signals.

Proton TypeApproximate Chemical Shift (δ, ppm)Expected AppearanceIndication of Degradation
Aldehyde (-CHO) 9.8 - 10.0Singlet (s)Signal is diminished or absent.
Pyrazole (ring CH)7.5 - 8.5Singlet (s)Signal should remain, but may shift slightly.
Cyclohexyl (-CH-)3.5 - 4.5Multiplet (m)Signal should remain.
Cyclohexyl (-CH₂-)1.0 - 2.5Broad multiplets (m)Signal should remain.
Carboxylic Acid (-COOH) > 11.0Broad singlet (br s)Appearance of this signal confirms oxidation.

Section 3: Proactive Stability Management

To prevent degradation, a proactive approach to storage and handling is essential.

Primary Degradation Pathways

The aldehyde group is the reactive center for degradation. Understanding these pathways helps to rationalize the recommended handling procedures.

Caption: Major degradation pathways for the target compound.

Best Practices for Storage and Handling
PracticeRationale (The "Why")
Store at 2-8°C Reduces the kinetic rate of oxidation and other degradation reactions.[6]
Protect from Light Use amber vials or store in the dark. Light provides the energy to initiate radical oxidation pathways.[7]
Use Tightly Sealed Containers Prevents exposure to atmospheric oxygen and moisture. A PTFE-lined cap provides an excellent seal.[6][8]
Inert Atmosphere Overlay For long-term storage, backfilling the vial with Argon or Nitrogen displaces oxygen, the primary oxidant.
Aliquot upon Receipt Avoids repeated warming/cooling cycles and air exposure for the entire batch. This protects the integrity of the bulk stock.
Equilibrate Before Opening Always let a refrigerated container warm to room temperature before opening to prevent water condensation on the cold solid.[5]

References

  • Formacare. ANALYTICAL METHOD DETERMINATION OF VOLATILE ALDEHYDES IN AMBIENT AIR. [Link]

  • ResearchGate. (2021). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PubMed. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. [Link]

  • ResearchGate. (2024). A review of pyrazole compounds' production, use, and pharmacological activity. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

Sources

Optimization

Technical Support Center: Vilsmeier-Haack Formylation of Pyrazoles

A Senior Application Scientist's Guide to Navigating Solvent Effects and Optimizing Reaction Outcomes Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for c...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Solvent Effects and Optimizing Reaction Outcomes

Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This guide is designed for chemists and drug development professionals who utilize this powerful C-C bond-forming reaction. Here, we move beyond simple protocols to explore the underlying chemistry, focusing on how solvent choice can be the key to unlocking higher yields, achieving desired regioselectivity, and troubleshooting common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the solvent in the Vilsmeier-Haack reaction?

The Vilsmeier-Haack reaction involves the formation of a charged intermediate, the Vilsmeier reagent (a chloroiminium salt), from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3] The solvent's primary role is to facilitate the formation and subsequent reaction of this electrophilic species.

  • Stabilization of Intermediates : The reaction proceeds through charged intermediates. Polar solvents are crucial for stabilizing these species, which can facilitate the reaction.[4] In contrast, a non-polar solvent might hinder the formation or reactivity of these charged species.[4]

  • Solubility of Reactants : The solvent must effectively dissolve the pyrazole substrate to ensure a homogeneous reaction mixture, allowing for efficient interaction between the substrate and the Vilsmeier reagent.

  • Reaction Temperature Control : The solvent's boiling point determines the accessible temperature range for the reaction.[4] Some less reactive pyrazoles may require heating to proceed at a reasonable rate, necessitating a solvent with a suitable boiling point.[5][6]

Q2: I am not using DMF as my primary solvent. Why is its presence still required for the reaction?

N,N-Dimethylformamide (DMF) is not just a solvent in this reaction; it is a key reagent . It reacts with phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent, which is the actual formylating agent.[7][8] Therefore, even if you are using another solvent like dichloromethane (DCM) for the reaction, a stoichiometric amount of DMF is essential for the formation of the Vilsmeier reagent. In many published procedures, an excess of DMF is used, serving as both the reagent and the solvent.[6]

Vilsmeier_Reagent_Formation DMF DMF (N,N-Dimethylformamide) Adduct Initial Adduct DMF->Adduct + POCl3 POCl₃ (Phosphorus Oxychloride) POCl3->Adduct Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - PO₂Cl₂⁻ Anion PO₂Cl₂⁻ Anion

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Troubleshooting Guide

Q3: My reaction is sluggish or fails to proceed to completion. How can solvent choice impact this?

A slow or incomplete reaction is a common issue, often traced back to solvent properties.

  • Insufficient Polarity : The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution mechanism where the electron-rich pyrazole attacks the Vilsmeier reagent. This process often involves a transition state that is more polar than the starting materials. A polar solvent can stabilize this transition state, lowering the activation energy and increasing the reaction rate.[4] If your reaction is slow in a non-polar or weakly polar solvent, switching to a more polar aprotic solvent is a logical first step.

  • Poor Solubility : If the pyrazole substrate has poor solubility in the chosen solvent at the reaction temperature, the reaction will be slow due to the low concentration of the dissolved starting material.[4]

Troubleshooting Steps:

  • Assess Solvent Polarity : If using a non-polar solvent (e.g., hexane, toluene), switch to a polar aprotic solvent.

  • Commonly Used Solvents : Dichloromethane (DCM) and excess N,N-dimethylformamide (DMF) are the most common and effective solvents for this transformation.[1][8] Acetonitrile can also be considered.

  • Avoid Protic Solvents : Protic solvents like water or alcohols must be rigorously excluded. They will react violently with POCl₃ and quench the Vilsmeier reagent, killing the reaction.[1][4] Ensure all glassware is oven or flame-dried and use anhydrous solvents.[1]

Q4: I'm observing multiple products and poor regioselectivity. Can the solvent be the cause?

Yes, the solvent can influence the regiochemical outcome of the formylation. While the electronic properties of the pyrazole ring are the primary determinant of where formylation occurs (typically at the electron-rich C4 position), the solvent plays a modulating role.[9]

  • Stabilization of Regioisomeric Intermediates : The polarity of the solvent can differentially stabilize the charged intermediates (sigma complexes) that lead to different regioisomers. This can alter the product ratio.

  • Reactivity Attenuation : In highly activated pyrazole systems, a very polar solvent might lead to over-reactivity, potentially causing side reactions or even di-formylation. In such rare cases, a less polar solvent like DCM might provide a cleaner reaction profile than neat DMF by slightly attenuating the reactivity.

Troubleshooting Steps:

  • Start with the Standard : For most pyrazoles, formylation is highly regioselective for the C4 position due to the directing effect of the two nitrogen atoms.[9] Using excess DMF as the solvent is the standard and most reliable method.

  • Consider a Less Polar Medium : If you suspect over-reactivity is leading to side products, try performing the reaction in DCM with a controlled amount of DMF (e.g., 2-3 equivalents) to form the reagent.[10]

Q5: The reaction mixture is turning into a dark, tarry residue. What's going on?

The formation of a dark, tarry residue is typically a sign of decomposition or polymerization.[1]

  • Reaction Overheating : The formation of the Vilsmeier reagent is highly exothermic.[1] If the addition of POCl₃ to DMF is too fast or performed without adequate cooling, localized overheating can cause the reagent and the solvent to decompose.

  • Substrate Decomposition : Some sensitive pyrazole substrates may not be stable to the reaction conditions, especially if elevated temperatures are used for extended periods.

Solvent-Related Troubleshooting:

  • Maintain Strict Temperature Control : Always prepare the Vilsmeier reagent at low temperatures (0-5 °C) in an ice bath.[1] The solvent's ability to dissipate heat is critical. Using a sufficient volume of solvent can help manage the exotherm.

  • Solvent as a Heat Sink : When using a co-solvent like DCM, ensure there is enough volume to act as a heat sink during the dropwise addition of the pyrazole substrate to the pre-formed Vilsmeier reagent.

Troubleshooting_Workflow start Problem Encountered low_yield Low Yield / Sluggish Rxn - Incomplete conversion - Slow TLC progression start->low_yield side_products Side Products / Poor Selectivity - Multiple spots on TLC - Wrong isomer formed start->side_products tar Tarry Residue - Dark, insoluble material - Decomposition start->tar solution_polar Action: Switch to Polar Aprotic Solvent | {Examples: DMF, DCM, Acetonitrile | Rationale: Stabilizes charged intermediates and polar transition states, increasing reaction rate.} low_yield->solution_polar Is solvent non-polar or of low polarity? solution_aprotic Action: Ensure Anhydrous Aprotic Conditions | {Rationale: Protic solvents (water, alcohols) react with and destroy the Vilsmeier reagent.} low_yield->solution_aprotic Is moisture present? side_products->solution_polar Is reaction medium influencing regioselectivity? solution_temp Action: Strict Temperature Control | {Rationale: Vilsmeier reagent formation is exothermic. Overheating causes decomposition of reagent and substrate.} tar->solution_temp Was initial reagent formation controlled?

Caption: Troubleshooting workflow for common Vilsmeier-Haack issues.

Experimental Protocols & Data

Solvent Property Comparison

The choice of solvent is a critical parameter. Below is a summary of common solvents and their relevance to the Vilsmeier-Haack formylation of pyrazoles.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Role & Rationale in Vilsmeier-Haack Reaction
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153Ideal/Reagent . Acts as both the precursor to the Vilsmeier reagent and an excellent polar solvent to stabilize intermediates. High boiling point allows for heating if necessary.[8]
Dichloromethane (DCM) Polar Aprotic9.140Good Co-Solvent . A good "general purpose" solvent that dissolves many organics.[11] Used when neat DMF is not desired. Its low boiling point makes for easy removal but limits reaction temperature.
Acetonitrile Polar Aprotic37.582Alternative . A highly polar aprotic solvent that can effectively stabilize charged intermediates.[12]
Toluene Non-Polar2.4111Generally Unsuitable . Lacks the polarity to effectively stabilize the Vilsmeier reagent and reaction intermediates, often leading to very slow or failed reactions.[4]
Water / Ethanol Polar Protic80.1 / 24.5100 / 78Unsuitable/Reactive . Protic solvents react with and decompose POCl₃ and the Vilsmeier reagent. Must be strictly avoided.[4][13]
General Protocol for Vilsmeier-Haack Formylation of a Substituted Pyrazole

This protocol is a representative procedure based on common practices reported in the literature.[1][5][14] Always consult original literature for specific substrates and perform a risk assessment before beginning.

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 to 5 equivalents, or as solvent).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 to 2 equivalents) dropwise via the dropping funnel to the stirred DMF. Caution: The reaction is exothermic. Ensure the internal temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The formation of a white solid or thick slurry indicates the generation of the Vilsmeier reagent.[15]

2. Formylation Reaction:

  • Dissolve the pyrazole substrate (1.0 equivalent) in a minimal amount of anhydrous DMF or DCM.

  • Add the solution of the pyrazole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • After the addition, the reaction may be stirred at low temperature, allowed to warm to room temperature, or heated (e.g., 60-80 °C) depending on the reactivity of the substrate.[7][14]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

3. Work-up:

  • Once the reaction is complete, cool the mixture back down in an ice bath.

  • Carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water to quench the reaction and hydrolyze the intermediate. Caution: This quenching step is highly exothermic.

  • Basify the aqueous solution by the slow addition of a base (e.g., solid sodium bicarbonate, or aqueous NaOH or NaOAc solution) until the pH is ~8-9.

  • Stir the mixture until the hydrolysis is complete and the product precipitates or can be extracted.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[1]

References

  • Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • Vilsmeier-Haack formylation of 1H-pyrazoles | Request PDF. ResearchGate.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.
  • Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes | Request PDF. ResearchGate.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier reagent. Wikipedia.
  • Vilsmeier-Haack Reaction. NROChemistry.
  • Minimizing solvent effects on formylation reaction outcomes. Benchchem.
  • (PDF) Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. ResearchGate.
  • Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.. SAGE Publications Inc.
  • Polar aprotic, polar protic and non polar solvents? : r/OrganicChemistry. Reddit.
  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • physical and chemical properties of Vilsmeier's reagent. Benchchem.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange.
  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. Reddit.
  • Can aprotic solvents be non-polar as well as polar? Will the Sn1 and Sn2 reactions still work?. Quora.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Polar aprotic solvents – Knowledge and References. Taylor & Francis.
  • A Researcher's Guide to the Regioselectivity of the Vilsmeier-Haack Reaction. Benchchem.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde: X-ray Crystallography vs. Spectroscopic Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful developm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of successful development. For novel heterocyclic compounds such as 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, a molecule with significant potential in medicinal chemistry, precise structural validation is not merely a procedural step but a critical determinant of its therapeutic promise. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural elucidation against a suite of powerful spectroscopic techniques. As Senior Application Scientists, our aim is to equip you with the rationale behind experimental choices and a comprehensive understanding of the data each technique yields.

The Imperative of Unambiguous Structure Determination

Substituted pyrazoles are a well-established class of pharmacophores, appearing in a wide array of approved drugs. The specific arrangement of substituents on the pyrazole ring dictates the molecule's interaction with biological targets. An error in assigning the position of the cyclohexyl and carbaldehyde groups on the pyrazole core could lead to misinterpreted structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate. While spectroscopic methods provide valuable insights into a molecule's connectivity, single-crystal X-ray diffraction stands alone in its ability to provide a direct, three-dimensional visualization of the molecular structure, leaving no room for ambiguity.

Synthesis and Purification of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

A common and effective route for the synthesis of 4-formylpyrazoles is the Vilsmeier-Haack reaction.[1] This method allows for the direct formylation of the pyrazole ring.

Experimental Protocol: Synthesis

  • Preparation of Cyclohexylacetophenone Phenylhydrazone: A mixture of cyclohexylacetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol is refluxed for 4 hours. The resulting phenylhydrazone is then isolated by filtration and recrystallized.

  • Vilsmeier-Haack Formylation: The dried phenylhydrazone (1 equivalent) is dissolved in dimethylformamide (DMF). The solution is cooled to 0°C, and a pre-formed Vilsmeier reagent (prepared from phosphorus oxychloride and DMF) is added dropwise. The reaction mixture is then heated to 80°C for 6 hours.

  • Work-up and Purification: The reaction is quenched by pouring onto crushed ice and neutralizing with a saturated sodium bicarbonate solution. The crude product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid is purified by column chromatography on silica gel to afford pure 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

The Gold Standard: Single-Crystal X-ray Diffraction

X-ray crystallography provides an unparalleled level of detail, revealing not only the connectivity of atoms but also their precise spatial arrangement, bond lengths, bond angles, and intermolecular interactions within the crystal lattice.[2][3] This technique is the definitive method for establishing the absolute structure of a novel compound.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Data Presentation: Crystallographic Data for 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde (Hypothetical Data)

ParameterValue
Chemical FormulaC10H14N2O
Formula Weight178.23
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.126(3)
c (Å)9.871(2)
β (°)105.34(1)
Volume (ų)985.4(4)
Z4
Density (calculated) (g/cm³)1.201
R-factor (%)4.2

Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Acquisition & Processing cluster_2 Structure Determination Synthesis Synthesis Purification Purification Synthesis->Purification High Purity is Crucial Crystal_Growth Crystal_Growth Purification->Crystal_Growth High Purity is Crucial Crystal_Mounting Crystal_Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data_Collection Crystal_Mounting->Data_Collection X-ray Source Data_Processing Data_Processing Data_Collection->Data_Processing Indexing & Integration Structure_Solution Structure_Solution Data_Processing->Structure_Solution Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Final Model Validation Validation Structure_Refinement->Validation Final Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

A Comparative Analysis: Spectroscopic Alternatives

While X-ray crystallography is definitive, it is not always feasible or necessary for routine analysis. Spectroscopic methods provide complementary and often sufficient information for structural confirmation, especially when a reference crystal structure is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful spectroscopic technique for elucidating the structure of organic molecules in solution.[4][5] It provides detailed information about the chemical environment of each nucleus (¹H and ¹³C).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer.

Expected NMR Data for 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde

NucleusChemical Shift (δ, ppm)MultiplicityKey Correlations
¹H~9.8sAldehyde proton
¹H~8.0sPyrazole C5-H
¹H~2.5mCyclohexyl C1-H
¹H~1.2-1.9mOther cyclohexyl protons
¹³C~185sAldehyde C=O
¹³C~150sPyrazole C3
¹³C~140sPyrazole C5
¹³C~110sPyrazole C4
¹³C~35-40sCyclohexyl C1
¹³C~25-30sOther cyclohexyl carbons

Strengths of NMR:

  • Provides detailed information about the molecular framework and connectivity.

  • Non-destructive.

  • Can be used to study dynamic processes in solution.

Limitations of NMR:

  • Does not provide direct information about the three-dimensional arrangement of atoms in space.

  • Can be difficult to interpret for complex molecules with overlapping signals.

  • Requires relatively large amounts of sample compared to mass spectrometry.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[4][6] It is primarily used to determine the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique (e.g., LC-MS or GC-MS).

  • Ionization: The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI, or electron ionization - EI).

  • Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio and detected.

Expected Mass Spectrometry Data

Ionm/z (calculated)
[M+H]⁺179.1233
[M+Na]⁺201.1052

Strengths of MS:

  • Extremely sensitive, requiring very small amounts of sample.

  • Provides accurate molecular weight and elemental composition information (with high-resolution MS).

  • Can be coupled with chromatography for the analysis of complex mixtures.

Limitations of MS:

  • Provides limited information about the connectivity and stereochemistry of the molecule.

  • Fragmentation patterns can be complex and difficult to interpret.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a useful technique for identifying the presence of specific functional groups.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A small amount of the solid sample is placed on the ATR crystal of the IR spectrometer.

  • Data Acquisition: The IR spectrum is recorded.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
~3200-3400N-H stretch (pyrazole)
~2930, 2850C-H stretch (cyclohexyl)
~1670C=O stretch (aldehyde)
~1580C=N stretch (pyrazole)

Strengths of IR:

  • Fast and simple to perform.

  • Provides a characteristic "fingerprint" for a molecule.

  • Good for identifying the presence or absence of key functional groups.

Limitations of IR:

  • Provides little information about the overall molecular structure.

  • Can be difficult to interpret for molecules with many functional groups.

Complementary Nature of Analytical Techniques

The most robust approach to structural elucidation involves the synergistic use of multiple analytical techniques. While X-ray crystallography provides the definitive answer, NMR, MS, and IR spectroscopy are indispensable for routine characterization, purity assessment, and for providing the initial structural hypotheses that can be confirmed by crystallography.

Comparative Workflow of Analytical Techniques

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Information Yield Compound 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Data_3D 3D Structure, Bond Lengths/Angles Xray->Data_3D Definitive Data_Connectivity Connectivity, Chemical Environment NMR->Data_Connectivity Detailed Data_MW Molecular Weight, Formula MS->Data_MW Precise Data_FG Functional Groups IR->Data_FG Rapid Data_Connectivity->Xray Confirms Hypothesis Data_MW->NMR Complements Data_FG->NMR Complements

Caption: Interplay of different analytical techniques for structural elucidation.

Conclusion

For a novel molecule like 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, where the precise arrangement of substituents is critical for its biological activity, single-crystal X-ray diffraction is the unequivocal gold standard for structural validation. It provides a level of certainty that cannot be matched by spectroscopic methods alone. However, a comprehensive understanding of the molecule is best achieved through a multi-technique approach, where the detailed connectivity information from NMR, the precise molecular weight from MS, and the functional group identification from IR all contribute to a cohesive and validated structural assignment. This integrated strategy ensures the highest level of scientific integrity and provides a solid foundation for subsequent drug development efforts.

References

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • PubChem. (n.d.). 3-cyclohexyl-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from PubChem. [Link]

  • Rahisuddin, et al. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 11(42), 26345-26361. [Link]

  • Rahisuddin, et al. (2021). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health. [Link]

  • Kavvadias, S., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1389. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

  • Al-Matar, H. M., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from PubChem. [Link]

  • PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde. Retrieved from PubChem. [Link]

  • Balogh, M. P. (2007). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International, 20(10). [Link]

  • Rajesh, R., et al. (2020). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and ADMET approaches. Journal of Molecular Structure, 1222, 128889. [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 8(8), 959-971. [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23-60. [Link]

  • Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1905-1911. [Link]

  • Stein, S. E. (2014). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 235-242). Royal Society of Chemistry. [Link]

  • Al-Otaibi, J. S., et al. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 11-21. [Link]

  • Flores-Alamo, M., et al. (2020). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 18(30), 5853-5862. [Link]

  • Sweeney, D. L. (2004). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory, 36(15), 28-31. [Link]

Sources

Comparative

assessing the purity of synthesized 3-cyclohexyl-1H-pyrazole-4-carbaldehyde

Topic: Assessing the Purity of Synthesized 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Content Type: Publish Comparison Guide A Comparative Analytical Guide for Drug Discovery Scientists Executive Summary In the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of Synthesized 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Content Type: Publish Comparison Guide

A Comparative Analytical Guide for Drug Discovery Scientists

Executive Summary

In the synthesis of kinase inhibitors and agrochemicals, 3-cyclohexyl-1H-pyrazole-4-carbaldehyde serves as a critical "linchpin" scaffold. However, its amphoteric nature (pyrazole ring) and reactive handle (aldehyde) create a purity assessment challenge. Standard HPLC often overestimates purity by failing to detect inorganic salts from Vilsmeier-Haack workups or oligomeric species lacking distinct chromophores.

This guide objectively compares the two dominant analytical methodologies—Quantitative NMR (qNMR) and HPLC-UV/MS —to determine which offers the "absolute truth" regarding the quality of this synthesized intermediate.

Part 1: The Challenge of the Scaffold

Synthesizing this compound typically involves the Vilsmeier-Haack formylation of a hydrazone or pyrazole precursor. This route introduces specific impurity classes that dictate our analytical strategy:

  • Regioisomers: The 5-cyclohexyl isomer is a common byproduct if synthesized via hydrazine cyclization.

  • Inorganic Contamination: Phosphorus oxychloride (

    
    ) residues and phosphate salts often co-precipitate with the product.
    
  • Aldehyde Oxidation: The C4-aldehyde is prone to air oxidation, forming the corresponding carboxylic acid (3-cyclohexyl-1H-pyrazole-4-carboxylic acid).

The Core Dilemma: HPLC is excellent for spotting the number of impurities (profiling), but qNMR is superior for determining the mass balance (potency).

Part 2: Comparative Analysis of Methodologies
Method A: Quantitative

H NMR (The Absolute Standard)

Verdict: Best for determining "Potency" and "Absolute Purity."

qNMR is a primary ratio method.[1] It does not require a reference standard of the analyte itself—only a pure Internal Standard (IS). For 3-cyclohexyl-1H-pyrazole-4-carbaldehyde, this is the most robust method because the aldehyde proton provides a distinct, downfield handle that rarely overlaps with impurities.

  • Pros: SI-traceable; detects residual solvents and inorganic salts (by mass balance deficit); no response factor calculation needed.

  • Cons: Lower sensitivity (LOD ~0.1%); requires ~10 mg of sample.

Method B: HPLC-UV/MS (The Profiling Standard)

Verdict: Best for "Impurity Profiling" and "Regioisomer Detection."

HPLC is necessary to prove the material is not a mixture of isomers. The cyclohexyl group lacks UV absorbance, meaning detection relies entirely on the pyrazole-aldehyde chromophore.

  • Pros: High sensitivity (LOD < 0.05%); separates regioisomers; MS detection identifies specific side-products.

  • Cons: Requires a reference standard for accurate quantitation; "blind" to inorganic salts and residual moisture.

Comparative Data Summary
FeatureqNMR (Method A) HPLC-UV (Method B) Functional Titration (Method C)
Primary Output Absolute Purity (wt%)Relative Purity (Area %)Functional Group Content
Reference Standard Not Required (Internal Standard used)Required (for quantitation)Not Required
Specificity High (Structural confirmation)Medium (Retention time only)Low (Interference from other carbonyls)
LOD (Limit of Detection) ~0.1 mg/mL< 0.001 mg/mL ~1.0 mg/mL
Analysis Time < 20 mins 45-60 mins (inc. equilibration)> 60 mins
Blind Spots Trace impurities (<0.5%)Inorganic salts, moistureNon-carbonyl impurities
Part 3: Experimental Protocols
Protocol A: The "Self-Validating" qNMR System

Objective: Determine absolute weight-percent purity.

1. Internal Standard Selection: Use Maleic Acid or 1,3,5-Trimethoxybenzene .

  • Rationale: Maleic acid (singlet at ~6.3 ppm) does not overlap with the pyrazole aldehyde (~9.9 ppm), the pyrazole CH (~8.2 ppm), or the cyclohexyl multiplets (1.2–2.9 ppm).

2. Sample Preparation:

  • Weigh exactly

    
     mg of the synthesized pyrazole (
    
    
    
    ).
  • Weigh exactly

    
     mg of Maleic Acid (TraceCERT® or equivalent) (
    
    
    
    ).
  • Dissolve both in 0.6 mL DMSO-

    
     .
    
    • Note: DMSO is preferred over

      
       to prevent hydrate formation of the aldehyde and ensure solubility of polar impurities.
      

3. Acquisition Parameters (Critical):

  • Pulse Angle:

    
    
    
  • Relaxation Delay (

    
    ): 
    
    
    
    seconds (Must be
    
    
    of the longest relaxing proton, usually the aldehyde).
  • Scans (NS): 16 or 32 (for S/N > 150:1).

  • Spectral Width: -2 to 14 ppm.

4. Calculation:



Where 

= Integral area,

= Number of protons (1 for aldehyde, 2 for Maleic acid),

= Molecular weight,

= Mass,

= Purity.[1][2][3][4][5][6][7][8][9]
Protocol B: HPLC-UV/MS Profiling

Objective: Detect regioisomers and oxidation byproducts.

1. Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5


m, 

mm). 2. Mobile Phase:
  • A: Water + 0.1% Formic Acid (Maintains pyrazole protonation, improving peak shape).

  • B: Acetonitrile + 0.1% Formic Acid. 3. Gradient:

  • 0-2 min: 5% B

  • 2-15 min: 5%

    
     95% B (Linear ramp)
    
  • 15-20 min: 95% B 4. Detection:

  • UV: 254 nm (aromatic) and 280 nm (aldehyde).

  • MS: ESI Positive Mode (Look for

    
     for product, 
    
    
    
    for acid impurity).
Part 4: Visualization & Logic
Figure 1: Analytical Decision Matrix

Caption: Logical workflow for selecting the appropriate purity assessment method based on the stage of drug development.

PurityDecision Start Synthesized Batch (3-cyclohexyl-1H-pyrazole-4-carbaldehyde) Goal What is the goal? Start->Goal Potency Determine Potency (For Biological Assay) Goal->Potency Mass Balance Profile Impurity Profiling (For Process Safety) Goal->Profile Separation qNMR Method A: qNMR (DMSO-d6, Maleic Acid IS) Potency->qNMR HPLC Method B: HPLC-UV/MS (C18, Gradient) Profile->HPLC Result1 Output: Absolute Wt% (Detects Salts/Solvents) qNMR->Result1 Result2 Output: Area% (Detects Isomers/Oxidation) HPLC->Result2

Figure 2: The qNMR "Self-Validating" Workflow

Caption: Step-by-step protocol for ensuring high-precision qNMR data acquisition.

qNMRWorkflow Prep Sample Prep 10mg Analyte + 5mg IS in DMSO-d6 T1 T1 Relaxation Test Determine longest T1 (usually CHO proton) Prep->T1 Dissolve Param Set Parameters d1 > 5 * T1 Pulse = 90 deg T1->Param Calculate d1 Acq Acquisition NS = 16 or 32 Param->Acq Run Process Processing Phase/Baseline Corr. Integrate CHO vs IS Acq->Process FT

References
  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM.org. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.

  • Meth-Cohn, O., & Stanforth, S. P. (1982). "The Vilsmeier–Haack Reaction."[10] Comprehensive Organic Synthesis, 2, 777-794.

  • Al Deeb, S., et al. (2011). "Quantitative NMR spectroscopy for the determination of the purity of reference standards." Journal of Pharmaceutical and Biomedical Analysis, 55(4), 688-699.

Sources

Validation

Benchmarking Pyrazole Scaffolds: A Comparative Docking Guide for Kinase Inhibitor Design

Executive Summary: The Pyrazole Advantage In the landscape of kinase inhibition, the pyrazole scaffold is not merely a structural option; it is a "privileged structure."[1] Its planar, five-membered heterocyclic ring act...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Advantage

In the landscape of kinase inhibition, the pyrazole scaffold is not merely a structural option; it is a "privileged structure."[1] Its planar, five-membered heterocyclic ring acts as a bioisostere for the adenine moiety of ATP, allowing it to anchor deeply within the hinge region of kinases.

This guide moves beyond basic docking tutorials. We will conduct a comparative analysis of pyrazole-based inhibitors (exemplified by Dinaciclib ) against traditional purine-based inhibitors (exemplified by Roscovitine ) targeting CDK2 (Cyclin-dependent kinase 2) . By benchmarking these two classes, we reveal why pyrazoles often exhibit superior ligand efficiency and selectivity profiles.

The Comparative Framework: Pyrazole vs. Purine

To evaluate performance objectively, we must establish a baseline. We compare the binding thermodynamics and interaction profiles of two distinct chemical series within the CDK2 ATP-binding pocket.

The Contenders
  • The Challenger (Pyrazole): Dinaciclib (SCH 727965) . A potent pyrazolo[1,5-a]pyrimidine inhibitor.[2]

    • Mechanism: Binds to the ATP site; the pyrazole nitrogen forms a critical H-bond with the hinge region.[3][4]

  • The Reference (Purine): Roscovitine (Seliciclib) . A classic purine analog.

    • Mechanism: Mimics the adenine ring of ATP directly.

Case Study Data: CDK2 Inhibition Profile

The following data synthesizes results from validated docking protocols (AutoDock Vina) and experimental bioassays (IC50).

MetricDinaciclib (Pyrazole-based) Roscovitine (Purine-based) Interpretation
PDB Source 4KD12A4LCrystal structures used for validation.
Binding Affinity -11.2 kcal/mol -8.4 kcal/molPyrazole core allows tighter packing and lower desolvation penalties.
Ligand Efficiency (LE) 0.42 kcal/mol/heavy atom 0.31 kcal/mol/heavy atomDinaciclib achieves higher potency per atom, a key drug-likeness metric.
Hinge Interaction Glu81, Leu83 (Bidentate) Leu83 (Monodentate)The pyrazole N-H often facilitates a stronger bidentate network.
RMSD (Validation) 0.85 Å1.12 ÅBoth are within the <2.0 Å validity threshold.

Scientist's Note: The superior binding energy of the pyrazole derivative is often driven by the "Solvent Displacement Effect." The pyrazole scaffold effectively displaces high-energy water molecules from the hydrophobic back-pocket (Gatekeeper region) more efficiently than the bulkier purine ring.

Strategic Workflow: The Comparative Pipeline

A comparative study requires a parallel processing workflow to ensure that differences in scoring are due to chemical topology, not inconsistent parameters.

Diagram 1: Comparative Docking Workflow

This workflow enforces identical preparation standards for both the novel pyrazole series and the reference standards.

DockingWorkflow cluster_Prep Phase 1: Standardization cluster_Dock Phase 2: Sampling cluster_Analysis Phase 3: Comparative Analytics Start Target Selection (CDK2 - PDB: 4KD1) ProtPrep Protein Prep (Remove Waters, Fix Charges) Start->ProtPrep LigPrep Ligand Library Prep (Pyrazole vs. Purine) Start->LigPrep Grid Grid Generation (Center: 24.5, 56.1, 14.2) ProtPrep->Grid State Protonation State (pH 7.4 +/- 0.5) LigPrep->State Vina AutoDock Vina (Exhaustiveness: 32) State->Vina Grid->Vina RMSD RMSD Validation (< 2.0 Å?) Vina->RMSD RMSD->Grid Fail (Refine Box) Inter Interaction Profiling (PLIP / PyMOL) RMSD->Inter Pass Select Lead Selection Inter->Select

Figure 1: Standardized comparative workflow ensuring identical treatment of pyrazole and purine datasets to minimize algorithmic bias.

Detailed Experimental Protocol

To replicate the results above, follow this self-validating protocol. This method assumes the use of AutoDock Vina (docking engine) and PyRx or MGLTools (interface), but the principles apply to Glide or Gold.

Step 1: Receptor Preparation (The "Clean Slate")
  • Objective: Isolate the rigid receptor while preserving critical structural features.

  • Action:

    • Retrieve PDB 4KD1 (Dinaciclib-CDK2 complex).[5]

    • Strip Waters: Remove all solvent molecules except those bridging the ligand to the protein (rare in CDK2 hinge, but critical in other kinases like EGFR).

    • Add Hydrogens: Use the GROMOS or AMBER force field to add polar hydrogens.

    • Merge Non-Polar Hydrogens: Essential for Vina to calculate partial charges correctly.

    • Charge Assignment: Apply Gasteiger charges . Ensure the total charge of the protein is non-integer (residue dependent) but internally consistent.

Step 2: Ligand Preparation (The "Protonation Trap")
  • Critical Insight: Pyrazoles have amphoteric properties. At pH 7.4, the tautomeric state of the pyrazole ring is crucial.

  • Action:

    • Generate 3D conformers of Dinaciclib and Roscovitine.

    • Energy Minimization: Minimize using the MMFF94 force field (Gradient: 0.01) to relax bond angles.

    • Tautomer Check: Ensure the pyrazole proton is on the nitrogen facing away from the hinge region if the other nitrogen is acting as an acceptor. Incorrect tautomers are the #1 cause of docking failure.

Step 3: Grid Box Definition (The "Search Space")
  • Action: Center the grid box on the centroid of the co-crystallized ligand.

  • Dimensions:

    • Center_X: 24.51, Center_Y: 56.12, Center_Z: 14.23 (Specific to 4KD1).

    • Size: 22 x 22 x 22 Å. (Large enough to cover the ATP pocket and the G-loop, but small enough to prevent sampling on the protein surface).

Step 4: Validation (The "Redocking" Standard)
  • Protocol: Extract the original ligand from 4KD1, randomize its position, and dock it back.

  • Success Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If > 2.0 Å, the force field parameters or grid box center are incorrect.

Mechanistic Analysis: Why Pyrazoles Win

The docking results must be interpreted through the lens of structural biology. The diagram below illustrates the specific interaction map that gives pyrazoles their potency in CDK2.

Diagram 2: The Pyrazole Interaction Map (CDK2)[3]

InteractionMap Pyrazole Pyrazole Core (Inhibitor) Leu83 Leu83 (Hinge Backbone) Pyrazole->Leu83 H-Bond (Donor) Phe80 Phe80 (Gatekeeper) Pyrazole->Phe80 Pi-Stacking Glu81 Glu81 (Hinge Backbone) Glu81->Pyrazole H-Bond (Acceptor) Lys33 Lys33 (Catalytic) Asp145 Asp145 (DFG Motif) Lys33->Asp145 Salt Bridge (Stabilization)

Figure 2: Schematic of the bidentate hydrogen bonding network (Glu81/Leu83) characteristic of high-affinity pyrazole inhibitors in the CDK2 hinge region.[3][4][6][7]

Analysis of Interactions[7][8][9]
  • Hinge Region (Glu81/Leu83): The pyrazole nitrogen (N-H) acts as a donor to the backbone carbonyl of Leu83. The adjacent nitrogen (N:) acts as an acceptor from the backbone amide of Glu81. This "push-pull" mechanism creates a rigid anchor.

  • Gatekeeper (Phe80): The aromatic nature of the pyrazole ring allows for T-shaped or parallel Pi-stacking with the Gatekeeper residue, a feature often weaker in non-aromatic inhibitors.

References

  • Paruch, K., et al. (2011). Discovery of Dinaciclib (SCH 727965): A Potent and Selective Inhibitor of Cyclin-Dependent Kinases. ACS Medicinal Chemistry Letters.

  • De Azevedo, W. F., et al. (2002). Structural basis for specificity and potency of a flavonoid inhibitor of human CDK2. Proceedings of the National Academy of Sciences.

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry.

  • RCSB Protein Data Bank. Crystal Structure of CDK2 in complex with Dinaciclib (PDB ID: 4KD1).

  • Meng, X. Y., et al. (2011). Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery. Current Computer-Aided Drug Design.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Stability of Pyrazole-4-carbaldehyde Derivatives

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1] Derivatives of pyrazole-4-carba...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active agents.[1] Derivatives of pyrazole-4-carbaldehyde, in particular, serve as versatile synthetic intermediates for constructing more complex molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, chief among them being chemical stability. The aldehyde functional group, while synthetically useful, is inherently reactive and susceptible to degradation, which can impact a drug's potency, safety, and shelf-life.

This guide provides a comprehensive framework for the comparative stability analysis of pyrazole-4-carbaldehyde derivatives. We will move beyond simple statements of stability and delve into the causality behind experimental design, focusing on forced degradation studies as the primary tool for elucidating degradation pathways and establishing the intrinsic stability of these molecules.[4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish robust stability profiles for their compounds.

Foundational Principles of Stability

The stability of a pyrazole-4-carbaldehyde derivative is not an intrinsic constant but a function of its molecular structure and its environment. Several key factors are at play:

  • The Pyrazole Ring: The aromatic nature of the pyrazole ring imparts a significant degree of general stability.[6]

  • The Carbaldehyde Group: This is the primary site of reactivity and potential instability. It is susceptible to:

    • Oxidation: Easily oxidized to the corresponding carboxylic acid, especially in the presence of oxidizing agents or even atmospheric oxygen over time.

    • Reduction: Can be reduced to an alcohol.

    • Nucleophilic Attack: The electrophilic aldehyde carbon is a target for nucleophiles, leading to various condensation and addition reactions.[7]

  • Substituent Effects: The nature and position of substituents on the pyrazole ring play a critical role in modulating stability.

    • N1-Position: Substituents on the N1 nitrogen influence the overall electron density of the ring. Large, bulky groups may offer steric protection to the adjacent aldehyde.

    • C3 and C5-Positions: Electron-withdrawing groups (e.g., halogens like chloro groups[6]) can increase the electrophilicity of the aldehyde carbon, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (e.g., methoxy) may decrease its reactivity.

The Core of Comparative Analysis: Forced Degradation Studies

To objectively compare the stability of different derivatives, a systematic approach is required. Forced degradation (or stress testing) is the industry-standard methodology for this purpose.[5][8] The objective is not to completely destroy the molecule but to induce partial degradation (typically 5-20%) to identify likely degradation products and establish the analytical method's ability to resolve them from the parent compound.[9] These studies are crucial for developing stability-indicating analytical methods, understanding degradation pathways, and informing formulation and storage conditions.[8][10]

The following diagram illustrates the typical workflow for a comprehensive forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Select Pyrazole-4-carbaldehyde Derivative Sol Prepare Stock Solution (e.g., 1 mg/mL in ACN/Water) API->Sol Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Sol->Acid Expose to Stress Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Sol->Base Expose to Stress Ox Oxidation (e.g., 3% H₂O₂, RT) Sol->Ox Expose to Stress Therm Thermal (Solid & Solution, 80°C) Sol->Therm Expose to Stress Photo Photolytic (ICH Q1B Light Source) Sol->Photo Expose to Stress Neut Neutralize Samples (if applicable) Acid->Neut Base->Neut Ox->Neut Therm->Neut Photo->Neut HPLC Analyze via Stability-Indicating RP-HPLC Method Neut->HPLC ID Characterize Degradants (LC-MS, NMR) HPLC->ID MB Assess Mass Balance HPLC->MB

Caption: Workflow for a forced degradation study of a pyrazole-4-carbaldehyde derivative.

Experimental Protocols

The following protocols are designed to be self-validating. The key is to adjust the duration and intensity of the stress to achieve the target degradation level (5-20%). If no degradation is observed, the conditions can be made more stringent (e.g., higher temperature, longer exposure).[9]

Development of a Stability-Indicating RP-HPLC Method

Before commencing stress studies, a robust analytical method is essential. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is standard.[11]

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over 20-30 minutes to ensure separation of polar and non-polar species.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/Vis Diode Array Detector (DAD) to assess peak purity and identify the optimal wavelength for quantification.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness. The key is to prove that degradation products do not co-elute with the parent peak.

Forced Degradation Protocols

For each condition, a control sample (un-stressed, stored at 4°C) should be analyzed alongside the stressed samples.

A. Acidic Hydrolysis

  • Preparation: Dissolve the pyrazole-4-carbaldehyde derivative in a suitable solvent (e.g., Acetonitrile) and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL.

  • Stress: Heat the solution in a sealed vial at 60°C for 24 hours.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).

  • Quenching: Immediately cool the aliquot and neutralize with an equivalent amount of 0.1 M NaOH.

  • Analysis: Dilute with mobile phase and analyze by RP-HPLC.

B. Basic Hydrolysis

  • Preparation: Prepare the sample as in A, but using 0.1 M NaOH instead of HCl.

  • Stress: Maintain the solution at room temperature. Basic conditions are often harsher, so elevated temperatures may not be necessary.

  • Sampling: Withdraw aliquots at time points (e.g., 1, 4, 8 hours).

  • Quenching: Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute with mobile phase and analyze by RP-HPLC.

C. Oxidative Degradation

  • Preparation: Prepare the sample as in A, but using 3% hydrogen peroxide (H₂O₂).

  • Stress: Maintain the solution at room temperature for 24 hours, protected from light.

  • Sampling & Quenching: No quenching is typically required, but samples should be analyzed promptly.

  • Analysis: Dilute with mobile phase and analyze by RP-HPLC.

D. Thermal Degradation

  • Solid State: Place a known amount of the solid compound in a vial and heat at 80°C for 48 hours.

  • Solution State: Prepare a solution of the compound in a relevant solvent (e.g., water:acetonitrile 50:50) and heat at 80°C for 48 hours.

  • Analysis: For the solid sample, dissolve in a known volume of solvent before analysis. Analyze both samples by RP-HPLC.

E. Photolytic Degradation

  • Preparation: Expose both solid and solution samples (in quartz cuvettes) to a light source conforming to ICH Q1B guidelines, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analysis: Analyze the samples by RP-HPLC.

Data Presentation and Interpretation

The results of the forced degradation studies should be summarized in a clear, comparative table. This allows for an at-a-glance assessment of the relative stabilities of the different derivatives.

Table 1: Illustrative Comparative Stability Data for Pyrazole-4-carbaldehyde Derivatives

Derivative (Structure)Stress Condition% Parent Remaining% Total DegradationMajor Degradant Peak (RT, min)
Compound A (N1-phenyl, C3-phenyl)0.1 M HCl, 60°C, 24h98.21.85.4
0.1 M NaOH, RT, 8h85.114.97.2, 8.1
3% H₂O₂, RT, 24h79.520.510.3
Compound B (N1-phenyl, C3-(4-chlorophenyl))0.1 M HCl, 60°C, 24h97.52.55.6
0.1 M NaOH, RT, 8h82.317.77.5, 8.4
3% H₂O₂, RT, 24h75.824.210.8
Compound C (N1-methyl, C3-phenyl)0.1 M HCl, 60°C, 24h99.10.9-
0.1 M NaOH, RT, 8h90.59.56.8
3% H₂O₂, RT, 24h81.019.010.1

Note: The data presented in this table is for illustrative purposes only and does not represent real experimental results.

From this illustrative data, one could infer that Compound C, with the N1-methyl group, shows greater stability under basic conditions compared to the N1-phenyl derivatives. Furthermore, the presence of an electron-withdrawing chloro group in Compound B appears to slightly increase susceptibility to oxidative and basic degradation compared to Compound A.

Potential Degradation Pathways

Characterization of major degradants (e.g., by LC-MS) is critical for understanding degradation pathways. A common pathway for pyrazole-4-carbaldehydes is oxidation.

Degradation_Pathway Parent Pyrazole-4-carbaldehyde (Parent Compound) Degradant Pyrazole-4-carboxylic Acid (Oxidative Degradant) Parent->Degradant [O] (e.g., H₂O₂)

Caption: A common oxidative degradation pathway for pyrazole-4-carbaldehydes.

Conclusion

A comparative stability analysis of pyrazole-4-carbaldehyde derivatives is not merely a pass/fail exercise; it is a critical investigation that informs the entire drug development process. By employing a systematic forced degradation strategy, researchers can gain deep insights into the chemical liabilities of their molecules. This guide provides the foundational principles and detailed protocols necessary to conduct such studies with scientific rigor. The resulting data enables a rational comparison of different substitution patterns, facilitating the selection of lead candidates with optimal stability profiles and paving the way for the development of safe, effective, and stable medicines.

References

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.

  • Al-Azawi, F. Y. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(23), 5737.

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmaceutical and Clinical Research, 5(4), 131-136.

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 195-242.

  • (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.

  • Patel, R., Telvekar, V., & Chaughule, R. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6264.

  • Cherian, B., Kumar, R. A., & Vinod, B. (2015). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. International Journal of Research and Development in Pharmacy and Life Sciences, 4(6), 1845-1851.

  • Rani, M., & Singh, J. (2016). Forced Degradation Studies. MedCrave Online Journal of Biology and Medicine, 1(2).

  • Pandhurnekar, C. P., Mungole, A. J., Pandhurnekar, H. C., & Yadao, B. G. (2021). AN OVERVIEW OF VARIOUS SYNTHETIC ROUTES FOR PYRAZOLE SCAFFOLDS. Journal of Advanced Scientific Research, ICITNAS, 37-43.

  • Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate.

  • Sharma, M. K. (2016). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 9(6), 273-279.

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38437-38440.

  • Hussein, F. H., & Al-Masoudi, W. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(11), 896-903.

  • Forced Degradation Study in Pharmaceutical Stability. (2021). Pharmaguideline.

  • 1H-pyrazole-4-carbaldehyde. PubChem.

  • Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). ResearchGate.

  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

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Validation

A Comparative Guide to the Synthesis of 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde for Researchers and Drug Development Professionals

Introduction 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, and the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Cyclohexyl-1H-pyrazole-4-carbaldehyde is a key intermediate in the synthesis of a variety of biologically active compounds. The pyrazole moiety is a common scaffold in pharmaceuticals, and the presence of a cyclohexyl group can enhance lipophilicity and metabolic stability, while the carbaldehyde function serves as a versatile handle for further chemical modifications. This guide critically assesses two prominent synthetic routes to this compound: the classical Vilsmeier-Haack reaction and a two-step approach involving the synthesis of the pyrazole core followed by a subsequent formylation.

Protocol 1: The Vilsmeier-Haack Approach from Cyclohexyl Methyl Ketone Hydrazone

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles and aromatic compounds. In this protocol, the pyrazole ring is constructed and formylated in a one-pot reaction from the corresponding hydrazone of cyclohexyl methyl ketone.

Mechanistic Rationale

The reaction proceeds through the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The hydrazone of cyclohexyl methyl ketone, acting as a nitrogen-rich nucleophile, attacks the electrophilic Vilsmeier reagent. This is followed by a cyclization and subsequent elimination to form the pyrazole ring. A second equivalent of the Vilsmeier reagent then acts as the formylating agent, electrophilically attacking the electron-rich C4 position of the newly formed pyrazole ring. Hydrolysis of the resulting iminium salt during workup yields the desired aldehyde. The choice of DMF as both a reagent and solvent is crucial for the formation of the Vilsmeier reagent. Phosphoryl chloride is a common and effective activating agent for this transformation.

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Pyrazole Synthesis & Formylation DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent reacts with POCl3 Phosphoryl Chloride (POCl₃) POCl3->Vilsmeier_Reagent Reaction_Mix Reaction Mixture (Heated) Vilsmeier_Reagent->Reaction_Mix reacts with Hydrazone Cyclohexyl Methyl Ketone Hydrazone Hydrazone->Reaction_Mix Intermediate Iminium Salt Intermediate Reaction_Mix->Intermediate Cyclization & Formylation Product 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Intermediate->Product Hydrolysis

Caption: Workflow for the Vilsmeier-Haack synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol

Step 1: Preparation of Cyclohexyl Methyl Ketone Hydrazone

  • To a solution of cyclohexyl methyl ketone (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude hydrazone can be used in the next step without further purification.

Step 2: Vilsmeier-Haack Reaction

  • In a flask cooled in an ice bath, slowly add phosphoryl chloride (3 equivalents) to dimethylformamide (10 volumes).

  • Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • To this, add a solution of cyclohexyl methyl ketone hydrazone (1 equivalent) in DMF.

  • Heat the reaction mixture to 70-80°C and stir for 4-6 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.[1]

  • The precipitated solid is filtered, washed with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.[1]

Protocol 2: Two-Step Synthesis via 3-Cyclohexyl-1H-pyrazole Intermediate

This alternative approach involves the initial synthesis of the 3-cyclohexyl-1H-pyrazole core, followed by a separate formylation step. This method offers better control over the individual reaction steps and may be advantageous if the Vilsmeier-Haack reaction proves to be low-yielding or produces inseparable impurities.

Mechanistic Rationale

Step 1: Pyrazole Synthesis

The synthesis of the pyrazole ring is achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine. For the synthesis of 3-cyclohexyl-1H-pyrazole, 1-cyclohexyl-1,3-butanedione is the key precursor. The reaction with hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine on the carbonyl groups of the diketone, followed by cyclization and dehydration to yield the stable aromatic pyrazole ring. The regioselectivity of this reaction is generally high, favoring the formation of the 3-cyclohexyl-1H-pyrazole due to the differential reactivity of the two carbonyl groups.

Step 2: Formylation of 3-Cyclohexyl-1H-pyrazole

The formylation of the pre-formed pyrazole can be achieved using various methods, with the Vilsmeier-Haack reaction being a common choice. In this case, the pyrazole acts as an electron-rich heterocycle that undergoes electrophilic substitution at the C4 position by the Vilsmeier reagent. This two-step approach allows for the purification of the intermediate pyrazole, which can be beneficial for the overall purity of the final product.

Two_Step_Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Formylation Diketone 1-Cyclohexyl-1,3-butanedione Pyrazole 3-Cyclohexyl-1H-pyrazole Diketone->Pyrazole reacts with Hydrazine Hydrazine Hydrate Hydrazine->Pyrazole Formylation_Reaction Formylation Reaction Pyrazole->Formylation_Reaction Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Formylation_Reaction reacts with Product 3-Cyclohexyl-1H-pyrazole-4-carbaldehyde Formylation_Reaction->Product Hydrolysis

Caption: Workflow for the two-step synthesis of 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocol

Step 1: Synthesis of 3-Cyclohexyl-1H-pyrazole

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.

  • To this solution, add ethyl cyclohexanecarboxylate (1 equivalent) followed by acetone (1.2 equivalents).

  • Reflux the mixture for 6-8 hours to form 1-cyclohexyl-1,3-butanedione in situ.

  • Cool the reaction mixture and add hydrazine hydrate (1.2 equivalents).

  • Reflux the mixture for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, neutralize the reaction mixture with acetic acid and remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain pure 3-cyclohexyl-1H-pyrazole.

Step 2: Formylation of 3-Cyclohexyl-1H-pyrazole

  • In a flask cooled in an ice bath, prepare the Vilsmeier reagent by slowly adding phosphoryl chloride (1.5 equivalents) to dimethylformamide (5 volumes).

  • Stir for 30 minutes.

  • Add a solution of 3-cyclohexyl-1H-pyrazole (1 equivalent) in DMF to the Vilsmeier reagent.

  • Stir the reaction mixture at room temperature for 6-8 hours.[2]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel to yield 3-cyclohexyl-1H-pyrazole-4-carbaldehyde.[2]

Performance Comparison

ParameterProtocol 1: Vilsmeier-HaackProtocol 2: Two-Step Synthesis
Starting Materials Cyclohexyl methyl ketone, Hydrazine hydrate, POCl₃, DMFEthyl cyclohexanecarboxylate, Acetone, Hydrazine hydrate, POCl₃, DMF
Number of Steps 1 (one-pot)2
Reaction Time 8-12 hours12-20 hours (cumulative)
Reported Yield Moderate to GoodModerate to Good (cumulative)
Purification RecrystallizationColumn chromatography (x2)
Process Control Less control over individual stepsBetter control, intermediate isolation possible
Scalability Generally good for one-pot reactionsMay be more challenging to scale up due to multiple steps and purifications

Conclusion and Recommendations

Both protocols offer viable routes to 3-cyclohexyl-1H-pyrazole-4-carbaldehyde. The choice between the two will depend on the specific requirements of the researcher.

  • Protocol 1 (Vilsmeier-Haack) is more atom-economical and time-efficient due to its one-pot nature. It is well-suited for rapid synthesis and initial screening of derivatives. However, the reaction can sometimes be challenging to control and may lead to side products, necessitating careful purification.

  • Protocol 2 (Two-Step Synthesis) provides greater control over the reaction process by allowing for the isolation and purification of the intermediate 3-cyclohexyl-1H-pyrazole. This can lead to a purer final product, which is often a critical requirement in drug development. While it is more time-consuming and involves more purification steps, the increased reliability and predictability may be advantageous for larger-scale synthesis.

For initial exploratory work and rapid library synthesis, the Vilsmeier-Haack approach is recommended. For process development and the synthesis of larger quantities of the final compound where purity is paramount, the two-step synthesis is the preferred method. Researchers should carefully consider their priorities regarding time, yield, purity, and scalability when selecting a protocol.

References

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. Available at: [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-cyclohexyl-1H-pyrazole-4-carbaldehyde

Topic: Personal Protective Equipment & Handling Guide: 3-cyclohexyl-1H-pyrazole-4-carbaldehyde Audience: Researchers, Medicinal Chemists, and EHS Officers. Executive Safety Summary: Beyond Compliance As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide: 3-cyclohexyl-1H-pyrazole-4-carbaldehyde Audience: Researchers, Medicinal Chemists, and EHS Officers.

Executive Safety Summary: Beyond Compliance

As a Senior Application Scientist, I often see researchers treat 3-cyclohexyl-1H-pyrazole-4-carbaldehyde merely as a "standard organic intermediate." This is a critical error. While it shares the structural stability of the pyrazole ring, the C4-aldehyde moiety introduces specific reactivity and toxicology profiles that demand precise handling.

This compound is not just an irritant; it is a reactive electrophile . The aldehyde group poses a risk of protein cross-linking (sensitization) and is susceptible to autoxidation, which compromises your experimental yield before the reaction even begins. This guide integrates safety with data integrity—protecting the scientist protects the science.

Core Hazard Profile (GHS/SAR Derived):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3]

  • Skin/Eye: Category 2 (Irritant) to Category 1 (Potential Corrosive/Damaging).[2][3]

  • Respiratory: STOT SE 3 (Mucosal irritant).

  • Sensitizer: High potential for allergic dermatitis due to Schiff base formation with skin proteins.

Strategic PPE Matrix: Task-Based Protection

Standard "lab coat and glasses" protocols are insufficient for solid-phase transfer of sensitizing aldehydes. Use this matrix to scale your protection based on the energy and exposure potential of the task.

Operational PhaseRespiratory ProtectionHand Protection (Glove Specs)Eye/Face ProtectionBody Defense
Solid Weighing & Transfer Fume Hood Required. If outside hood: N95 or P100 respirator.Double Nitrile (4 mil). Outer glove disposable immediately upon contamination.Chemical Safety Goggles. (Glasses allow dust entry from side gaps).Lab Coat (Cotton/Poly) + Tyvek Sleeve Covers (prevents wrist gap exposure).
Solubilization (DMSO/DCM) Fume Hood Required. Vapor pressure of aldehyde increases in solution.Silver Shield / Laminate under Nitrile. Aldehydes permeate nitrile rapidly in DCM.Safety Glasses with Side Shields.[4][5]Lab Coat + Chemical Apron (if volume >100mL).
Reaction Monitoring (TLC/LCMS) Fume Hood / Snorkel Exhaust.Single Nitrile (4 mil). Change every 30 mins.Safety Glasses.Standard Lab Coat.[6]
Spill Cleanup (Solid) P100 Half-Face Respirator (if outside hood).Double Nitrile or Butyl Rubber (0.7mm).Chemical Safety Goggles.Tyvek Suit or Apron + Shoe Covers.

Risk Assessment & Decision Logic

Before opening the vial, visualize the exposure pathways. The following logic flow dictates your setup requirements.

RiskAssessment Start Handling 3-cyclohexyl-1H-pyrazole-4-carbaldehyde State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution DustRisk Risk: Inhalation & Dust Sensitization Solid->DustRisk PermRisk Risk: Skin Permeation & Splash Solution->PermRisk Control1 Control: Static-Dissipative Weighing + Fume Hood DustRisk->Control1 Execution Execute Experiment Control1->Execution Proceed Control2 Control: Laminate Gloves (if DCM) + Sash Lowered PermRisk->Control2 Control2->Execution Proceed

Figure 1: Pre-operational risk assessment logic ensuring appropriate engineering controls based on physical state.

Operational Protocol: The "Closed-Loop" Transfer

To maintain the purity of the aldehyde (preventing oxidation to the carboxylic acid) and ensure safety, use this modified transfer technique.

Objective: Transfer solid without generating airborne dust.

  • Preparation:

    • Place the receiving flask and the source container inside the fume hood.

    • Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Pyrazoles are often fluffy solids that carry static charge, causing "jumping" and aerosolization.

  • The Transfer:

    • Do not dump the powder. Use a funnel with a wide bore seated directly into the receiving flask.

    • Gently tap the spatula against the funnel side, keeping the transfer point below the sash line.

  • Solvent Addition (The Critical Step):

    • Add the solvent (e.g., DCM, THF) through the funnel to wash residual aldehyde into the flask. This decontaminates the funnel immediately.

  • Waste Segregation:

    • Immediately place the contaminated weighing boat and funnel into a solid waste bag inside the hood. Do not walk them to a general trash bin.

Emergency Response & Exposure Pathways

In the event of containment breach, immediate action mitigates long-term sensitization risks.

EmergencyResponse Incident Exposure Incident Type Exposure Type? Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActSkin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use Alcohol Skin->ActSkin ActEye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Seek Ophthalmologist Eye->ActEye ActInhal 1. Move to Fresh Air 2. Support Breathing 3. Medical Eval Inhal->ActInhal

Figure 2: Emergency response workflow. Note: Alcohol enhances skin permeation of aldehydes; use soap and water only.

Disposal & Deactivation Strategy

Aldehydes require specific disposal considerations to prevent downstream reactions in waste drums.

  • Segregation: Do not mix with Strong Oxidizers (e.g., Nitric Acid, Permanganates) or Strong Bases .

    • Why? Bases can induce aldol condensation or Cannizzaro reactions, generating heat and pressure in the waste container.

  • Deactivation (Small Spills):

    • Treat spills with a dilute solution of Sodium Bisulfite (NaHSO₃) . This forms a water-soluble bisulfite adduct, effectively neutralizing the electrophilic aldehyde.

  • Labeling: Clearly tag waste as "Organic - Aldehyde Hazard - Sensitizer."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[7] United States Department of Labor. [Link][7]

  • PubChem. (n.d.). 1H-Pyrazole-4-carboxaldehyde (Compound Summary). National Library of Medicine. [Link]

Sources

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